6-Chloro-2-(trifluoromethoxy)nicotinic acid
Description
Properties
IUPAC Name |
6-chloro-2-(trifluoromethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-2-1-3(6(13)14)5(12-4)15-7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGPEKLXZHLEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221171-91-0 | |
| Record name | 6-Chloro-2-(trifluoromethoxy)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical characteristics of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
Authored by a Senior Application Scientist
This guide provides a detailed examination of the physicochemical properties, analytical characterization, and chemical behavior of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in advanced chemical synthesis.
Introduction and Strategic Importance
This compound (CAS No: 1221171-91-0) is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical research.[1][2][3] Its unique molecular architecture, featuring a nicotinic acid core substituted with a chlorine atom and a trifluoromethoxy group, provides a powerful scaffold for developing novel therapeutic agents and specialized chemicals.
The trifluoromethoxy (-OCF₃) group is a critical bioisostere for other functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability of a molecule.[1] These properties can lead to improved pharmacokinetic profiles in drug candidates. The chlorine atom at the 6-position serves as a versatile synthetic handle for further molecular elaboration through nucleophilic substitution reactions, allowing for the construction of diverse chemical libraries.[1] Consequently, this compound is a valuable intermediate in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders and infectious diseases.[1]
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. The data below has been compiled from various chemical databases and supplier information.
| Property | Value | Source(s) |
| CAS Number | 1221171-91-0 | [1] |
| Molecular Formula | C₇H₃ClF₃NO₃ | [1][4] |
| Molecular Weight | 241.55 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 113–120 °C | [1] |
| Boiling Point | ~272.2 °C at 760 mmHg | [1] |
| Acidity (pKa) | Not experimentally determined; predicted to be acidic. |
Solubility Profile
-
Lipophilic Character : The trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents significantly increase lipophilicity.[1]
-
Hydrophilic Character : The carboxylic acid (-COOH) group provides a site for hydrogen bonding and deprotonation, conferring some solubility in polar protic solvents and aqueous bases.
It is expected to be soluble in polar organic solvents such as methanol, ethanol, acetonitrile, and dimethylformamide (DMF). Its solubility in nonpolar solvents like hexanes is likely to be low.
Acidity and pKa
The primary acidic proton is that of the carboxylic acid group. The pKa of nicotinic acid itself is approximately 4.85. For this compound, the pKa is expected to be significantly lower (more acidic) due to the strong electron-withdrawing inductive effects of the chlorine and trifluoromethoxy groups. These groups stabilize the conjugate base (carboxylate anion), thereby increasing the acidity of the parent molecule. For context, the predicted pKa of the related compound 6-(trifluoromethyl)nicotinic acid is 2.96.[5]
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following section outlines the key analytical methods and the rationale for their use.
Caption: A typical analytical workflow for compound characterization.
Mass Spectrometry (MS)
-
Expertise & Rationale : High-Resolution Mass Spectrometry (HRMS), using techniques like ESI-Q-TOF or Orbitrap, is indispensable for confirming the elemental composition. It provides an exact mass measurement, allowing for the differentiation between compounds with the same nominal mass.[1]
-
Methodology :
-
Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion : Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Ionization : Use electrospray ionization (ESI) in both positive and negative modes. The negative mode is often preferred for carboxylic acids, detecting the deprotonated molecule [M-H]⁻. The positive mode may show the protonated molecule [M+H]⁺.
-
Analysis : Acquire the full scan mass spectrum.
-
-
Expected Results :
-
[M-H]⁻ : Calculated m/z = 239.9681, Observed m/z should be within 5 ppm.
-
[M+H]⁺ : Calculated m/z = 241.9826, Observed m/z should be within 5 ppm.[4]
-
The characteristic isotopic pattern of one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable in the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Rationale : NMR is the most powerful technique for elucidating the precise molecular structure, including the substitution pattern on the pyridine ring. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments like HSQC and HMBC, provides definitive structural proof.[1]
-
Expected ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):
-
Two signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring.
-
These protons will appear as doublets due to coupling with each other. The proton at the 5-position will couple with the proton at the 4-position.
-
A broad singlet for the carboxylic acid proton (-COOH) will be observed at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
-
Expected ¹⁹F NMR Spectrum :
-
A single sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.
-
-
Expected ¹³C NMR Spectrum :
-
Seven distinct carbon signals are expected: five for the pyridine ring carbons, one for the carboxylic acid carbonyl, and one for the trifluoromethoxy carbon (which will appear as a quartet due to coupling with the three fluorine atoms).
-
Infrared (IR) Spectroscopy
-
Expertise & Rationale : IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
-
Methodology :
-
Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands :
-
~3300–2500 cm⁻¹ : Broad O-H stretch from the carboxylic acid.
-
~1700 cm⁻¹ : Strong C=O stretch from the carboxylic acid.
-
~1600, 1450 cm⁻¹ : C=C and C=N stretching vibrations of the pyridine ring.
-
~1250–1000 cm⁻¹ : Strong C-F and C-O stretching vibrations from the trifluoromethoxy group.
-
~800–600 cm⁻¹ : C-Cl stretch.
-
Chemical Reactivity and Stability
Understanding the reactivity of this compound is crucial for its use as a synthetic intermediate.
-
Nucleophilic Aromatic Substitution : The chlorine atom at the 6-position is activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogen and the other substituents. It can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols) under appropriate conditions to generate a wide array of derivatives.[1]
-
Carboxylic Acid Reactions : The -COOH group undergoes standard transformations, including:
-
Esterification : Reaction with alcohols under acidic conditions.
-
Amide Formation : Activation (e.g., with SOCl₂ or coupling reagents like HATU) followed by reaction with amines.
-
-
Stability : The trifluoromethoxy group is known for its high chemical and thermal stability, making it robust under many reaction conditions.[6]
Caption: Key synthetic transformations of the title compound.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[9]
-
Hazards : This compound is classified as causing skin irritation and serious eye irritation.[7][10][11] It may also cause respiratory irritation.[7]
-
Storage : Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere at room temperature.[10]
Conclusion
This compound is a specialty chemical with a unique combination of functional groups that make it a highly valuable building block in modern synthetic chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity at both the chloro and carboxylic acid positions, provide a robust platform for the synthesis of complex molecules with desirable pharmacological and agrochemical profiles. A thorough understanding of its analytical characterization and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
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Benchchem. This compound | CAS 1221171-91-0.
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BASF. Safety data sheet.
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PubChem. 6-Chloro-4-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2783382.
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ChemicalBook. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8.
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ChemicalBook. Synthesis of 6-(Trifluoromethyl)nicotinic acid.
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PubChemLite. This compound (C7H3ClF3NO3).
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Fisher Scientific. SAFETY DATA SHEET.
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Sigma-Aldrich. SAFETY DATA SHEET.
-
6-Chloro-2-(trifluoromethyl)nicotinic acid.
-
PrepChem.com. Synthesis of 6-chloronicotinic acid.
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ChemBK. 2-chloro-6-trifluoromethyl nicotinic acid.
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Sigma-Aldrich. 6-chloro-4-(trifluoromethyl)nicotinic acid.
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Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30.
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Synquest Labs. 6-(Chlorodifluoromethyl)nicotinic acid Safety Data Sheet.
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Sigma-Aldrich. 6-Chloro-2-(trifluoromethyl)nicotinic acid | 261635-83-0.
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Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications.
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406).
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ChemicalBook. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum.
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Xi'an Suga Medical Technology Co., Ltd. This compound|1221171-91-0.
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Fuji Chemical Industries. This compound.
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PubChem. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210.
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Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid.
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Analytical methods.
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MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
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ChemicalBook. Nicotinic acid(59-67-6) 1H NMR spectrum.
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ChemicalBook. This compound.
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National Institute of Standards and Technology. Niacin - the NIST WebBook.
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An In-depth Technical Guide to 6-Chloro-2-(trifluoromethoxy)nicotinic acid: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Chloro-2-(trifluoromethoxy)nicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. We will delve into its molecular structure, physicochemical properties, synthetic considerations, and its emerging applications as a strategic building block in the design of novel bioactive molecules.
Introduction: The Strategic Importance of Fluorinated Nicotinic Acids
This compound (CAS No. 1221171-91-0) is a specialized heterocyclic compound that combines the key structural features of a nicotinic acid backbone with a chlorine atom and a trifluoromethoxy group. This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of complex molecular architectures. The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, is a well-established strategy in drug discovery to enhance a molecule's metabolic stability, lipophilicity, and bioavailability. The presence of the chlorine atom and the carboxylic acid group provides versatile handles for further chemical modifications, such as amide coupling and esterification, allowing for the creation of diverse compound libraries for biological screening.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1221171-91-0 | |
| Molecular Formula | C₇H₃ClF₃NO₃ | |
| Molecular Weight | 241.55 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 113°C to 120°C | |
| Purity Specification | ≥ 95% |
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Synthetic Approaches: A Discussion of Methodologies
A general and logical approach would be the synthesis of a suitable precursor, such as a substituted pyridine, followed by oxidation of a methyl or other alkyl group at the 3-position to the carboxylic acid. For instance, the synthesis of nicotinic acid and its derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine.
A potential synthetic workflow could be envisioned as follows:
Caption: A plausible high-level workflow for the synthesis of this compound.
The introduction of the trifluoromethoxy group can be a challenging step, often requiring specialized reagents and conditions. Similarly, achieving regioselective chlorination at the 6-position would be a critical aspect of the synthesis. The final oxidation step to form the carboxylic acid would need to be compatible with the existing functional groups.
For closely related compounds, such as 2-chloronicotinic acid, preparation methods often involve the chlorination of nicotinic acid N-oxide, followed by hydrolysis. The synthesis of 6-(trifluoromethyl)nicotinic acid has been achieved through the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid, demonstrating a method for dehalogenation. These established reactions provide a toolbox for chemists to devise a specific and optimized synthesis for this compound.
Applications in Drug Discovery and Agrochemical Research
This compound serves as a crucial intermediate in the development of novel bioactive compounds, with potential applications in both the pharmaceutical and agrochemical sectors.
Pharmaceutical Applications
This compound is a valuable precursor for the synthesis of new therapeutic agents. Nicotinic acid derivatives are known to exhibit a wide range of biological activities, and the introduction of the trifluoromethoxy group can significantly enhance their pharmacological properties. Derivatives of this scaffold have been investigated for their potential as anti-infective agents. While direct studies on this compound are limited, research on analogous compounds provides valuable insights. For example, derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have demonstrated inhibitory activity against HIV-1 reverse transcriptase, suggesting the potential of this class of compounds in antiviral drug discovery.
Agrochemical Applications
Trifluoromethylpyridines are a well-established class of compounds in the agrochemical industry, used for crop protection. This compound can be used in the synthesis of neonicotinoid-like insecticides. The unique electronic properties conferred by the trifluoromethoxy and chloro substituents can lead to compounds with enhanced insecticidal activity and favorable environmental profiles.
Experimental Workflow: Utilization as a Building Block in Parallel Synthesis
The true utility of this compound for drug discovery and agrochemical research lies in its role as a versatile building block for the creation of compound libraries. A typical experimental workflow would involve the parallel synthesis of a series of amides or esters to explore the structure-activity relationship (SAR).
Step-by-Step Protocol for Amide Library Synthesis:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
-
Amide Formation:
-
In a parallel reactor system, add a library of primary or secondary amines to individual reaction vessels.
-
Add the activated ester solution of this compound to each reaction vessel containing a unique amine.
-
Allow the reactions to proceed at room temperature or with gentle heating until completion, monitoring by an appropriate analytical technique (e.g., LC-MS).
-
-
Work-up and Purification:
-
Once the reactions are complete, perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the resulting amide products using techniques such as column chromatography or preparative HPLC.
-
-
Characterization and Biological Screening:
-
Confirm the structure and purity of each compound in the library using analytical methods (e.g., NMR, LC-MS).
-
Submit the purified compounds for biological screening to assess their activity in relevant assays.
-
This workflow allows for the rapid generation of a diverse set of derivatives, which is a cornerstone of modern hit-to-lead optimization in drug discovery.
Conclusion
This compound is a highly functionalized building block with significant potential for the development of new pharmaceuticals and agrochemicals. Its unique combination of a reactive carboxylic acid, a modifiable chloro group, and a property-enhancing trifluoromethoxy group makes it an attractive starting material for synthetic chemists. While detailed synthetic procedures for this specific molecule are not widely published, its preparation can be approached through established methods for related nicotinic acid derivatives. The continued exploration of the chemistry and biological activity of compounds derived from this scaffold is likely to yield novel and impactful discoveries in the years to come.
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- Google Patents. US8367617B2 - Crystalline peptide epoxy ketone protease inhibitors and the synthesis of amino acid keto-epoxides.
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PubChem. A kind of method for metal oxide catalyzed synthesis of poly(ethylene methylphosphonate) - Patent CN-107814939-B. [Link]
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An In-depth Technical Guide to the Synthesis of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
Introduction
6-Chloro-2-(trifluoromethoxy)nicotinic acid is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique combination of a chlorine atom, a trifluoromethoxy group, and a carboxylic acid on the pyridine scaffold makes it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethoxy group, in particular, is often incorporated into bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, grounded in established chemical principles and analogous transformations reported in the scientific literature.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the construction of the substituted pyridine ring, followed by functional group interconversions. Key disconnections point towards a multi-step synthesis commencing from readily available starting materials. The core challenge lies in the regioselective introduction of the three distinct substituents onto the pyridine core.
Our proposed synthetic strategy prioritizes the construction of a suitably substituted pyridine ring, followed by the introduction of the carboxylic acid functionality. This approach allows for greater control over the regiochemistry and leverages well-established pyridine synthesis methodologies.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence, beginning with the formation of a substituted pyridine core.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of a Substituted Pyridone (Intermediate 1)
The synthesis commences with the construction of a pyridone ring, a versatile intermediate in pyridine chemistry. A plausible approach involves the condensation of an enamine with a 1,3-dicarbonyl compound, a variation of the Hantzsch pyridine synthesis.
Protocol:
-
React an appropriate β-ketoester with an enamine derived from a suitable amine and a β-dicarbonyl compound.
-
The reaction is typically carried out in a protic solvent such as ethanol or acetic acid, often with heating.
-
Upon completion, the reaction mixture is cooled, and the precipitated pyridone is collected by filtration and purified by recrystallization.
Causality and Expertise: The choice of a pyridone intermediate is strategic as the hydroxyl group can be readily converted to a chlorine atom in a subsequent step. This approach offers better regiochemical control compared to direct chlorination of a pyridine ring.
Step 2: Chlorination to Yield a 2,6-Dichloropyridine Derivative (Intermediate 2)
The pyridone is then converted to the corresponding dichloro derivative.
Protocol:
-
Treat the substituted pyridone with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.
-
The reaction is typically performed at elevated temperatures.
-
After the reaction is complete, the excess chlorinating agent is carefully quenched, and the product is extracted with an organic solvent.
-
Purification is achieved through chromatography or distillation.
Trustworthiness: This chlorination reaction is a standard and reliable method for the conversion of pyridones to chloropyridines. The use of excess chlorinating agent ensures complete conversion.
Step 3: Selective Monohydrolysis to a 6-Chloro-2-hydroxypyridine Derivative (Intermediate 3)
Selective hydrolysis of one of the chlorine atoms is a critical step to differentiate the two positions.
Protocol:
-
The 2,6-dichloropyridine derivative is subjected to controlled hydrolysis using a base such as sodium hydroxide in a mixed solvent system (e.g., water/dioxane).
-
The reaction temperature and time are carefully monitored to favor mono-hydrolysis. The 2-position is generally more susceptible to nucleophilic substitution.
-
Acidification of the reaction mixture precipitates the 6-chloro-2-hydroxypyridine derivative, which is then isolated.
Authoritative Grounding: The regioselectivity of nucleophilic aromatic substitution on dihalopyridines is a well-documented phenomenon, with the 2- and 6-positions being more activated towards substitution than other positions.
Step 4: Introduction of the Trifluoromethoxy Group (Intermediate 4)
The hydroxyl group is then converted to the desired trifluoromethoxy group. This transformation can be challenging and often requires specialized reagents.
Protocol:
-
The 6-chloro-2-hydroxypyridine derivative is deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding pyridoxide.
-
The pyridoxide is then treated with a trifluoromethylating agent that can act as a source of "CF₃O⁻". Reagents like the Togni reagent or similar electrophilic trifluoromethoxylating agents can be employed.[1]
-
Alternatively, a radical trifluoromethoxylation pathway could be explored.[2]
-
The reaction is typically carried out in an aprotic solvent under anhydrous conditions.
-
Purification of the product is generally achieved by column chromatography.
Mechanistic Insight: The reaction likely proceeds through the formation of a pyridoxide anion, which then attacks the electrophilic trifluoromethoxylating agent. The choice of reagent is critical for achieving good yields and avoiding side reactions.
Visualization of the Trifluoromethoxylation Step
Caption: Key steps in the introduction of the trifluoromethoxy group.
Step 5: Carboxylation to Yield the Final Product
The final step involves the introduction of the carboxylic acid group at the 3-position. This can be achieved through a directed metalation-carboxylation sequence.
Protocol:
-
The 6-chloro-2-(trifluoromethoxy)pyridine derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This selectively deprotonates the 3-position.
-
The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice).
-
An acidic workup protonates the carboxylate to yield the final product, this compound.
-
The product is then purified by recrystallization or chromatography.
Expertise & Experience: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The choice of a strong, non-nucleophilic base like LDA is crucial to avoid side reactions. The low reaction temperature is necessary to maintain the stability of the organolithium intermediate. A similar strategy has been used for the synthesis of 5-trifluoromethoxy-substituted nicotinic acid.[3]
Summary of Key Transformations and Reagents
| Step | Transformation | Key Reagents and Conditions |
| 1 | Pyridone Ring Formation | β-ketoester, enamine, protic solvent, heat |
| 2 | Chlorination | POCl₃ or PCl₅/POCl₃, heat |
| 3 | Selective Hydrolysis | NaOH, water/dioxane, controlled temperature |
| 4 | Trifluoromethoxylation | Base (e.g., NaH), electrophilic trifluoromethoxylating agent, aprotic solvent |
| 5 | Carboxylation | LDA, THF, -78 °C, then CO₂, followed by acidic workup |
Conclusion
The synthesis of this compound presents a challenging yet achievable goal for the experienced synthetic chemist. The proposed pathway leverages a combination of classical heterocyclic chemistry and modern synthetic methodologies to construct this highly functionalized molecule. Careful optimization of each step, particularly the trifluoromethoxylation and carboxylation reactions, will be critical for achieving a successful and efficient synthesis. The insights provided in this guide, based on established chemical principles and analogous transformations, offer a solid foundation for researchers and drug development professionals seeking to access this valuable chemical entity.
References
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Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835–1837. [Link]
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The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. (2026, January 6). BORONICESTORE. [Link]
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Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ACS Publications. [Link]
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Shimizu, M., & Hiyama, T. (2005). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 126(5), 575-585. [Link]
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New method for introducing fluorinated components into molecules. (2024, May 16). University of Münster. [Link]
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Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. [Link]
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T. M. Sokolenko, Yu. L. Yagupolskii. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7034-7039*. [Link]
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Winter, M. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
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Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. [Link]
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Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. (2025, August 10). ResearchGate. [Link]
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Manetti, F. (2017). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 22(12), 2136. [Link]
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Khalil, N., Ahmed, E., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]
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El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 114, 105123. [Link]
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Methods to Produce Nicotinic Acid with Potential Industrial Applications. (n.d.). ResearchGate. [Link]
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Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 985–994. [Link]
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Synthesis of 6-chloro-nicotinic acid N-methylamide. (n.d.). PrepChem.com. [Link]
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Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. [Link]
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Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 4). Frontiers. [Link]
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Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 3). Frontiers. [Link]
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Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022, January 20). PMC - NIH. [Link]
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An In-Depth Technical Guide on the Safety and Handling of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-(trifluoromethoxy)nicotinic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural motifs, combining a chlorinated pyridine ring with a trifluoromethoxy group, make it a valuable building block for synthesizing novel compounds with potential therapeutic applications. However, as with any specialized chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety data and best practices in chemical hygiene.
Section 1: Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C7H3ClF3NO3 | [1] |
| Molecular Weight | 240.97536 Da (Monoisotopic) | [1] |
| Appearance | White, wooly crystalline needles | [2] |
| Boiling Point | 272.2±35.0 °C (Predicted) | [2] |
| Density | 1.637±0.06 g/cm3 (Predicted) | [2] |
| pKa | 1.97±0.36 (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
The predicted low pKa suggests that this compound is a relatively strong acid. Its crystalline form indicates that inhalation of dust particles is a potential route of exposure.
Section 2: Hazard Identification and Risk Assessment
Based on available safety data sheets (SDS) for structurally similar compounds, this compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification:
-
Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4]
Hazard Statements:
Hazard Pictogram:
The causality behind these classifications lies in the acidic nature of the carboxylic acid group and the potential for the halogenated components to react with biological tissues. The trifluoromethoxy group can enhance the compound's reactivity and ability to penetrate skin.
Section 3: Safe Handling and Exposure Control
A multi-layered approach to exposure control is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary line of defense is to minimize the generation of and exposure to airborne dust or aerosols.
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[3][4] A certified chemical fume hood is the recommended engineering control for weighing, transferring, and preparing solutions.
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE provide a crucial barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side-shields are mandatory.[3][5] A face shield should also be worn when there is a significant risk of splashing.[3]
-
Hand Protection: Wear suitable protective gloves.[3] Nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds. Gloves must be inspected before use and disposed of properly after handling.[5]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary.[5]
Hygiene Measures
Good laboratory hygiene practices are a critical component of safe handling.
-
Wash hands thoroughly with soap and water after handling the product and before breaks or leaving the laboratory.[3][4]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]
-
Contaminated clothing should be removed immediately and washed before reuse.[3][4]
Caption: Workflow for Safely Handling this compound.
Section 4: First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. | [3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. | [3][4] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [3] |
Section 5: Storage and Stability
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2-8°C.[2] Keep the container tightly closed when not in use.[3]
-
Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[3]
-
Stability: The product is stable under normal handling and storage conditions.[3]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride may be produced.[6]
Section 6: Spill and Waste Disposal
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including respiratory protection.[5]
-
Containment: Prevent the spill from entering drains or waterways.[5]
-
Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[5][6]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal
All waste materials containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[3]
-
It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Do not dispose of the material down the drain.[7]
Section 7: Toxicological Information
While specific toxicological data for this compound is limited, data from similar nicotinic acid derivatives can provide valuable insights.
-
Acute Toxicity: While not classified as acutely toxic, it may be harmful if swallowed or in contact with skin.[7][8]
-
Carcinogenicity: There is no data available to suggest that this compound is carcinogenic.[9][10]
-
Germ Cell Mutagenicity: No data is available.[8]
-
Reproductive Toxicity: No data is available.[8]
The toxicological properties have not been fully investigated, and therefore, the compound should be handled with the assumption that it is potentially harmful.[8]
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. The core tenets of safe handling for this compound are to minimize exposure through engineering controls and appropriate PPE, to be prepared for emergency situations with established first-aid and spill cleanup procedures, and to dispose of all waste responsibly. By integrating these practices into all experimental workflows, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
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-
PubChemLite. (n.d.). This compound (C7H3ClF3NO3). Retrieved from [Link]
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- Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Amino-4-(trifluoromethyl)nicotinic acid.
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A Technical Guide to the Solubility of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Chloro-2-(trifluoromethoxy)nicotinic acid (CAS No. 1221171-91-0), a key building block in medicinal and agrochemical research.[1] In the absence of extensive empirical solubility data in public literature, this document establishes a predictive framework based on first principles of physical organic chemistry and structural analysis. We dissect the molecule's constituent parts to forecast its behavior across a spectrum of common organic solvents. To empower researchers with the tools for empirical validation, this guide culminates in a detailed, field-proven protocol for the quantitative determination of solubility via the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile for applications in synthesis, formulation, and screening.
Introduction and Physicochemical Properties
This compound is a substituted pyridine derivative with a molecular formula of C₇H₃ClF₃NO₃ and a molecular weight of 241.55 g/mol .[1] It presents as a white crystalline solid and is of significant interest as a precursor in the synthesis of novel active compounds.[1] Understanding its solubility is paramount for its effective use, influencing reaction kinetics, purification strategies, and the formulation of final products.
Table 1: Core Physicochemical Identifiers of this compound
| Property | Value | Source |
| CAS Number | 1221171-91-0 | |
| Molecular Formula | C₇H₃ClF₃NO₃ | |
| Molecular Weight | 241.55 g/mol | |
| Physical State | White Crystalline Solid | Inferred from supplier data |
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[2] The overall polarity and solubility of this compound is a composite of the contributions from its distinct functional groups.
Figure 1: A diagram illustrating the contribution of each functional group in this compound to the primary intermolecular forces that govern its solubility.
-
Pyridine Ring: A heterocyclic aromatic system that contributes moderate polarity and can participate in π-π stacking interactions.
-
Carboxylic Acid Group (-COOH): This is the most polar feature of the molecule. It is a strong hydrogen bond donor and acceptor, which will strongly favor solubility in polar, protic solvents.
-
Chloro Group (-Cl): An electron-withdrawing and polarizable group that adds a small degree of polarity.
-
Trifluoromethoxy Group (-OCF₃): This is a critical determinant of the molecule's behavior. The -OCF₃ group is known to be highly lipophilic and a poor hydrogen bond acceptor.[3][4] Its presence is expected to significantly enhance solubility in less polar and nonpolar organic solvents compared to its non-fluorinated analogs.[4][5] The trifluoromethoxy group's high lipophilicity often surpasses that of a trifluoromethyl (-CF₃) group.[4]
Predicted Solubility Profile:
Based on this structural analysis, we can predict the following solubility trends:
-
High Solubility Predicted in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and are highly polar. They should effectively solvate the carboxylic acid group and the polar pyridine ring, leading to high solubility.
-
Moderate to High Solubility Predicted in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors. They will interact favorably with the carboxylic acid. However, the highly lipophilic -OCF₃ group may limit the overall solubility compared to that in polar aprotic solvents.
-
Moderate Solubility Predicted in Ethers and Ketones: Solvents like Tetrahydrofuran (THF), acetone, and ethyl acetate have moderate polarity and can accept hydrogen bonds. They should offer a balance, solvating the polar parts of the molecule while also accommodating the lipophilic trifluoromethoxy group.
-
Low Solubility Predicted in Nonpolar Solvents: Nonpolar solvents such as hexane, cyclohexane, and toluene lack the ability to form strong interactions with the polar carboxylic acid group. Therefore, the compound is expected to have poor solubility in these solvents, despite the lipophilic character of the -OCF₃ group.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong H-bond acceptance and high polarity effectively solvate the entire molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Strong H-bonding with the carboxylic acid group, but the lipophilic tail may limit miscibility. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Good balance of polarity and ability to accept hydrogen bonds. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Moderate polarity and H-bond acceptance accommodate both polar and nonpolar regions. |
| Esters | Ethyl Acetate | Moderate | Moderate polarity offers a reasonable balance for solvation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Can solvate the lipophilic portion, but poor H-bonding with the carboxylic acid. |
| Aromatic | Toluene, Xylene | Low | Primarily nonpolar interactions; insufficient to overcome the energy of the crystal lattice. |
| Aliphatic | Hexane, Cyclohexane | Very Low | Nonpolar nature cannot effectively solvate the polar functional groups. |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to empirical fact, a robust and validated experimental protocol is essential. The saturation shake-flask method is the gold standard for determining thermodynamic solubility.[6]
Figure 2: A workflow diagram for the experimental determination of thermodynamic solubility using the shake-flask method.
3.1. Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
3.2. Step-by-Step Methodology
-
Preparation of Standards:
-
Accurately prepare a stock solution of the compound in a suitable solvent in which it is freely soluble (e.g., acetonitrile or methanol).
-
Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range.
-
-
Sample Preparation (Shake-Flask):
-
Add an excess amount of solid this compound to a series of vials. An amount that is visually in excess after equilibration is sufficient (e.g., ~5-10 mg).
-
Accurately add a known volume of the test solvent to each vial (e.g., 2.0 mL).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued, signifying equilibrium.[6]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow any remaining solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
To ensure all solid material is removed, either:
-
Centrifuge the vials at high speed and collect the supernatant.
-
Filter the supernatant through a 0.22 µm solvent-compatible syringe filter (PTFE is generally a good choice for organic solvents). Discard the first portion of the filtrate to saturate any potential binding sites on the filter material.
-
-
-
Analysis by HPLC:
-
Immediately dilute the clear supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Develop a suitable HPLC method (e.g., reversed-phase on a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid). The detection wavelength should be set to the λmax of the compound.
-
Inject the prepared standards and samples onto the HPLC system.
-
-
Data Analysis and Calculation:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Using the regression equation from the calibration curve, calculate the concentration of the compound in the diluted sample.
-
Account for the dilution factor to determine the final solubility of this compound in the test solvent. Express the result in appropriate units (e.g., mg/mL or mM).
-
Conclusion
While empirical data for the solubility of this compound remains scarce, a systematic analysis of its molecular structure provides a robust predictive framework for its behavior in organic solvents. The presence of both a polar carboxylic acid and a highly lipophilic trifluoromethoxy group suggests a nuanced solubility profile, with a preference for polar aprotic solvents like DMSO and moderate solubility in alcohols and ketones. This guide provides not only a theoretical foundation for understanding these properties but also a detailed, actionable protocol for their precise experimental determination. By combining predictive chemical principles with rigorous empirical validation, researchers can confidently and efficiently utilize this important chemical intermediate in their development programs.
References
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19742. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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ResearchGate. (2017). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
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ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]
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Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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ACS Publications. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(6), 5927-6012. Retrieved from [Link]
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ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]
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Sciforum. (2023). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
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ChemRxiv. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]
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ResearchGate. (2013). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]
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Daikin Chemicals. (2018). Measurement of water solubility for PFHXA. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. 4, 15. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Retrieved from [Link]
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American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid. Retrieved from [Link]
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MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7583. Retrieved from [Link]
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spectroscopic data (NMR, IR, MS) of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed analysis of the spectroscopic data for this compound, a substituted pyridine derivative of significant interest in advanced chemical synthesis.[1] By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the foundational characteristics that inform its reactivity and potential applications.
Molecular Structure and Properties
This compound is an aromatic heterocyclic compound with the molecular formula C₇H₃ClF₃NO₃ and a molecular weight of 241.55 g/mol .[1] Its structure features a nicotinic acid backbone substituted with a chlorine atom at the 6-position and a trifluoromethoxy group at the 2-position. This unique substitution pattern imparts specific electronic and steric properties that are critical for its role as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
The presence of electron-withdrawing groups (chlorine and trifluoromethoxy) and an electron-donating/directing carboxylic acid group on the pyridine ring creates a distinct electronic environment that is reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this exact compound are not widely published, a robust prediction of the ¹H and ¹³C NMR spectra can be made based on established principles and data from analogous structures like nicotinic and chloronicotinic acids.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
H-4: This proton is situated between the electron-withdrawing carboxylic acid group and the C-5 position. It is expected to appear as a doublet.
-
H-5: This proton is adjacent to the chlorine-bearing carbon and H-4. It will also appear as a doublet, coupled to H-4.
The electron-withdrawing nature of the chlorine, trifluoromethoxy, and carboxylic acid groups will shift these proton signals downfield compared to unsubstituted pyridine.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.
-
Carboxylic Carbon (C=O): This carbon will appear significantly downfield, typically in the 165-175 ppm range.
-
Aromatic Carbons: The six carbons of the pyridine ring will have distinct chemical shifts influenced by their substituents.
-
C-2 and C-6: These carbons, directly bonded to the highly electronegative trifluoromethoxy and chlorine groups, respectively, will be the most downfield of the ring carbons.
-
C-3: The carbon bearing the carboxylic acid group.
-
C-4 and C-5: The carbons bonded to hydrogen atoms.
-
-
Trifluoromethoxy Carbon (-OCF₃): This carbon will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H NMR | |||
| -COOH | 11.0 - 13.0 | Broad Singlet | Exchangeable proton, shift is concentration and solvent dependent. |
| H-4 | 8.0 - 8.4 | Doublet | |
| H-5 | 7.6 - 8.0 | Doublet | |
| ¹³C NMR | |||
| C=O | 165 - 175 | Singlet | Carboxylic acid carbon. |
| C-2 | 155 - 165 | Quartet (JC-F) | Attached to -OCF₃ group. |
| C-6 | 150 - 160 | Singlet | Attached to -Cl group. |
| C-4 | 140 - 150 | Singlet | |
| C-5 | 120 - 130 | Singlet | |
| C-3 | 115 - 125 | Singlet |
| -OCF₃ | 118 - 122 | Quartet (¹JC-F ≈ 260 Hz) | Trifluoromethoxy carbon. |
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to be complex but will display characteristic absorption bands. Comparisons to the spectra of nicotinic acid and its derivatives provide a solid basis for assignments.[4][5][6]
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1550-1610 | C=C and C=N stretches | Aromatic Pyridine Ring |
| 1250-1300 | C-O stretch | Carboxylic Acid / Aryl Ether |
| 1150-1250 | C-F stretches (strong) | Trifluoromethoxy (-OCF₃) |
| 1000-1100 | C-O-C stretch | Aryl-Alkyl Ether |
| 700-800 | C-Cl stretch | Chloro-Aromatic |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch confirms the presence of the carboxyl group. The multiple strong bands in the 1150-1250 cm⁻¹ region are characteristic of the C-F bonds in the trifluoromethoxy group.
Caption: Correlation of functional groups to IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structural features.
The monoisotopic mass of C₇H₃ClF₃NO₃ is 240.97536 Da.[7] Using electrospray ionization (ESI), a common technique for polar molecules like carboxylic acids, one would expect to observe the protonated molecule [M+H]⁺ at m/z 241.98264 or the deprotonated molecule [M-H]⁻ at m/z 239.96808.[7] The presence of chlorine would result in a characteristic M+2 isotope pattern with an intensity ratio of approximately 3:1 for the signals corresponding to the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation analysis (MS/MS) would likely show initial loss of small, stable molecules:
-
Loss of H₂O (18 Da) from the carboxylic acid.
-
Loss of CO₂ (44 Da) via decarboxylation.
-
Loss of •CF₃ (69 Da) is also a potential fragmentation pathway.
Table 3: Predicted Mass Spectrometry Data (ESI)
| Ion | Adduct Type | Predicted m/z | Notes |
|---|---|---|---|
| [M-H]⁻ | Deprotonated Molecule | 239.96808 | Commonly observed in negative ion mode.[7] |
| [M+H]⁺ | Protonated Molecule | 241.98264 | Commonly observed in positive ion mode.[7] |
| [M+Na]⁺ | Sodium Adduct | 263.96458 | Often seen as an impurity adduct.[7] |
Caption: A typical workflow for mass spectrometry analysis.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and matching of the probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire a ¹H spectrum using a standard pulse sequence (e.g., zg30). Acquire a ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and pick peaks for both spectra.
Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR unit.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1-10 µg/mL) in a suitable solvent mixture like acetonitrile/water with 0.1% formic acid (for positive ion mode) or ammonium acetate (for negative ion mode).
-
LC System: While direct infusion is possible, using an HPLC system allows for sample cleanup. A short C18 column can be used with a simple isocratic or gradient elution.
-
MS Instrument Setup: Set up the ESI source parameters (e.g., capillary voltage, gas flow, temperature). Calibrate the mass analyzer using a known standard.
-
Acquisition Method: Create an acquisition method to scan a relevant mass range (e.g., m/z 50-500) in both positive and negative ion modes.
-
Analysis: Inject the sample. The mass spectrometer will detect the ions as they elute from the column, generating a mass spectrum corresponding to the compound of interest.
Conclusion
The spectroscopic profile of this compound is well-defined by the interplay of its constituent functional groups. NMR spectroscopy reveals the specific arrangement of protons and carbons in its substituted pyridine core. IR spectroscopy provides rapid confirmation of the carboxylic acid, chloro, and trifluoromethoxy groups. Finally, mass spectrometry confirms the compound's molecular weight and offers insights into its stability and fragmentation pathways. Together, these techniques provide a comprehensive and essential dataset for any researcher working with this versatile chemical intermediate, ensuring its unambiguous identification and facilitating its use in complex synthetic endeavors.
References
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ResearchGate. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Available at: [Link]
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PubMed Central (PMC). (n.d.). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. Available at: [Link]
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SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Available at: [Link]
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biological activity of trifluoromethoxy-substituted nicotinic acids
An In-Depth Technical Guide to the Biological Activity of Trifluoromethoxy-Substituted Nicotinic Acids
Executive Summary
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group stands out for its unique combination of electronic and physicochemical properties that can profoundly enhance the therapeutic potential of a molecular scaffold. This guide provides a comprehensive analysis of the biological activity of nicotinic acids substituted with the trifluoromethoxy group. We will explore the synthetic rationale, the significant impact on pharmacokinetic and pharmacodynamic profiles, and the resulting therapeutic possibilities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct advantages of trifluoromethoxylation in their discovery programs.
Introduction: The Trifluoromethoxy Group as a Privileged Substituent in Nicotinic Acid Scaffolds
Nicotinic acid, or niacin (Vitamin B3), and its derivatives are well-established pharmacophores. Beyond its nutritional role, nicotinic acid is a potent modulator of lipid metabolism, primarily through its action on the G protein-coupled receptor GPR109A, making it a therapeutic agent for dyslipidemia[1]. The pyridine carboxylic acid core of nicotinic acid serves as a versatile template for designing novel therapeutic agents.
The introduction of a trifluoromethoxy (-OCF₃) group onto this scaffold is a deliberate strategy to optimize drug-like properties. The -OCF₃ group is often considered a "super-halogen" or a pseudohalogen bioisostere due to its unique electronic and steric characteristics[2]. It imparts a powerful portfolio of effects:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes. This can significantly increase a compound's in vivo half-life[3][4].
-
Increased Lipophilicity : With a Hansch-Leo π value of +1.04, the trifluoromethoxy group is more lipophilic than a trifluoromethyl group (+0.88) and significantly more so than a methoxy group. This property is critical for modulating membrane permeability and bioavailability[2][3].
-
Potent Electron-Withdrawing Effects : The high electronegativity of the fluorine atoms creates a strong inductive electron-withdrawing effect, which can modulate the pKa of the nicotinic acid moiety and influence its interaction with biological targets[4].
-
Bioisosteric Mimicry : The -OCF₃ group can act as a bioisostere for other functional groups, influencing molecular conformation and binding interactions in ways that can enhance target affinity and selectivity[2].
Unlike the more common methoxy (-OCH₃) group, which is prone to O-dealkylation, the -OCF₃ group offers a metabolically robust alternative. Its properties distinguish it even from the trifluoromethyl (-CF₃) group by combining the lipophilicity of the moiety with the polarity of the ether oxygen, allowing for fine-tuning of a molecule's physicochemical profile[5].
Sources
The Strategic Value of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. 6-Chloro-2-(trifluoromethoxy)nicotinic acid, a halogenated and fluorinated pyridine derivative, represents a compelling, albeit underexplored, scaffold for medicinal chemists. Its unique constellation of structural and electronic features—a reactive chloropyridine core, a bioisosterically significant nicotinic acid moiety, and the influential trifluoromethoxy group—positions it as a versatile starting point for the synthesis of novel therapeutic agents. This technical guide will provide an in-depth analysis of the potential applications of this compound, grounded in the established principles of medicinal chemistry and supported by analogous findings in the scientific literature.
Core Structural Features and Their Significance in Drug Design
The therapeutic potential of this compound can be deconstructed by examining its principal components: the trifluoromethoxy group and the chloronicotinic acid core.
The Trifluoromethoxy Group: A "Super-Halogen" for Enhanced Drug-Like Properties
The trifluoromethoxy (-OCF₃) group has emerged as a powerful tool in medicinal chemistry for its ability to fine-tune the physicochemical properties of drug candidates.[1][2] Its incorporation into a molecular scaffold can confer several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to metabolic degradation.[1][3] This can lead to an extended drug half-life and improved pharmacokinetic profiles.[3]
-
Modulation of Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, which can significantly improve a molecule's ability to permeate biological membranes.[2] This enhanced lipophilicity often correlates with improved oral bioavailability.[1]
-
Electronic Influence: The trifluoromethoxy group is strongly electron-withdrawing, which can influence the pKa of nearby functional groups and modulate interactions with biological targets.[2]
The trifluoromethyl (-CF₃) group, a close relative of the trifluoromethoxy group, is also widely used in drug design for similar reasons, including its ability to enhance metabolic stability and binding affinity.[4] 6-(Trifluoromethyl)nicotinic acid, a similar compound, is a key intermediate in the synthesis of many fluorine-containing drugs and agrochemicals.[5][6]
The Chloronicotinic Acid Core: A Versatile and Reactive Scaffold
The 6-chloronicotinic acid backbone of the title compound provides a reactive handle for further chemical modification and is a privileged structure in medicinal chemistry.
-
Synthetic Versatility: The chlorine atom at the 6-position can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[7] This reactivity is a cornerstone of combinatorial chemistry and lead optimization efforts.
-
Biological Precedent: Nicotinic acid and its derivatives are known to possess a wide range of biological activities.[8] For instance, derivatives of nicotinic acid have been investigated as potential treatments for type 2 diabetes by inhibiting α-amylase and α-glucosidase.[7] The pyridine moiety itself is a common feature in many biologically active compounds.[9]
-
Established Therapeutic Relevance: Chloropyridine derivatives are crucial intermediates in the synthesis of a variety of pharmaceuticals, including antihistamines and antiarrhythmics, as well as antifungal agents.[10][11][12] Furthermore, novel 2-chloro-pyridine derivatives have been synthesized and evaluated as potential antitumor agents.[13]
Potential Therapeutic Applications and Drug Design Strategies
Given the advantageous properties conferred by its constituent parts, this compound can be envisioned as a valuable starting material for the development of new drugs across several therapeutic areas.
Potential as Kinase Inhibitors
The pyridine core is a common scaffold in kinase inhibitors. The trifluoromethoxy group could be strategically employed to enhance binding affinity and improve pharmacokinetic properties. The chlorine atom provides a convenient point for the introduction of various side chains to target the diverse binding pockets of different kinases.
Application in Central Nervous System (CNS) Drug Discovery
The high lipophilicity imparted by the trifluoromethoxy group could facilitate the penetration of the blood-brain barrier, making this scaffold attractive for the development of CNS-acting agents. The nicotinic acid moiety itself is a key pharmacophore for nicotinic acetylcholine receptors, suggesting potential applications in neurological disorders.
Development of Novel Anti-infective and Anti-cancer Agents
The demonstrated antimicrobial and antitumor activities of various chloropyridine and nicotinic acid derivatives suggest that novel compounds derived from this compound could exhibit potent anti-infective or anti-cancer properties.[8][9][13] The trifluoromethoxy group could enhance the potency and metabolic stability of these potential agents.
Proposed Synthetic and Experimental Workflows
The synthesis of derivatives from this compound would likely proceed through standard organic chemistry transformations.
Synthetic Workflow
A plausible synthetic workflow for generating a library of derivatives is outlined below.
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The Strategic Role of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid: A Core Building Block in Modern Agrochemical Synthesis
An In-depth Technical Guide for Researchers and Synthetic Chemists
Authored by: A Senior Application Scientist
Abstract
In the competitive landscape of agrochemical research and development, the strategic selection of foundational molecular scaffolds is paramount to the discovery of novel active ingredients with enhanced efficacy, selectivity, and desirable environmental profiles. Among the privileged heterocyclic structures, pyridine derivatives have long been a cornerstone. This technical guide delves into the burgeoning significance of 6-Chloro-2-(trifluoromethoxy)nicotinic acid as a high-value, versatile building block in the synthesis of next-generation agrochemicals. The unique confluence of a reactive carboxylic acid handle, a synthetically labile chlorine atom, and a lipophilic, metabolically stable trifluoromethoxy group imparts a compelling combination of properties to this intermediate. We will explore its pivotal role in the construction of innovative insecticidal, herbicidal, and fungicidal candidates, underpinned by detailed mechanistic insights, field-proven synthetic protocols, and a forward-looking perspective on its potential applications.
Introduction: The Architectural Advantages of this compound
This compound, with the chemical formula C₇H₃ClF₃NO₃, is a specialty pyridine derivative that has garnered significant interest in both medicinal and agrochemical research.[1] Its molecular architecture is distinguished by three key functional and structural motifs that render it an exceptionally valuable precursor for the synthesis of complex bioactive molecules:
-
The Nicotinic Acid Core: The pyridine-3-carboxylic acid framework is a well-established pharmacophore in numerous commercial agrochemicals, including herbicides and fungicides. The carboxylic acid group provides a versatile handle for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of modern agrochemical synthesis.
-
The 6-Chloro Substituent: The chlorine atom at the 6-position of the pyridine ring serves as a synthetically strategic leaving group. It is amenable to nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular libraries for high-throughput screening.
-
The 2-(Trifluoromethoxy) Group: The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functionalities and offers several distinct advantages in agrochemical design. It significantly enhances the lipophilicity of the molecule, which can improve its penetration through biological membranes and overall bioavailability.[1] Furthermore, the trifluoromethoxy group is generally more resistant to metabolic degradation compared to a methoxy group, leading to increased in-vivo stability and potentially longer-lasting efficacy of the final agrochemical product.
The strategic placement of these three components creates a molecule primed for the efficient and modular synthesis of novel agrochemicals with potentially superior performance characteristics.
Core Applications in Agrochemical Synthesis: A Focus on Insecticides
While the versatility of this compound lends itself to the exploration of various classes of agrochemicals, its most prominent application to date has been in the synthesis of novel insecticides, particularly those with a neonicotinoid-like mode of action.[1]
A Gateway to Novel Neonicotinoid Analogs
Neonicotinoids are a major class of insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects, leading to paralysis and death. The 6-chloro-3-pyridinyl moiety is a critical pharmacophore in many commercial neonicotinoids, such as imidacloprid and thiacloprid.[2] this compound provides a direct and efficient route to novel neonicotinoid analogs that incorporate the beneficial properties of the trifluoromethoxy group.
The general synthetic strategy involves the conversion of the carboxylic acid to an amide, followed by further elaboration to introduce the characteristic neonicotinoid side chain. The presence of the trifluoromethoxy group at the 2-position can influence the electronic properties of the pyridine ring and the overall conformation of the final molecule, potentially leading to improved binding affinity for the target receptor and enhanced insecticidal activity.
Experimental Protocols: Synthesis of Agrochemical Scaffolds from this compound
The following section provides detailed, step-by-step methodologies for key transformations of this compound into valuable agrochemical intermediates. These protocols are designed to be self-validating and are grounded in established chemical principles.
Synthesis of a Key Amide Intermediate for Insecticide Development
The formation of an amide bond is a critical first step in the elaboration of this compound into a variety of potential agrochemicals. This protocol details a robust method for the synthesis of a representative N-aryl amide intermediate.
Reaction Scheme:
Figure 1: General workflow for the amide coupling of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1221171-91-0 | 241.55 | 1.0 |
| 4-Ethylaniline | 589-16-2 | 121.18 | 1.1 |
| EDC·HCl (EDAC) | 25952-53-8 | 191.70 | 1.2 |
| HOBt | 2592-95-2 | 135.12 | 1.2 |
| DIPEA | 7087-68-5 | 129.24 | 2.0 |
| Anhydrous DMF | 68-12-2 | 73.09 | 5 mL |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed |
| Saturated aqueous NaHCO₃ | 144-55-8 | 84.01 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed |
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 4-ethylaniline (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DMF (5 mL) to the flask and stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Agent: Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Addition of Base: Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-ethylphenyl)-6-chloro-2-(trifluoromethoxy)nicotinamide.
Expected Results:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to the aromatic protons of both the pyridine and phenyl rings, the ethyl group protons, and the amide N-H proton. |
| ¹³C NMR | Signals for all carbon atoms in the molecule, including the characteristic trifluoromethoxy carbon. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Potential Applications in Herbicide and Fungicide Discovery
The structural motifs present in this compound also hold significant promise for the development of novel herbicides and fungicides.
Herbicidal Nicotinamides
Research has demonstrated that N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibit excellent herbicidal activity.[3][4] By analogy, this compound can serve as a starting point for the synthesis of a new generation of these herbicides. The trifluoromethoxy group could potentially enhance the herbicidal potency and broaden the weed control spectrum.
Proposed Synthetic Pathway for a Herbicidal Candidate:
Figure 2: Conceptual pathway to herbicidal nicotinamides.
Fungicidal Leads
The nicotinamide scaffold is also a key feature in several commercial fungicides, such as boscalid. The synthesis of novel niacinamide derivatives has been shown to yield compounds with good fungicidal activity.[5] The unique electronic and steric properties of this compound make it an attractive starting material for the synthesis of new fungicidal candidates. The strategic introduction of various amine fragments via amide coupling could lead to the discovery of compounds with novel modes of action or improved efficacy against resistant fungal strains.
Conclusion and Future Outlook
This compound has firmly established itself as a building block of significant strategic importance in the design and synthesis of modern agrochemicals. Its unique combination of a versatile carboxylic acid handle, a reactive chlorine atom, and a lipophilic, metabolically robust trifluoromethoxy group provides a powerful platform for the creation of novel insecticides, herbicides, and fungicides. While its application in the development of neonicotinoid analogs is a primary focus, the potential for this molecule to serve as a scaffold for other classes of agrochemicals is vast and largely untapped.
Future research in this area will likely focus on the exploration of a wider range of nucleophilic substitution reactions at the 6-position and the synthesis of more diverse amide libraries. A deeper understanding of the structure-activity relationships of derivatives of this compound will undoubtedly accelerate the discovery of next-generation crop protection solutions that are not only highly effective but also meet the stringent safety and environmental standards of the 21st century.
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This compound|CAS 1221171-91-0 - Benchchem.
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Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors.
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6-Chloro-N-(2,4-dichloro-6-methylbenzyl)-4-(trifluoromethyl)nicotinamide - Benchchem.
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-
Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J.N., Hua, X., Cantrell, C.L., Duke, S., Liu, X. 2021. Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of - Publication : USDA ARS.
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(PDF) Niacin Biosynthesis in Seedlings of Zea mays - ResearchGate.
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Methodological & Application
analytical methods for 6-Chloro-2-(trifluoromethoxy)nicotinic acid characterization
An Application Note for the Comprehensive Analytical Characterization of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive characterization of this compound, a specialized pyridine derivative of increasing interest in pharmaceutical and agrochemical synthesis.[1] A multi-technique, orthogonal approach is presented, combining chromatography for purity and assay with advanced spectroscopic methods for unambiguous structural elucidation and identity confirmation. This guide is designed to provide not only step-by-step protocols but also the underlying scientific rationale for method selection and parameter optimization, ensuring robust and reliable characterization for research, development, and quality control purposes.
Introduction and Physicochemical Profile
This compound is an aromatic heterocyclic compound that serves as a valuable intermediate in the synthesis of complex molecules.[1] Its structure, featuring a nicotinic acid backbone with a chlorine atom and a trifluoromethoxy group, imparts unique physicochemical properties, such as enhanced lipophilicity, which can be advantageous in modulating the pharmacokinetic profiles of target molecules.[1] Rigorous analytical characterization is paramount to ensure the material's quality, confirm its identity, and identify any potential impurities that could impact downstream applications.
A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1221171-91-0 | [1][2] |
| Molecular Formula | C₇H₃ClF₃NO₃ | [1][2] |
| Molecular Weight | 241.55 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 113 - 120 °C | [1] |
| Monoisotopic Mass | 239.96808 Da | [3] |
A Strategy for Comprehensive Characterization
A robust analytical strategy relies on the principle of orthogonality, where different techniques provide complementary information. This ensures that all aspects of the compound's identity, purity, and structure are thoroughly verified. The workflow diagram below illustrates a recommended approach, starting from initial purity assessment and branching into detailed structural confirmation.
Caption: Comprehensive Analytical Workflow.
Chromatographic Analysis: Purity and Assay
Chromatographic methods are the cornerstone for determining the purity of a substance by separating it from any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Scientific Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for the purity and assay determination of non-volatile organic molecules like this compound. The use of a C18 stationary phase provides excellent retention for the moderately polar analyte, while an acidified aqueous-organic mobile phase ensures the carboxylic acid is in its neutral form, leading to sharp, symmetrical peaks. UV detection is ideal due to the chromophoric pyridine ring system.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute as necessary.
Data Analysis:
-
Purity: Determined by area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
Assay: Determined by comparison to a certified reference standard of known concentration using an external standard calibration curve.
Structural Elucidation and Identity Confirmation
While chromatography assesses purity, spectroscopy confirms that the main peak is indeed the correct molecule.
Mass Spectrometry (MS)
Scientific Rationale: MS is a powerful tool that provides molecular weight information and, through fragmentation, clues to the molecule's structure. For this compound, its most critical role is confirming the molecular weight and the presence of chlorine through its characteristic isotopic signature.[4][5]
Protocol (LC-MS):
-
Interface: Use the HPLC conditions described above, directing the column effluent to the MS detector.
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes for comprehensive data.
-
Negative Mode [M-H]⁻: Expected m/z ≈ 239.97. This mode is often highly sensitive for carboxylic acids.
-
Positive Mode [M+H]⁺: Expected m/z ≈ 241.98.[3]
-
-
Isotopic Pattern Analysis: The key diagnostic feature is the presence of the M+2 peak. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, a compound with one chlorine atom will exhibit two major peaks in its molecular ion cluster, separated by ~2 m/z units, with a relative intensity ratio of approximately 3:1.[6][7] This provides definitive evidence of a single chlorine atom in the structure.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, analysis on a Q-TOF or Orbitrap instrument is recommended.[1] The measured exact mass should be within 5 ppm of the theoretical mass (C₇H₃ClF₃NO₃).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: NMR is the most powerful technique for unambiguous structure determination. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular skeleton and the chemical environment of each atom.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a 400 MHz or higher spectrometer.
Expected Spectral Features:
-
¹H NMR:
-
Two signals in the aromatic region (~7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. They should appear as doublets due to mutual coupling.
-
One very broad singlet far downfield (>12 ppm), corresponding to the acidic carboxylic acid proton.[8] This signal will disappear upon adding a drop of D₂O to the sample tube.
-
-
¹³C NMR:
-
Seven distinct carbon signals are expected.
-
The carboxyl carbon (C=O) will be in the 165-185 ppm region.[8]
-
The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
-
-
¹⁹F NMR:
Fourier-Transform Infrared (FTIR) Spectroscopy
Scientific Rationale: FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups within a molecule.
Protocol:
-
Sample Preparation: Analyze as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Table 2: Key Expected FTIR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Description | Source(s) |
| Carboxylic Acid O-H | 2500 - 3300 | Very broad, strong stretch | [12][13] |
| Aromatic C-H | 3000 - 3100 | Sharp, medium stretch | |
| Carbonyl C=O | 1690 - 1760 | Strong, sharp stretch | [12][13] |
| Aromatic C=C/C=N | 1400 - 1600 | Medium to strong stretches | |
| Carboxylic Acid C-O | 1210 - 1320 | Strong stretch | [12] |
| C-F & O-CF₃ | 1000 - 1300 | Very strong, complex stretches | |
| C-Cl | 600 - 800 | Medium to strong stretch |
Impurity Identification Strategy
A systematic approach is required to identify unknown peaks observed during HPLC analysis. The following workflow is recommended for impurity profiling.
Caption: Logical Workflow for Impurity Identification.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. Orthogonal methods, including RP-HPLC for purity, mass spectrometry for molecular weight and elemental formula confirmation, NMR for definitive structure elucidation, and FTIR for functional group identification, collectively provide a high-confidence analytical data package. The protocols and strategies outlined in this document serve as a robust framework for scientists in research and drug development to ensure the quality and integrity of this important chemical intermediate.
References
-
Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
-
This compound | 1221171-91-0. XASJ Medchem. [Link]
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¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9)... ResearchGate. [Link]
-
6-Chloro-2-(trifluoromethyl)nicotinic acid. Chemfun. [Link]
-
Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. ACS Publications. [Link]
-
IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]
-
Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. PubMed. [Link]
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. BeVital. [Link]
-
HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. [Link]
-
HPLC Methods for analysis of Nicotinamide. HELIX Chromatography. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]
-
6-Chloro-4-(trifluoromethyl)nicotinic acid. PubChem. [Link]
-
Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]
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This compound (C7H3ClF3NO3). PubChemLite. [Link]
-
4'-(Trifluoromethyl)biphenyl-2-carboxylic acid [FTIR] Spectrum. SpectraBase. [Link]
-
Fluorine NMR. University of Wisconsin-Madison. [Link]
-
2-chloro-6-trifluoromethyl nicotinic acid. ChemBK. [Link]
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
(PDF) Fluorine NMR. ResearchGate. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]
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Application Note: A Robust HPLC-UV Method for Purity Assessment of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
Abstract
This application note details a selective, precise, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 6-Chloro-2-(trifluoromethoxy)nicotinic acid, a key intermediate in pharmaceutical synthesis. The presence of halogen and trifluoromethoxy groups imparts unique chemical properties that necessitate a well-developed analytical method for accurate purity assessment.[1] This protocol employs a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. The method is validated according to the International Council for Harmonisation (ICH) guidelines to confirm its suitability for its intended purpose in quality control and drug development environments.[2][3][4]
Introduction
This compound is an aromatic heterocyclic compound with the molecular formula C₇H₃ClF₃NO₃.[1] Its structure, featuring a nicotinic acid backbone substituted with a chlorine atom and a trifluoromethoxy group, makes it a valuable building block in the synthesis of complex pharmaceutical agents. The trifluoromethyl and trifluoromethoxy groups are known to enhance lipophilicity, metabolic stability, and bioavailability of molecules, making them prized in drug design.[5][6]
Given its role as a critical intermediate, the purity of this compound is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for this analysis.[7][8] This document provides a comprehensive, step-by-step protocol for its purity determination, grounded in established chromatographic principles as outlined in the United States Pharmacopeia (USP) General Chapter <621>.[9][10][11]
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector is required.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte of interest.[12]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (≥98%)
-
This compound reference standard (≥99.5% purity)
-
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation. A reversed-phase method is chosen due to the non-polar nature of the substituted aromatic ring.[12] Acetonitrile is selected as the organic modifier for its low UV cutoff and miscibility with water.[13] Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group (pKa control), leading to improved peak shape and consistent retention.[13]
Table 1: HPLC Method Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 80-30% B, 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution, using the test sample of this compound.
Analytical Workflow
The following diagram outlines the systematic process for the HPLC analysis, from initial sample preparation to the final data interpretation and reporting.
Caption: HPLC analysis workflow for purity determination.
Method Validation Protocol
To ensure the reliability of the analytical data, the method must be validated according to ICH Q2(R1) guidelines.[2][3][4] The validation will assess the following parameters:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This will be demonstrated by analyzing a placebo (if applicable), the reference standard, the test sample, and a sample subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that any degradation products do not interfere with the main peak.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity will be evaluated by preparing a series of at least five standard solutions at different concentrations (e.g., 25, 50, 100, 150, 200 µg/mL). The peak areas will be plotted against the corresponding concentrations, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy will be determined by performing recovery studies. A known amount of the reference standard will be spiked into a sample mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery will be calculated.
Precision
-
Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the test concentration will be performed. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision: The repeatability assay will be performed on a different day, by a different analyst, and on a different instrument to assess the ruggedness of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ will be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
A representative chromatogram of the this compound standard should show a sharp, well-defined peak at the expected retention time. The purity of a test sample is calculated using the area normalization method, as shown in the formula below:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Table 2: Representative Purity Data
| Peak No. | Retention Time (min) | Peak Area | % Area |
| 1 | 4.5 | 1500 | 0.05 |
| 2 | 8.2 | 2985000 | 99.80 |
| 3 | 10.1 | 4500 | 0.15 |
| Total | 2991000 | 100.00 |
The system suitability parameters, such as theoretical plates, tailing factor, and repeatability of injections, must be monitored during the analysis to ensure the performance of the chromatographic system.[7][11] For a well-performing system, the tailing factor for the main peak should be between 0.8 and 1.5, and the theoretical plates should be >2000.
Conclusion
The HPLC method described in this application note is a reliable and robust protocol for determining the purity of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile provides excellent separation and peak shape. The method is suitable for routine quality control analysis in a pharmaceutical setting, and its validation in accordance with ICH guidelines will ensure data integrity and regulatory compliance.
References
- U.S. Pharmacopeia.
- Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. White Paper.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1).
- DSDP Analytics.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Benchchem. This compound | CAS 1221171-91-0.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Benchchem. Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)
- SIELC Technologies.
- Jones Chromatography Ltd. (2001). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
- PubMed. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. Int J Vitam Nutr Res., 63(2), 145-9.
- SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- BeVital. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
- LCGC International. Analysis of Bioavailable Niacin (Vitamin B3)
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- PubChem. This compound (C7H3ClF3NO3).
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- Exploring 6-(Trifluoromethyl)
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5788.
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Application Note: 1H and 13C NMR Spectroscopic Analysis of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
Introduction
6-Chloro-2-(trifluoromethoxy)nicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique electronic properties imparted by the chloro, trifluoromethoxy, and carboxylic acid functional groups make it a valuable building block in the synthesis of novel therapeutic agents. A thorough structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for elucidating its molecular structure in solution. This application note provides a detailed guide to the assignment of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of its substituents on the chemical shifts and coupling constants of the pyridine ring. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of heterocyclic compounds.
Principles of NMR Spectroscopy for Substituted Pyridines
The ¹H and ¹³C NMR spectra of substituted pyridines are governed by the electronic environment of each nucleus. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons and carbons compared to benzene. The introduction of further substituents, such as a chlorine atom and a trifluoromethoxy group, induces additional changes in the chemical shifts.
-
¹H NMR: The chemical shifts of the protons on the pyridine ring are influenced by inductive and resonance effects of the substituents. Electron-withdrawing groups will deshield (shift to higher ppm) nearby protons, while electron-donating groups will shield them (shift to lower ppm). The coupling constants (J-couplings) between adjacent protons provide valuable information about their connectivity. For pyridines, typical coupling constants are observed between protons at ortho, meta, and para positions.[1]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to the electronic effects of the substituents. It has been shown that the ¹³C NMR chemical shifts of carbon atoms in substituted six-membered heteroaromatic compounds correlate with the corresponding "additivity parameters" for substituted benzene derivatives.[2] The trifluoromethoxy group is a strong electron-withdrawing group and is known to significantly influence the chemical shifts of aromatic systems.[3][4][5]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for the preparation of a sample of this compound for NMR analysis:
-
Choice of Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids.
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[6][7] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable amount of time.
-
Filtration: To ensure a homogeneous solution and prevent issues with magnetic field shimming, it is advisable to filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean and dry 5 mm NMR tube.[8][9]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is often used as a secondary reference.[6]
NMR Data Acquisition
The following are suggested parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Modern NMR data processing involves a series of steps including Fourier transformation, phase correction, baseline correction, and referencing to transform the raw data into an interpretable spectrum.[10][11][12][13]
¹H and ¹³C NMR Spectral Analysis and Assignments
The predicted ¹H and ¹³C NMR assignments for this compound are based on the analysis of substituent effects on the nicotinic acid core.
Molecular Structure and Numbering:
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Assignments
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, H4 and H5.
-
H5: This proton is expected to be a doublet, coupled to H4. It is situated between a carbon bearing a chlorine atom (C6) and another aromatic carbon (C4). The chlorine atom is an electron-withdrawing group, which will deshield this proton.
-
H4: This proton is also expected to be a doublet, coupled to H5. It is positioned between the carbon with the carboxylic acid group (C3) and the C5 carbon. The carboxylic acid group is also electron-withdrawing.
Based on the known spectrum of nicotinic acid, where the protons appear between 7.6 and 9.15 ppm, and considering the electron-withdrawing effects of the chloro and trifluoromethoxy groups, the signals for H4 and H5 are expected to be in the downfield region of the aromatic spectrum.[1][14][15][16] A similar compound, 6-chloronicotinic acid, shows its protons at approximately 7.68, 8.31, and 8.91 ppm.[17]
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 8.3 - 8.6 | d | ~8.0 |
| H5 | 7.8 - 8.1 | d | ~8.0 |
| COOH | 13.0 - 14.0 | br s | - |
¹³C NMR Assignments
The ¹³C NMR spectrum will show seven distinct signals: five for the pyridine ring carbons, one for the carboxylic acid carbon, and one for the trifluoromethoxy carbon.
-
C2: This carbon is directly attached to the electronegative nitrogen, the oxygen of the trifluoromethoxy group, and is part of the aromatic ring. It is expected to be significantly deshielded.
-
C6: This carbon is bonded to the electronegative nitrogen and the chlorine atom, leading to a downfield chemical shift.
-
C4: This carbon is in a position analogous to the para-position relative to the nitrogen and is expected to be influenced by the overall electron deficiency of the ring.
-
C3: This carbon is attached to the carboxylic acid group and is situated between two other ring carbons. Its chemical shift will be influenced by the neighboring substituents.
-
C5: This carbon is adjacent to the carbon bearing the chlorine atom and is expected to be shielded relative to the other ring carbons due to the alpha-effect of the chlorine.
-
COOH: The carboxylic acid carbon is typically found in the range of 160-185 ppm.
-
CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of trifluoromethyl groups attached to an aromatic system is typically around 120-130 ppm.[18]
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 160 - 165 |
| C3 | 120 - 125 |
| C4 | 140 - 145 |
| C5 | 115 - 120 |
| C6 | 150 - 155 |
| COOH | 165 - 170 |
| OCF₃ | ~120 (q, ¹JCF ≈ 250-280 Hz) |
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently assign the NMR spectra of this important synthetic intermediate. The predicted chemical shifts and coupling constants serve as a valuable reference for the structural verification of this and structurally related compounds.
References
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 949-956. Retrieved from [Link]
-
Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 69-77. Retrieved from [Link]
-
Perkowska, A., et al. (2002). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(5), 412-421. Retrieved from [Link]
-
unattributed. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]
-
Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]
-
Sojka, S. A., et al. (1975). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 40(1), 11-14. Retrieved from [Link]
-
unattributed. (n.d.). NMR Data Processing. Retrieved from [Link]
-
Sloop, J. C. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 4, 1-12. Retrieved from [Link]
-
R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
-
Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]
-
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]
-
Fry, R. A., et al. (2015). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. Retrieved from [Link]
-
IOSR Journal. (n.d.). Confirmation of ring protons of 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid using correlation spectroscopy NMR technique. Retrieved from [Link]
-
Remuon, P., et al. (1993). Preparation of new 2-chloro-5-fluoro-6-(4-phenylmethylpiperazinyl)-4-trifluoromethyl-3-nicotinic acid. Heterocycles, 36(3), 431-432. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406). Retrieved from [Link]
-
Xi'an Sujia Pharmaceutical Technology Co., Ltd. (n.d.). This compound|1221171-91-0. Retrieved from [Link]
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Supporting Information. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H). Retrieved from [Link]
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- 2. mdpi.com [mdpi.com]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - Manglik lab @ UCSF [mangliklab.com]
- 5. researchgate.net [researchgate.net]
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- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
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- 13. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
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- 15. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]
- 16. hmdb.ca [hmdb.ca]
- 17. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]
- 18. dovepress.com [dovepress.com]
Application Notes and Protocols for the Synthesis of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid Derivatives
Introduction: The Significance of the Trifluoromethoxy Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Unlike the related trifluoromethyl (-CF₃) group, the trifluoromethoxy substituent offers a distinct electronic profile and enhanced lipophilicity, which can lead to improved metabolic stability, increased cell membrane permeability, and favorable binding interactions with target proteins.[1]
6-Chloro-2-(trifluoromethoxy)nicotinic acid is a highly valuable heterocyclic building block, integrating the key features of a pyridine core, a chloro substituent for further functionalization, and the advantageous trifluoromethoxy group. This compound serves as a critical precursor for the synthesis of a diverse array of complex molecules destined for evaluation as therapeutic agents in areas such as oncology, neuroscience, and infectious diseases. The development of a robust and scalable synthetic protocol for this key intermediate is therefore of paramount importance to researchers in both academic and industrial drug discovery settings.
This document provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature. The proposed pathway is designed to be logical, reproducible, and adaptable for further derivatization.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be strategically approached in a three-step sequence commencing from the readily available starting material, 2,6-dichloro-3-picoline. This pathway focuses on the sequential introduction of the trifluoromethoxy group followed by the oxidation of the methyl group to the target carboxylic acid.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Selective Hydrolysis of 2,6-dichloro-3-picoline to 6-Chloro-2-hydroxy-3-picoline
Rationale: The selective hydrolysis of one chloro group is achieved due to the differential reactivity of the chloro substituents on the pyridine ring. The chloro group at the 2-position is more susceptible to nucleophilic substitution than the one at the 6-position. This step is crucial for creating a hydroxyl group that will be the precursor to the trifluoromethoxy group.
Protocol:
-
To a solution of 2,6-dichloro-3-picoline (1 equivalent) in a suitable solvent such as dioxane or water, add an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with a mineral acid such as hydrochloric acid to a pH of approximately 5-6. This will precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-Chloro-2-hydroxy-3-picoline.
Step 2: Synthesis of 6-Chloro-2-(trifluoromethoxy)-3-picoline
Rationale: The conversion of the hydroxyl group to a trifluoromethoxy group is a key transformation. This can be achieved through a multi-step sequence involving the formation of a thiocarbonyl intermediate followed by oxidative fluorination. This method is a known approach for the synthesis of trifluoromethoxylated arenes and heteroarenes.
Protocol:
-
Formation of the Thiocarbonyl Intermediate:
-
In a fume hood, dissolve 6-Chloro-2-hydroxy-3-picoline (1 equivalent) in a suitable aprotic solvent like dimethylformamide (DMF).
-
Add a base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C to deprotonate the hydroxyl group.
-
After stirring for 30 minutes, add thiophosgene (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the formation of the O-pyridin-2-yl chloromethanethioate intermediate is complete.
-
-
Oxidative Fluorination:
-
In a separate flask, prepare a fluorinating agent. A common choice is a mixture of an antimony catalyst and a fluoride source.
-
Cool the solution of the thiocarbonyl intermediate to 0 °C and add the fluorinating agent.
-
Carefully warm the reaction mixture and monitor for the formation of 6-Chloro-2-(trifluoromethoxy)-3-picoline.
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Oxidation of 6-Chloro-2-(trifluoromethoxy)-3-picoline to this compound
Rationale: The final step involves the oxidation of the methyl group at the 3-position to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and reliable oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.[1] The reaction is typically performed in an aqueous medium under heating.
Protocol:
-
Suspend 6-Chloro-2-(trifluoromethoxy)-3-picoline (1 equivalent) in water.
-
Heat the suspension to 80-90 °C with vigorous stirring.
-
Add potassium permanganate (KMnO₄, 3-4 equivalents) portion-wise over a period of 1-2 hours, maintaining the reaction temperature. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue heating the mixture for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings, and cool in an ice bath.
-
Acidify the clear filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid product.
-
Collect the white precipitate by filtration, wash with cold water to remove any remaining inorganic salts, and dry thoroughly under vacuum to yield the final product, this compound.
Data Summary and Characterization
The following table summarizes the expected outcomes and key analytical data for the intermediates and the final product in this synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data (Hypothetical) |
| 6-Chloro-2-hydroxy-3-picoline | C₆H₆ClNO | 143.57 | 85-95 | ¹H NMR: Signals for pyridine ring protons and methyl group. Disappearance of one chloro signal from starting material. |
| 6-Chloro-2-(trifluoromethoxy)-3-picoline | C₇H₅ClF₃NO | 211.57 | 50-70 | ¹⁹F NMR: Singlet around -58 ppm. ¹H NMR: Signals for pyridine ring protons and methyl group. |
| This compound | C₇H₃ClF₃NO₃ | 241.55 | 70-85 | ¹H NMR: Disappearance of methyl group signal, appearance of carboxylic acid proton. ¹⁹F NMR: Singlet around -58 ppm. MS (ESI-): m/z 240.0 [M-H]⁻. |
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Detailed experimental workflow for the synthesis of this compound.
References
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. [Link]
-
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30. [Link]
-
Tlili, A., & Billard, T. (2013). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 52(26), 6818-6835. [Link]
-
Manteau, B., et al. (2010). A General Approach to (Trifluoromethoxy)‐pyridines: First X‐ray Structure Determinations and Quantum Chemistry Studies. European Journal of Organic Chemistry, 2010(31), 6043-6066. [Link]
-
Wikipedia contributors. (n.d.). Picolinic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
Application Notes & Protocols: Leveraging 6-Chloro-2-(trifluoromethoxy)nicotinic acid in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Value in Synthesis
6-Chloro-2-(trifluoromethoxy)nicotinic acid is a highly valuable heterocyclic building block for researchers in medicinal chemistry and materials science. Its structure combines three key features that are highly sought after in modern drug development:
-
A pyridine core , a privileged scaffold found in numerous pharmaceuticals.
-
An electron-withdrawing trifluoromethoxy (-OCF₃) group , which can significantly enhance metabolic stability, lipophilicity, and binding affinity.
-
A reactive chlorine atom , which serves as a versatile handle for late-stage functionalization via cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of the application of this compound in three seminal palladium-catalyzed transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The protocols and insights provided herein are designed to empower researchers to effectively utilize this key intermediate in their synthetic campaigns.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations is a common mechanistic pathway involving a Pd(0)/Pd(II) catalytic cycle.[3] Understanding this cycle is crucial for rational troubleshooting and optimization of reaction conditions. The three fundamental steps are Oxidative Addition, Transmetalation (for Suzuki and Buchwald-Hartwig) or Migratory Insertion (for Heck), and Reductive Elimination.[4][5]
Sources
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
reaction conditions for the amidation of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
Application Note & Protocol Guide
Topic: Reaction Conditions for the Amidation of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Amide Bond
The amide bond is arguably the most important functional group in medicinal chemistry, forming the backbone of peptides and proteins. Its prevalence in over 25% of all pharmaceutical products underscores its significance.[1][2] The formation of an amide via the coupling of a carboxylic acid and an amine is the most frequently utilized reaction in drug discovery programs.[3][4] This is due to the vast and readily available commercial libraries of both carboxylic acid and amine building blocks, allowing for the rapid generation of diverse compound arrays to explore structure-activity relationships (SAR).
This guide focuses on a particularly valuable building block: This compound . The presence of the chloro and trifluoromethoxy groups, common pharmacophores that can modulate metabolic stability, lipophilicity, and binding interactions, makes this scaffold highly attractive for the development of novel therapeutic agents. This document serves as a senior application scientist's guide to the successful amidation of this substrate, detailing not just the protocols but the underlying chemical principles that govern the selection of reagents and conditions.
Core Principles of Amide Coupling
Directly reacting a carboxylic acid with an amine is generally ineffective. The acidic proton of the carboxylic acid will simply protonate the basic amine, forming a stable and unreactive ammonium-carboxylate salt. To overcome this, the carboxylic acid must be "activated." This is a two-step process, typically performed in a single pot:
-
Activation: The carboxylic acid is treated with a coupling reagent. This converts the hydroxyl group, a poor leaving group, into a highly reactive intermediate, such as an active ester.[3][5]
-
Aminolysis: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, displacing the activated leaving group and forming the thermodynamically stable amide bond.
The choice of coupling reagent, base, and solvent is critical for achieving high yields, minimizing side reactions, and ensuring a smooth workflow.
Caption: General Amidation Workflow
Comparative Analysis of Premier Coupling Reagents
The success of the amidation hinges on the choice of the coupling reagent. Below are the most reliable and efficient systems for a substrate like this compound.
Uronium/Aminium Salts: The Gold Standard (HATU)
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and high yields, even with challenging or sterically hindered substrates.[1][6]
-
Mechanism of Action: HATU reacts with the deprotonated carboxylic acid to form a highly reactive OAt-active ester.[6][7] The pyridine nitrogen atom within the HOAt moiety is believed to participate in the reaction, stabilizing the transition state and accelerating the subsequent aminolysis.[6] This makes HATU particularly effective.
Caption: EDC/HOBt Activation Pathway
Data Summary: Comparison of Protocols
| Parameter | Protocol A: HATU | Protocol B: EDC/HOBt |
| Coupling Reagent | HATU | EDC (or EDC·HCl) |
| Additive | None required | HOBt (1-Hydroxybenzotriazole) |
| Base | N,N-Diisopropylethylamine (DIPEA) | DIPEA or Triethylamine (TEA) |
| Stoichiometry (Acid:Amine:Coupling:Base) | 1 : 1.1 : 1.1 : 2-3 | 1 : 1.1 : 1.2 : 1.2 : 2-3 (Acid:Amine:EDC:HOBt:Base) |
| Typical Solvent | DMF, DCM | DMF, DCM, Acetonitrile [4][5] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Typically fast (1-4 hours) | Moderate (2-16 hours) |
| Key Advantage | High efficiency, fast, reliable for difficult couplings [6] | Cost-effective, water-soluble urea byproduct [8] |
| Consideration | Higher cost | Two-component activation system |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: High-Efficiency Amidation using HATU
This protocol is recommended as the primary choice for its reliability and speed.
Materials and Reagents:
| Reagent | M.W. | Amount (for 1 mmol scale) | Mmol | Equivalents |
| This compound | 255.57 | 256 mg | 1.0 | 1.0 |
| Amine (example: Benzylamine) | 107.15 | 118 mg (121 µL) | 1.1 | 1.1 |
| HATU | 380.23 | 418 mg | 1.1 | 1.1 |
| DIPEA | 129.25 | 388 mg (520 µL) | 3.0 | 3.0 |
| Anhydrous DMF | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (256 mg, 1.0 mmol) and the desired amine (1.1 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to dissolve the solids.
-
Base Addition: Add DIPEA (520 µL, 3.0 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 10-15 minutes.
-
Activation: Add HATU (418 mg, 1.1 mmol) to the cold reaction mixture in one portion. A slight color change may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing water (25 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous LiCl solution (2 x 15 mL) to remove residual DMF, followed by saturated aqueous NaHCO₃ (1 x 15 mL), and finally brine (1 x 15 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Protocol B: Cost-Effective Amidation using EDC/HOBt
This protocol is a robust and economical alternative to HATU-based methods.
Materials and Reagents:
| Reagent | M.W. | Amount (for 1 mmol scale) | Mmol | Equivalents |
| This compound | 255.57 | 256 mg | 1.0 | 1.0 |
| Amine (example: Benzylamine) | 107.15 | 118 mg (121 µL) | 1.1 | 1.1 |
| EDC·HCl | 191.70 | 230 mg | 1.2 | 1.2 |
| HOBt | 135.12 | 162 mg | 1.2 | 1.2 |
| DIPEA | 129.25 | 388 mg (520 µL) | 3.0 | 3.0 |
| Anhydrous DMF or DCM | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add this compound (256 mg, 1.0 mmol), HOBt (162 mg, 1.2 mmol), and the desired amine (1.1 mmol).
-
Solvent & Base: Add anhydrous DMF or DCM (5 mL), followed by DIPEA (520 µL, 3.0 mmol).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath and stir for 10-15 minutes.
-
Activation: Add EDC·HCl (230 mg, 1.2 mmol) to the reaction mixture portion-wise, keeping the temperature below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with electron-deficient or hindered amines may require longer reaction times. [4]7. Workup:
-
If using DCM, dilute with more DCM (20 mL) and wash with water (2 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).
-
If using DMF, follow the extractive workup described in Protocol A.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography as described in Protocol A.
Conclusion
The amidation of this compound is a robust and highly adaptable transformation crucial for modern drug discovery. By understanding the fundamental principles of carboxylic acid activation, researchers can confidently select the appropriate coupling system for their specific needs. The high-efficiency HATU protocol offers speed and reliability, making it ideal for rapid library synthesis and challenging couplings. The EDC/HOBt system provides a classic, cost-effective, and powerful alternative with a simplified workup due to its water-soluble byproduct. Mastery of these protocols empowers chemists to efficiently generate novel molecular entities for the advancement of therapeutic research.
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchGate. (URL: [Link])
-
EDC Coupling Mechanism | Organic Chemistry - YouTube. (URL: [Link])
-
Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature - ResearchGate. (URL: [Link])
-
HATU - Wikipedia. (URL: [Link])
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (URL: [Link])
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])
-
Coupling Reagents - Aapptec Peptides. (URL: [Link])
-
Amide Synthesis - Fisher Scientific. (URL: [Link])
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. (URL: [Link])
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (URL: [Link])
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. peptide.com [peptide.com]
Application Note & Protocol: A Scalable and Efficient Synthesis of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid
Introduction
6-Chloro-2-(trifluoromethoxy)nicotinic acid is a key building block in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. The unique combination of a chlorinated pyridine core, a trifluoromethoxy group, and a carboxylic acid moiety imparts desirable physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The development of a robust, scalable, and economically viable synthetic route to this compound is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.
This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The presented strategy is designed for efficiency and scalability, starting from readily available and cost-effective precursors. The causality behind each experimental choice is explained to provide a comprehensive understanding of the process.
Overall Synthetic Strategy
The proposed synthesis is a multi-step process commencing with the commercially available and inexpensive 6-hydroxynicotinic acid. The strategy involves the sequential functionalization of the pyridine ring, culminating in the target molecule. The key transformations include the protection of the carboxylic acid, chlorination of the 6-position, introduction of the trifluoromethoxy group at the 2-position, and final deprotection.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Methyl 6-chloronicotinate
Rationale: The initial steps focus on the esterification of the carboxylic acid to prevent unwanted side reactions in subsequent steps and the chlorination of the 6-position hydroxyl group.
Step 1.1: Esterification of 6-Hydroxynicotinic Acid
-
To a stirred suspension of 6-hydroxynicotinic acid (1.0 eq) in methanol (5 V), add concentrated sulfuric acid (0.1 eq) dropwise at 0-5 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 5 V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 6-hydroxynicotinate as a solid.
Step 1.2: Chlorination of Methyl 6-hydroxynicotinate
-
To a stirred solution of methyl 6-hydroxynicotinate (1.0 eq) in phosphorus oxychloride (3.0 eq), add N,N-dimethylformamide (catalytic amount) at room temperature.
-
Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with solid sodium carbonate until pH 7-8 is reached.
-
Extract the product with dichloromethane (3 x 5 V).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude methyl 6-chloronicotinate.
-
Purify the crude product by column chromatography or recrystallization.
Part 2: Introduction of the Trifluoromethoxy Group
Rationale: This part details the conversion of the 2-position to a trifluoromethoxy group. A plausible route involves the conversion of the 6-chloronicotinate to a 2-hydroxy-6-chloronicotinate intermediate, followed by a multi-step trifluoromethoxylation procedure. The presence of the chloro group at the 6-position is reported to be advantageous for the trifluoromethoxylation of pyridinols[1][2].
Step 2.1: Synthesis of Methyl 6-chloro-2-hydroxynicotinate
This intermediate can be synthesized through various routes, including the oxidation of the corresponding 2-methyl derivative or via ring formation strategies. For the purpose of this protocol, we assume its availability or synthesis via a separate established procedure.
Step 2.2: Trichloromethoxylation of Methyl 6-chloro-2-hydroxynicotinate
-
In a well-ventilated fume hood, to a stirred solution of methyl 6-chloro-2-hydroxynicotinate (1.0 eq) and sodium hydroxide (1.05 eq) in water (10 V) at 0 °C, add a solution of thiophosgene (1.0 eq) in chloroform (10 V) dropwise.
-
Stir the biphasic mixture vigorously at 0 °C for 2 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Saturate the chloroform solution with chlorine gas and stir at room temperature for 48 hours.
-
Purge the excess chlorine with a stream of nitrogen.
-
Remove the solvent under reduced pressure to yield crude methyl 6-chloro-2-(trichloromethoxy)nicotinate.
Step 2.3: Fluorination to Methyl 6-chloro-2-(trifluoromethoxy)nicotinate
-
To the crude methyl 6-chloro-2-(trichloromethoxy)nicotinate (1.0 eq), add antimony trifluoride (1.5 eq) and a catalytic amount of antimony pentachloride (0.05 eq).
-
Heat the mixture to 150 °C and maintain for 2-4 hours.
-
Cool the reaction mixture and carefully add it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane (3 x 5 V).
-
Combine the organic layers, wash with a saturated solution of sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain methyl 6-chloro-2-(trifluoromethoxy)nicotinate.
Part 3: Saponification to this compound
Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
-
Dissolve methyl 6-chloro-2-(trifluoromethoxy)nicotinate (1.0 eq) in a mixture of methanol (5 V) and water (5 V).
-
Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC) |
| Methyl 6-hydroxynicotinate | C₇H₇NO₃ | 153.14 | 85-95 | >98% |
| Methyl 6-chloronicotinate | C₇H₆ClNO₂ | 171.58 | 70-85 | >97% |
| Methyl 6-chloro-2-(trifluoromethoxy)nicotinate | C₈H₅ClF₃NO₃ | 271.58 | 50-65 (2 steps) | >98% |
| This compound | C₇H₃ClF₃NO₃ | 257.55 | 85-95 | >99% |
Safety and Handling
-
Thiophosgene and Phosphorus Oxychloride: These reagents are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Antimony Compounds: Antimony trifluoride and pentachloride are toxic and corrosive. Handle with care and avoid inhalation of dust or vapors.
-
Chlorine Gas: Chlorine is a toxic and corrosive gas. Use a proper gas handling system and have a neutralization solution (e.g., sodium thiosulfate) readily available.
-
Exothermic Reactions: Some steps, such as quenching phosphorus oxychloride and acidification, can be exothermic. Perform these operations slowly and with adequate cooling.
Conclusion
The presented synthetic route provides a reliable and scalable method for the production of this compound. By starting from the readily available 6-hydroxynicotinic acid and employing a strategic sequence of reactions, this protocol offers a practical solution for obtaining this valuable building block in high yield and purity. The detailed explanations for each step are intended to empower researchers and drug development professionals to successfully implement and adapt this synthesis for their specific needs.
References
- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google P
- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl)
-
Spiteri, C., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(11), 6462–6468. [Link]
-
Yagupolskii, L. M. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7586. [Link]
Sources
Application of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid in the Development of Novel Insecticides
Introduction
The relentless evolution of insecticide resistance in pest populations necessitates a continuous search for novel chemical entities with unique modes of action. Nicotinic acid derivatives have long been a fertile ground for the discovery of potent insecticides, most notably the neonicotinoids, which target the nicotinic acetylcholine receptor (nAChR) in insects.[1] This application note explores the potential of 6-Chloro-2-(trifluoromethoxy)nicotinic acid as a pivotal scaffold for the development of next-generation insecticides. The presence of both a chloro and a trifluoromethoxy group on the nicotinic acid core presents a unique combination of electronic and steric properties that can be exploited to design molecules with enhanced efficacy, selectivity, and metabolic stability.
The trifluoromethoxy group, in particular, is a highly valued substituent in medicinal and agricultural chemistry due to its ability to improve metabolic stability, lipophilicity, and bioavailability of molecules.[2] This guide provides a comprehensive framework for researchers, chemists, and toxicologists to systematically investigate the insecticidal potential of this compound derivatives. We will delve into synthetic strategies, robust bioassay protocols for screening, methodologies for structure-activity relationship (SAR) analysis, and approaches to elucidate the mechanism of action.
I. Rationale for this compound as a Scaffold
The rationale for selecting this compound as a lead structure is grounded in the established success of chloronicotinyl insecticides and the advantageous properties imparted by the trifluoromethoxy group.
-
The Chloronicotinyl Moiety: The 6-chloro-3-pyridinylmethyl group is a critical pharmacophore in many potent neonicotinoid insecticides, including imidacloprid.[3][4] This moiety is known to be crucial for high-affinity binding to insect nAChRs.[5][6] Maintaining the chloro-substituted pyridine ring is a strategic starting point for developing new insecticidal compounds.
-
The Trifluoromethoxy Group: The introduction of a trifluoromethoxy (-OCF3) group at the 2-position of the nicotinic acid ring offers several potential benefits:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to longer residual activity of the insecticide in the target pest.
-
Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticle of insects and cross biological membranes to reach the target site.
-
Altered Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can modulate the electronic distribution within the pyridine ring, potentially influencing its binding affinity and selectivity for different nAChR subtypes.[7]
-
This unique combination of a proven insecticidal pharmacophore with a metabolically robust and lipophilic substituent makes this compound a highly promising starting point for novel insecticide discovery.
II. Synthetic Strategies for Analog Development
The exploration of the chemical space around the this compound scaffold is crucial for identifying potent and selective insecticide candidates. The primary point of diversification is the carboxylic acid group, which can be converted into a variety of functional groups, such as amides, esters, and other bioisosteres.
Protocol 1: General Scheme for Amide Analog Synthesis
This protocol outlines a general and robust method for synthesizing a library of amide derivatives from this compound.
Step 1: Activation of the Carboxylic Acid
-
Dissolve 1 equivalent of this compound in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add 1.1 equivalents of a coupling agent (e.g., HATU, HBTU, or EDC) and 1.2 equivalents of a base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature for 30 minutes to form the activated ester.
Step 2: Amide Bond Formation
-
To the activated ester solution, add 1.1 equivalents of the desired primary or secondary amine.
-
Continue stirring the reaction at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
This synthetic route is highly versatile and can be adapted to a wide range of amines, allowing for the systematic exploration of the structure-activity relationship.[8]
Caption: General workflow for amide synthesis.
III. Bioassay Protocols for Insecticidal Screening
Robust and reproducible bioassays are essential for evaluating the insecticidal activity of newly synthesized compounds and for establishing structure-activity relationships.[9][10] A tiered screening approach is recommended, starting with a primary screen against a model insect species, followed by secondary screening against a broader range of agronomically important pests.
Protocol 2: Primary Insecticidal Bioassay - Topical Application
This protocol describes a standard topical application bioassay for determining the contact toxicity of the synthesized compounds against a model insect, such as the common fruit fly (Drosophila melanogaster) or the housefly (Musca domestica).[11]
Step 1: Compound Preparation
-
Prepare a stock solution of the test compound in a suitable solvent, typically acetone, at a concentration of 10 mg/mL.
-
From the stock solution, prepare a series of dilutions to create a range of concentrations for dose-response analysis.[12]
Step 2: Insect Handling
-
Use 2-4 day old adult insects for the assay to ensure uniformity in age and susceptibility.
-
Anesthetize the insects briefly with carbon dioxide to facilitate handling.
Step 3: Topical Application
-
Using a micro-applicator, apply a 0.1-0.5 µL droplet of the test solution to the dorsal thorax of each anesthetized insect.
-
For the control group, apply the solvent only (acetone).
-
Treat at least three replicates of 10-20 insects for each concentration and the control.
Step 4: Incubation and Mortality Assessment
-
Place the treated insects in clean vials with access to a food source (e.g., a sugar-water solution).
-
Maintain the vials at a constant temperature (e.g., 25°C) and photoperiod (e.g., 12:12 hour light:dark cycle).
-
Assess mortality at 24 and 48 hours post-treatment. Insects that are unable to make a coordinated movement when prodded are considered dead.[13]
Step 5: Data Analysis
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform probit analysis to determine the median lethal dose (LD50), which is the dose required to kill 50% of the test population.[12]
Table 1: Hypothetical Bioassay Data for Amide Derivatives
| Compound ID | R-group on Amide | LD50 (µ g/insect ) |
| Parent Acid | -OH | >100 |
| A-01 | -NH-CH3 | 25.4 |
| A-02 | -NH-CH2CH3 | 15.8 |
| A-03 | -N(CH3)2 | 45.2 |
| A-04 | -NH-Cyclopropyl | 5.2 |
| A-05 | -NH-Phenyl | 8.7 |
| A-06 | -NH-(4-Cl-Phenyl) | 2.1 |
IV. Structure-Activity Relationship (SAR) Studies
Systematic analysis of the relationship between the chemical structure of the synthesized analogs and their insecticidal activity is crucial for guiding the optimization of the lead compound.[14]
Key Areas for SAR Exploration:
-
Amide Substituents: As demonstrated in the hypothetical data in Table 1, the nature of the R-group on the amide nitrogen can have a profound impact on insecticidal activity. Exploration of a diverse range of aliphatic, alicyclic, and aromatic substituents is warranted. The data suggests that small, cyclic, and electron-withdrawing aromatic substituents may enhance potency.
-
Bioisosteric Replacements for the Amide: Investigate the replacement of the amide linker with other functional groups such as esters, ketones, or reversed amides to probe the importance of the hydrogen bond donor and acceptor properties of the linker.
-
Modifications to the Pyridine Ring: While the 6-chloro and 2-trifluoromethoxy groups are considered key features, subtle modifications at other positions of the pyridine ring could be explored to fine-tune the electronic and steric properties of the molecule.
Caption: SAR exploration workflow.
V. Mechanism of Action Studies
Elucidating the molecular target and mechanism of action is a critical step in the development of a novel insecticide. Given the structural similarity to neonicotinoids, the primary hypothesis is that these new derivatives also act on the insect nAChR.[15][16]
Protocol 3: Radioligand Binding Assay for nAChR Interaction
This protocol is designed to determine if the synthesized compounds bind to the insect nAChR, providing evidence for their mode of action.[6]
Step 1: Membrane Preparation
-
Homogenize heads from a suitable insect source (e.g., houseflies or aphids) in a chilled buffer.
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer to a final protein concentration of approximately 1 mg/mL.
Step 2: Binding Assay
-
In a microcentrifuge tube, combine the insect membrane preparation, a radiolabeled ligand known to bind to the nAChR (e.g., [3H]-imidacloprid), and varying concentrations of the test compound.
-
To determine non-specific binding, include a set of tubes with a high concentration of a known nAChR ligand (e.g., unlabeled imidacloprid or nicotine).
-
Incubate the mixture at a controlled temperature for a specific duration to allow for binding equilibrium to be reached.
Step 3: Separation and Quantification
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filter quickly with a cold buffer to remove any unbound radioligand.
-
Place the filter in a scintillation vial with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Step 4: Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[17]
A low IC50 value indicates a high affinity of the test compound for the nAChR, supporting the hypothesis that this is the primary molecular target.[18] Further electrophysiological studies on isolated insect neurons can confirm whether the compounds act as agonists or antagonists of the nAChR.[19]
Conclusion
This compound represents a highly promising and strategically designed scaffold for the development of novel insecticides. Its unique combination of a proven chloronicotinyl pharmacophore and a metabolically robust trifluoromethoxy group provides a strong foundation for discovering next-generation pest control agents. The detailed protocols and strategic framework presented in this application note offer a comprehensive guide for researchers to systematically synthesize, screen, and optimize derivatives of this scaffold. Through a dedicated and logical approach to analog synthesis, bioassays, SAR analysis, and mechanism of action studies, the full potential of this compound in addressing the ongoing challenge of insecticide resistance can be realized.
References
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The Strategic Application of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction: The Significance of Fluorinated Scaffolds in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of highly selective and metabolically robust kinase inhibitors is a paramount objective. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecules that can effectively modulate the activity of specific kinases is a cornerstone of targeted therapy.[2][3]
Fluorinated organic compounds have emerged as particularly valuable building blocks in this endeavor. The incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethoxy (-OCF₃) group, into a drug candidate can profoundly and beneficially alter its physicochemical properties.[4] The trifluoromethoxy group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve bioavailability, making it a highly sought-after substituent in drug design.[4]
This guide focuses on the strategic use of a key fluorinated building block, 6-Chloro-2-(trifluoromethoxy)nicotinic acid , in the synthesis of potential kinase inhibitors. We will delve into the chemical rationale behind its use, provide detailed protocols for its application in the synthesis of a prominent multi-kinase inhibitor, and explore the biological context of the targeted signaling pathways.
Chemical Properties and Reactivity of this compound
This compound is a substituted pyridine derivative with the chemical formula C₇H₃ClF₃NO₃.[5] Its structure is characterized by a pyridine ring functionalized with a carboxylic acid group, a chlorine atom, and a trifluoromethoxy group. This unique combination of functional groups makes it a versatile synthon for the construction of complex heterocyclic scaffolds commonly found in kinase inhibitors.
The key reactive sites of this molecule are the carboxylic acid group and the chlorine atom. The carboxylic acid is amenable to a variety of coupling reactions, most notably amide bond formation, which is one of the most frequently utilized reactions in medicinal chemistry.[6][7] The chlorine atom, being attached to an electron-deficient pyridine ring, can participate in nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of further molecular complexity.
Application in the Synthesis of Foretinib: A Multi-Kinase Inhibitor
A prime example of the utility of this compound is its role as a precursor in the synthesis of Foretinib (also known as GSK1363089 or XL880). Foretinib is a potent, orally bioavailable multi-kinase inhibitor that primarily targets the MET, VEGFR2, and RON receptor tyrosine kinases.[8][9] By inhibiting these kinases, Foretinib disrupts key signaling pathways involved in tumor cell proliferation, survival, angiogenesis, and metastasis.[2][10]
The synthesis of the quinoline core of Foretinib can be conceptually approached through a multi-step sequence wherein the initial and critical step involves the formation of an amide bond between this compound and a suitably substituted aniline derivative. This is followed by an intramolecular cyclization to construct the quinoline scaffold.
Experimental Workflow for the Synthesis of a Key Foretinib Intermediate
The following diagram illustrates the conceptual workflow for the initial phase of Foretinib synthesis, highlighting the crucial amide coupling step.
Caption: Conceptual workflow for the synthesis of the Foretinib quinoline core.
Detailed Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for the coupling of this compound with an aniline derivative using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the substituted aniline (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture, followed by the slow addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide intermediate.
Rationale for Experimental Choices:
-
HATU: Chosen for its high efficiency and ability to minimize side reactions, particularly racemization if chiral amines are used.[10]
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid, facilitating the reaction.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. It is crucial to use the anhydrous form to prevent hydrolysis of the activated ester intermediate.
-
Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen.
| Parameter | Typical Value | Reference |
| Reaction Time | 2-4 hours | [10] |
| Temperature | Room Temperature | [10] |
| Typical Yield | 85-95% | [10] |
| Purity | >95% (after chromatography) | [10] |
Biological Context: Targeting the MET and VEGFR Signaling Pathways
Foretinib's efficacy stems from its ability to simultaneously inhibit the MET and VEGFR signaling pathways, both of which are critical for tumor progression.[6][7]
-
The MET Signaling Pathway: The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are often dysregulated in various cancers.[9] Activation of the MET pathway leads to increased cell proliferation, survival, migration, and invasion.[2]
-
The VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11] Inhibition of VEGFR signaling can starve tumors and prevent their growth and metastasis.[3]
The dual inhibition of MET and VEGFR by Foretinib provides a synergistic anti-cancer effect, addressing both the tumor cells directly and their supportive microenvironment.[7]
Caption: Foretinib's dual inhibition of MET and VEGFR signaling pathways.
Conclusion
This compound stands out as a highly valuable and strategic building block in the synthesis of advanced kinase inhibitors. Its unique combination of reactive handles and the presence of the beneficial trifluoromethoxy group make it an ideal starting material for constructing complex, biologically active molecules like Foretinib. The protocols and rationale presented herein provide a foundational understanding for researchers and drug development professionals seeking to leverage the power of fluorinated scaffolds in the design of next-generation targeted therapies.
References
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Stephenson, L. M., & Higgins, G. S. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1338785. [Link]
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Zillhardt, M., Park, S., Romero, I. L., & Sawada, K. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Journal of Ovarian Research, 4(1), 1-13. [Link]
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National Center for Biotechnology Information. (n.d.). Foretinib. PubChem. Retrieved from [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]
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Msaouel, P., & Tannir, N. M. (2013). Targeting MET and VEGFR signaling in castration-resistant prostate cancer. Cancer, 119(12), 2152–2162. [Link]
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Goel, S., & Duda, D. G. (2011). Old player-new tricks: non angiogenic effects of the VEGF/VEGFR pathway in cancer. Oncoimmunology, 1(4), 548-550. [Link]
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Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]
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Carmeliet, P. (2005). VEGF as a key mediator of angiogenesis in cancer. Oncology, 69(Suppl. 3), 4–10. [Link]
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Ngai, M. Y., & Togni, A. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Massive Bio. (2025). Foretinib. Massive Bio. Retrieved from [Link]
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Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]
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Application Note & Protocol: Strategic Esterification of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid for Pharmaceutical Intermediate Synthesis
Introduction
In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds as pharmaceutical intermediates is of paramount importance. Among these, derivatives of nicotinic acid are frequently employed as core scaffolds in the development of new therapeutic agents. This application note provides a detailed experimental protocol for the esterification of 6-Chloro-2-(trifluoromethoxy)nicotinic acid, a key building block whose ester derivatives are crucial for subsequent cross-coupling reactions and amide bond formations. The presence of electron-withdrawing chloro and trifluoromethoxy substituents on the pyridine ring influences the reactivity of the carboxylic acid, necessitating a carefully considered approach to achieve high-yield esterification. This guide will detail two robust methods for this transformation: the classic Fischer-Speier esterification and a two-step procedure via an acyl chloride intermediate, providing researchers with versatile options to suit different laboratory constraints and substrate requirements.
Methodology Overview: Choosing the Right Path
The selection of an appropriate esterification method is critical and depends on factors such as the scale of the reaction, the desired purity of the product, and the lability of the starting material. We present two validated protocols:
-
Protocol A: Fischer-Speier Esterification. A direct, acid-catalyzed reaction with an alcohol. This method is atom-economical and straightforward, making it suitable for larger-scale synthesis. The reaction is driven to completion by using a large excess of the alcohol and removing the water byproduct.[1][2]
-
Protocol B: Acyl Chloride-Mediated Esterification. An indirect method involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the alcohol. This approach is often faster and can be performed under milder conditions, which is advantageous for sensitive substrates.[3][4]
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key stages from the starting material to the final purified ester product.
Caption: Experimental workflow for the esterification of this compound.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for both protocols, using the synthesis of the methyl ester as an example.
| Parameter | Protocol A: Fischer-Speier | Protocol B: Acyl Chloride |
| Starting Acid | 1.0 eq | 1.0 eq |
| Alcohol (Methanol) | 20-50 eq (serves as solvent) | 1.2-2.0 eq |
| Catalyst/Reagent | Conc. H₂SO₄ (0.1-0.2 eq) | Thionyl Chloride (1.2-1.5 eq) |
| Solvent | Methanol | DCM or Toluene |
| Reaction Temp. | Reflux (approx. 65°C) | RT to 50°C |
| Reaction Time | 4-16 hours | 1-4 hours |
| Typical Yield | 75-90% | 85-95% |
Detailed Experimental Protocols
Materials and Reagents:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid and thionyl chloride are highly corrosive and reactive. Handle with extreme care. Thionyl chloride reacts with moisture to release toxic HCl and SO₂ gases.
Protocol A: Fischer-Speier Esterification
This protocol is exemplified for the synthesis of methyl 6-chloro-2-(trifluoromethoxy)nicotinate.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.57 g, 10.0 mmol).
-
Addition of Reagents: Add anhydrous methanol (40 mL, ~1.0 mol, 100 eq). Stir the suspension until the acid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.2 mL, ~3.6 mmol, 0.36 eq) to the stirring mixture. An exotherm may be observed.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (100 mL) to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ester.
Protocol B: Acyl Chloride-Mediated Esterification
This protocol offers an alternative for potentially sluggish reactions or when milder conditions are preferred.
Step-by-Step Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.57 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).
-
Add thionyl chloride (1.1 mL, 15.0 mmol, 1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.[3]
-
Stir the mixture at room temperature for 1-2 hours or until the evolution of gas ceases and the solution becomes clear. The reaction can be gently heated (e.g., to 40°C) if necessary.
-
Remove the excess thionyl chloride and DCM under reduced pressure. It is crucial to ensure all thionyl chloride is removed. The resulting acyl chloride can be used directly in the next step.
-
-
Esterification:
-
Dissolve the crude acyl chloride in anhydrous DCM (20 mL) under a nitrogen atmosphere and cool the solution in an ice bath (0°C).
-
Slowly add the desired alcohol (e.g., methanol, 0.6 mL, 15.0 mmol, 1.5 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC or LC-MS for the disappearance of the acyl chloride.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography as described in Protocol A.
-
Discussion and Mechanistic Rationale
The Fischer-Speier esterification proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst.[1][6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation gives the final ester product. The entire process is reversible, and the equilibrium is driven towards the products by using a large excess of the alcohol and by the removal of water.[2][7]
In contrast, the acyl chloride-mediated pathway involves the conversion of the less reactive carboxylic acid into a highly electrophilic acyl chloride. Thionyl chloride is a common reagent for this transformation. The subsequent reaction of the acyl chloride with an alcohol is a rapid and generally irreversible nucleophilic acyl substitution, leading to the formation of the ester and HCl. This method avoids the equilibrium limitations of the Fischer esterification and often provides higher yields in shorter reaction times.
Conclusion
The esterification of this compound is a critical step in the synthesis of advanced pharmaceutical intermediates. This application note provides two reliable and detailed protocols to achieve this transformation. The choice between the direct Fischer-Speier esterification and the two-step acyl chloride-mediated approach will depend on the specific requirements of the synthesis, including scale, time constraints, and the need for mild reaction conditions. By following these protocols, researchers can efficiently prepare the desired ester products in high yield and purity, facilitating the advancement of their drug discovery and development programs.
References
- BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Nicotinic Acid Esters.
- National Institutes of Health (NIH). (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.
- Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
- ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method.
- ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?
- Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.
- Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
- RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.
- Organic Syntheses. (1925). Nicotinic acid. Coll. Vol. 1, p.385 (1941); Vol. 4, p.49 (1925).
- Bentham Science Publisher. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Science of Synthesis. (n.d.). Product Class 5: Carboxylic Acid Esters.
- University of Missouri-St. Louis. (n.d.). 22. The Fischer Esterification.
- ResearchGate. (n.d.). Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-(trifluoromethoxy)nicotinic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The guidance provided herein is based on established principles of organic chemistry and insights from the synthesis of analogous halogenated and trifluoromethoxylated heteroaromatic compounds.
I. Overview of Synthetic Challenges
The synthesis of this compound presents several challenges stemming from the multi-functionalized nature of the pyridine ring. Key difficulties include achieving regioselective functionalization, ensuring the stability of the trifluoromethoxy group, and preventing the formation of closely related impurities that can complicate purification. This guide will explore potential synthetic pathways and the common byproducts associated with each, offering solutions to mitigate these issues.
II. Plausible Synthetic Pathways and Potential Byproducts
Two plausible synthetic strategies for this compound are outlined below. Each pathway presents a unique set of potential byproducts that researchers should be aware of.
Pathway A: Construction of the Pyridine Ring Followed by Functionalization
This approach involves the initial formation of a substituted pyridine ring, followed by sequential introduction of the chloro, trifluoromethoxy, and carboxylic acid functionalities.
Caption: Plausible Synthetic Pathway B.
III. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Byproduct Formation and Mitigation
Q1: During the chlorination of a pyridine or nicotinic acid precursor, I am observing the formation of multiple chlorinated species. How can I improve the regioselectivity?
A1: The formation of isomeric and over-chlorinated byproducts is a common issue in the chlorination of pyridine rings. The position of chlorination is directed by the existing substituents on the ring.
-
Underlying Cause: The electronic nature of the substituents on the pyridine ring dictates the position of electrophilic chlorination. Both activating and deactivating groups can influence the regioselectivity. Reaction conditions such as temperature and the choice of chlorinating agent also play a crucial role.
-
Troubleshooting Strategies:
-
Choice of Chlorinating Agent: Milder chlorinating agents such as N-chlorosuccinimide (NCS) may offer better selectivity compared to harsher reagents like chlorine gas or sulfuryl chloride.
-
Temperature Control: Lowering the reaction temperature can often enhance the selectivity of the chlorination reaction.
-
Protecting Groups: Consider the use of protecting groups to block more reactive sites on the pyridine ring, thereby directing chlorination to the desired position.
-
Catalyst: The use of a catalyst can sometimes improve the regioselectivity of the reaction.
-
Q2: My final product is contaminated with a compound that appears to be the corresponding 2-hydroxy derivative. What is the likely cause and how can I prevent this?
A2: The presence of the 2-hydroxy (or pyridone) byproduct suggests hydrolysis of the 2-trifluoromethoxy group.
-
Underlying Cause: The trifluoromethoxy group, while generally stable, can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases, or at elevated temperatures. The electron-deficient nature of the pyridine ring can make the 2-position susceptible to nucleophilic attack.
-
Troubleshooting Strategies:
-
pH Control: Maintain neutral or mildly acidic/basic conditions during the reaction and work-up steps. Avoid prolonged exposure to strong acids or bases.
-
Temperature Management: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.
-
Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dry, as water is required for hydrolysis.
-
Q3: I am attempting to introduce the carboxylic acid group via lithiation of 6-Chloro-2-(trifluoromethoxy)pyridine followed by quenching with carbon dioxide. However, I am getting a mixture of isomeric carboxylic acids. Why is this happening?
A3: The formation of positional isomers during lithiation and carboxylation of substituted pyridines is a known challenge. The position of lithiation is influenced by the directing effects of the substituents.
-
Underlying Cause: Both the chloro and trifluoromethoxy groups are electron-withdrawing and can direct lithiation to adjacent positions. The regioselectivity can be sensitive to the choice of organolithium reagent, solvent, and temperature. For instance, the reaction of 2-chloropyridine with n-butyllithium can result in lithiation at different positions depending on the reaction conditions and additives. [1][2][3][4][5]* Troubleshooting Strategies:
-
Directed Ortho Metalation (DoM): Utilize a directing group to favor lithiation at a specific position.
-
Choice of Base: The use of lithium diisopropylamide (LDA) or a combination of n-BuLi with additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can influence the regioselectivity. [4] * Temperature Control: Perform the lithiation at very low temperatures (e.g., -78 °C) to enhance selectivity.
-
Alternative Carboxylation Methods: Consider alternative methods for introducing the carboxylic acid group, such as palladium-catalyzed carbonylation of a corresponding halide.
-
Q4: After the final step, I have a significant amount of the decarboxylated byproduct, 6-Chloro-2-(trifluoromethoxy)pyridine. How can I avoid this?
A4: Decarboxylation of nicotinic acids can occur under harsh thermal or acidic/basic conditions. [6]
-
Underlying Cause: The carboxylic acid group on the pyridine ring can be lost as carbon dioxide, particularly at high temperatures or in the presence of certain catalysts. [7]* Troubleshooting Strategies:
-
Mild Reaction Conditions: Use the mildest possible conditions for any subsequent reactions or purification steps.
-
Temperature Control during Work-up and Purification: Avoid excessive heat during solvent removal and purification (e.g., distillation or chromatography).
-
pH Control: Maintain a pH where the carboxylate is protonated, as the carboxylate anion is more prone to decarboxylation.
-
Purification Challenges
Q5: I am having difficulty separating my desired product from a closely related positional isomer. What purification techniques are most effective?
A5: The separation of halogenated nicotinic acid isomers can be challenging due to their similar physical properties.
-
Troubleshooting Strategies:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC can be a powerful tool for separating isomers. Method development may be required to achieve optimal separation.
-
Capillary Electrophoresis (CE): This technique can offer high-resolution separation of closely related charged molecules like nicotinic acid isomers. [8] * Recrystallization: Careful selection of a crystallization solvent or solvent mixture may allow for the selective crystallization of the desired isomer. Seeding with a pure crystal of the desired product can sometimes aid in this process.
-
Derivatization: In some cases, converting the mixture of acids to their corresponding esters or amides may facilitate separation by chromatography, followed by hydrolysis to obtain the pure desired acid.
-
IV. Summary of Potential Byproducts
The following table summarizes the common byproducts that may be encountered during the synthesis of this compound.
| Byproduct | Structure | Plausible Origin | Mitigation Strategy |
| Isomeric Chlorinated Precursors | Varies | Non-selective chlorination | Optimize chlorinating agent, temperature, and consider protecting groups. |
| 6-Chloro-2-hydroxynicotinic acid | 6-Chloro-2-pyridone-3-carboxylic acid | Hydrolysis of the trifluoromethoxy group | Maintain neutral pH, use anhydrous conditions, and control temperature. |
| Isomeric Carboxylic Acids | e.g., 6-Chloro-2-(trifluoromethoxy)isonicotinic acid | Non-selective lithiation | Optimize lithiation conditions (base, solvent, temperature), or use alternative carboxylation methods. |
| 6-Chloro-2-(trifluoromethoxy)pyridine | Decarboxylated starting material or product | Decarboxylation under harsh thermal or pH conditions | Use mild reaction and work-up conditions. |
| Starting Materials | Unreacted precursors | Incomplete reaction | Monitor reaction progress (TLC, LC-MS), optimize reaction time and stoichiometry. |
V. Experimental Protocols
While a specific protocol for the target molecule is not provided in the literature, the following general procedures for key transformations can be adapted.
General Protocol for Chlorination of a Pyridine Ring
-
Dissolve the pyridine precursor in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Cool the solution to the desired temperature (e.g., 0 °C or lower).
-
Add the chlorinating agent (e.g., N-chlorosuccinimide) portion-wise, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).
-
Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Lithiation and Carboxylation
-
Dissolve the 6-Chloro-2-(trifluoromethoxy)pyridine in an anhydrous ether-based solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent (e.g., n-BuLi or LDA) dropwise, maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for the optimized time to ensure complete lithiation.
-
Quench the reaction by bubbling dry carbon dioxide gas through the solution or by pouring the reaction mixture onto crushed dry ice.
-
Allow the mixture to warm to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer to pH ~2-3 with dilute HCl to precipitate the carboxylic acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude product.
-
Purify by recrystallization or chromatography.
VI. Concluding Remarks
The synthesis of this compound requires careful control of reaction conditions to minimize the formation of byproducts. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can improve the yield and purity of their target compound. Meticulous monitoring of reactions and thorough characterization of products and byproducts are essential for successful synthesis.
VII. References
-
Sokolenko, T. M.; Yagupolskii, Yu. L. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry2024 , 22 (1), 22–30.
-
Kiss, L. E.; Ferreira, H. S.; Soares da Silva, P. A.; Learmonth, D. A. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Org. Lett.2008 , 10 (9), 1835–1837.
-
Bornstein, J.; Leone, S. A.; Sullivan, W. F.; Bennett, O. F. Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. J. Am. Chem. Soc.1957 , 79 (7), 1745–1746.
-
Piętka, R.; Rychłowska, J.; Giebułtowicz, J. Separation of Nicotinic Acid and Its Structural Isomers Using 1-ethyl-3-methylimidazolium Ionic Liquid as a Buffer Additive by Capillary Electrophoresis. J. Pharm. Biomed. Anal.2006 , 41 (1), 329–332.
-
Mongin, F.; Quéguiner, G. Advances in the Directed Metalation of Azines and Diazines. Tetrahedron2001 , 57 (19), 4059–4090.
-
ChemicalBook. Synthesis of 6-(Trifluoromethyl)nicotinic acid. (accessed Jan 18, 2026).
-
Vibzzlab. Pyridine : Decarboxylation of Niacin. YouTube. Jan 8, 2021.
-
Gross, M.; Dirscherl, W. The Decarboxylation of Carboxylic Acids of the Pyridine Series. Arch. Pharm. Ber. Dtsch. Pharm. Ges.1957 , 290 (1), 1–10.
-
RSC Publishing. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chem. Sci.2015 , 6, 7048-7053.
-
PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel)2023 , 16(7), 1033.
-
BenchChem. The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
-
PubMed Central (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci.2020 , 45(3), 137-147.
-
Google Patents. Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. CN101353322A.
-
PubMed. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Org Lett.2000 , 2(6), 803-5.
-
ResearchGate. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.
-
Google Patents. Preparation method and separation and purification method for 6-chloronicotinic acid. CN104387317B.
-
PubMed. Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. Appl Environ Microbiol.2015 , 81(12), 4059-67.
-
PrepChem.com. Synthesis of 6-chloro-nicotinic acid N-methylamide.
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives.
-
Google Patents. The preparation method of 2-chloronicotinic acid. CN101117332B.
-
ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives.
-
ResearchGate. First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines.
-
ResearchGate. ChemInform Abstract: Unusual C-6 Lithiation of 2-Chloropyridine Mediated by BuLi-Me2N(CH2)2OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.
-
ACS Figshare. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles.
-
MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes2022 , 10(2), 205.
Sources
- 1. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Separation of nicotinic acid and its structural isomers using 1-ethyl-3-methylimidazolium ionic liquid as a buffer additive by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 6-Chloro-2-(trifluoromethoxy)nicotinic acid
Welcome to the technical support center for the purification of crude 6-Chloro-2-(trifluoromethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical experience.
I. Troubleshooting Guide: Addressing Specific Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: My crude product is a dark, oily residue after synthesis. What are the likely impurities, and how can I obtain a solid product?
Answer:
A dark, oily crude product often indicates the presence of colored impurities and residual solvent or low-melting point side products. The primary impurities can arise from several sources:
-
Starting Materials and Reagents: Unreacted starting materials or byproducts from their degradation can contaminate the final product.
-
Side Reactions: Incomplete reactions or side reactions during the synthesis can lead to a variety of structurally similar impurities. For instance, incomplete chlorination can leave hydroxy-nicotinic acid derivatives, while harsh reaction conditions might lead to decomposition.
-
Colored Impurities: Many organic reactions produce high molecular weight, colored byproducts. For nicotinic acid derivatives, these can sometimes be removed by specific treatments.[1]
Troubleshooting Steps:
-
Initial Work-up: Ensure your initial aqueous work-up is effective. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities. A subsequent wash with brine will help to remove excess water.
-
Solvent Removal: Thoroughly remove the reaction solvent under reduced pressure. Co-evaporation with a solvent in which your product is sparingly soluble but the oily impurities are soluble (e.g., hexane or heptane) can sometimes induce precipitation of the desired product.
-
"Melting Out" Technique: For nicotinic acid derivatives that are yellow, heating the crude product to its molten state for a short period (e.g., 2 minutes) can destroy the yellow chromophore. The resulting tan-colored solid can then be purified by a single recrystallization.[1]
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.[1][2][3]
Question 2: I'm struggling with recrystallization. My product either "oils out" or the recovery is very low. What should I do?
Answer:
Recrystallization is a powerful technique, but its success is highly dependent on solvent selection and execution. "Oiling out" occurs when the solute is insoluble in the hot solvent and melts instead of dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Low recovery is often due to the product having significant solubility in the cold solvent or using an excessive amount of solvent.
Troubleshooting Recrystallization:
| Problem | Cause | Solution |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. | Select a solvent with a lower boiling point. Use a solvent pair: dissolve the compound in a "good" solvent at room temperature and then add a "poor" solvent dropwise until the solution becomes turbid. Heat the mixture until it becomes clear and then allow it to cool slowly. |
| Low Recovery | The product is too soluble in the cold solvent. Too much solvent was used. | Choose a solvent in which the product has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to dissolve the crude product. After cooling to room temperature, place the crystallization flask in an ice bath to maximize precipitation. |
| No Crystals Form | The solution is not sufficiently supersaturated. The presence of impurities is inhibiting crystal formation. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If impurities are suspected, consider a preliminary purification step like a quick filtration through a plug of silica gel. |
A patent for the purification of a similar compound, 6-chloronicotinic acid, suggests that recrystallization from methanol with activated carbon treatment can yield a product with purity greater than 99.5%.[4]
Question 3: My column chromatography separation is poor, with significant co-elution of impurities. How can I improve the resolution?
Answer:
Co-elution in column chromatography is a common issue, especially when dealing with structurally similar impurities. Improving resolution requires optimizing several parameters.
Strategies to Improve Chromatographic Separation:
-
Solvent System Optimization: A systematic approach to finding the right mobile phase is crucial. Start with a standard solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) is an invaluable tool for quickly screening different solvent systems to find one that provides good separation between your product and the impurities.[5]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.
-
Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Do not overload the column; a general rule of thumb is to load 1-5% of the silica gel weight with the crude product.
-
Alternative Stationary Phases: If standard silica gel does not provide the desired separation, consider using a different stationary phase. For acidic compounds like nicotinic acid derivatives, alumina (basic or neutral) or reversed-phase silica (C18) might offer different selectivity.[5]
A high-performance liquid chromatography (HPLC) method for the simultaneous determination of nicotinic acid and its metabolites utilizes ion-paired reversed-phase chromatography, which could be adapted for preparative scale if necessary.[6]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound.
Question 4: What are the key physicochemical properties of this compound that I should be aware of during purification?
Answer:
Understanding the physicochemical properties is fundamental to designing an effective purification strategy.
| Property | Value/Information | Implication for Purification |
| Molecular Formula | C7H3ClF3NO3[7] | Helps in confirming the identity of the purified product via mass spectrometry. |
| Molecular Weight | 225.55 g/mol [8][9] | Useful for calculating molar equivalents and theoretical yields. |
| Appearance | White crystalline solid[8] | A deviation from this (e.g., discoloration, oily nature) indicates the presence of impurities. |
| Melting Point | 113°C to 120°C[8] | A broad melting point range suggests impurities. It is a key parameter to consider when selecting a recrystallization solvent to avoid "oiling out". |
| Solubility | Slightly soluble in acetonitrile and methanol.[10] | This information is crucial for selecting appropriate solvents for recrystallization and chromatography. |
| Stability | The trifluoromethoxy group is generally stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions.[11][12][13][14][15] Nicotinic acid derivatives can undergo decarboxylation at high temperatures.[2][3][16][17] | Avoid prolonged exposure to strong acids or bases and excessively high temperatures during purification to prevent degradation of the product. |
Question 5: Are there any specific safety precautions I should take when handling this compound and its purification solvents?
Answer:
Yes, standard laboratory safety practices are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and all solvents used for detailed safety information. The compound itself is classified as an irritant.[10]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Question 6: Can I use extraction as a primary purification method?
Answer:
Liquid-liquid extraction is a powerful tool for separating compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic phase. For an acidic compound like this compound, an acid-base extraction can be very effective for removing neutral or basic impurities.
Acid-Base Extraction Workflow:
Caption: Acid-base extraction workflow for purification.
This method can significantly purify your product before attempting other techniques like crystallization or chromatography.
III. Experimental Protocols
Protocol 1: Recrystallization using a Solvent Pair
-
Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., methanol) at room temperature.
-
Slowly add a "poor" solvent (e.g., water) dropwise with stirring until the solution becomes persistently turbid.
-
Gently heat the mixture until the solution becomes clear.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Protocol 2: Purification via Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
IV. Visualization of Purification Workflow
Sources
- 1. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 2. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 4. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 5. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C7H3ClF3NO3) [pubchemlite.lcsb.uni.lu]
- 8. This compound|CAS 1221171-91-0 [benchchem.com]
- 9. 6-chloro-4-(trifluoromethyl)nicotinic acid | Sigma-Aldrich [sigmaaldrich.com]
- 10. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
optimizing reaction yield for the synthesis of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
<Technical Support Center: Optimizing Reaction Yield for the Synthesis of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to enhance the yield and purity of your target compound.
Introduction to the Synthesis
This compound is a key building block in the development of various pharmaceuticals and agrochemicals. Its synthesis can be challenging, often involving multi-step processes where yield optimization is critical. A common synthetic route involves the lithiation and subsequent carboxylation of a substituted pyridine precursor. This guide will focus on troubleshooting and optimizing this pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you navigate the complexities of the synthesis.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields can stem from several factors, including incomplete reactions, side product formation, or loss of material during workup and purification.
-
Incomplete Reaction: The reaction may not have reached completion. To address this, consider extending the reaction time or moderately increasing the temperature.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and conditions.[1]
-
Side Reactions: The formation of byproducts is a significant cause of reduced yields.[1] In the context of nicotinic acid synthesis, this can include over-oxidation or polymerization.[1]
-
Purification Losses: Significant material loss can occur during recrystallization and purification steps.[1] Optimizing the solvent volumes for recrystallization is advisable to achieve the best yields.[1]
Question 2: I am observing significant amounts of starting material, 2-chloro-6-(trifluoromethoxy)pyridine, even after extended reaction times. What is causing this?
Answer: The likely culprit is inefficient lithiation. The formation of the lithiated intermediate is a critical step for the subsequent carboxylation.
-
Reagent Quality: The n-Butyllithium (n-BuLi) used for lithiation is highly reactive and sensitive to moisture and air. Ensure you are using a freshly titrated or newly purchased solution. The presence of impurities can quench the n-BuLi, reducing its effective concentration.
-
Temperature Control: Lithiation reactions are typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity.[2] Inadequate cooling can lead to the decomposition of the lithiated intermediate or undesired side reactions.
-
Solvent Purity: The solvent, commonly tetrahydrofuran (THF), must be anhydrous. Trace amounts of water will react with n-BuLi, rendering it ineffective.
Question 3: My main impurity appears to be a de-chlorinated product. How can I prevent this?
Answer: The loss of the chlorine atom suggests a competing reaction pathway. The reaction of 2-chloropyridine with alkyllithium can result in nucleophilic addition leading to the loss of the chlorine atom.[3][4]
-
Choice of Base: Using a "superbase" like BuLi-Me2N(CH2)2OLi (BuLi-LiDMAE) can promote regioselective C-6 lithiation, minimizing the nucleophilic attack at the chlorinated position.[3][4]
-
Reaction Temperature: Maintaining a very low temperature during the addition of n-BuLi is critical to favor lithiation over nucleophilic substitution.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves the regioselective lithiation of 2-chloro-6-(trifluoromethoxy)pyridine at the 3-position, followed by quenching with carbon dioxide to form the carboxylic acid. This approach offers good control over the introduction of the carboxyl group at the desired position.
Q2: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety measures are crucial:
-
n-Butyllithium: This reagent is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe techniques.
-
Cryogenic Temperatures: The use of dry ice/acetone or liquid nitrogen baths requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Quenching: The reaction should be quenched carefully at low temperatures by slowly adding a proton source (e.g., saturated ammonium chloride solution).
Q3: How can I confirm the identity and purity of my final product?
Standard analytical techniques are essential for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule. 19F NMR is also useful for confirming the presence of the trifluoromethoxy group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Experimental Protocols & Data
Optimized Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF (10 mL) and 2-chloro-6-(trifluoromethoxy)pyridine (1.0 mmol).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 mmol, 1.1 equivalents) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture for 30 minutes. Alternatively, the mixture can be poured over crushed dry ice.
-
Quenching and Workup: The reaction is allowed to warm to room temperature and then quenched with saturated aqueous ammonium chloride solution (10 mL). The aqueous layer is acidified to pH 2 with 1M HCl.
-
Extraction and Purification: The product is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Table 1: Troubleshooting Common Yield Issues
| Observed Problem | Potential Cause | Recommended Action |
| Low or no product formation | Inactive n-BuLi | Use freshly titrated or a new bottle of n-BuLi. |
| Wet solvent/glassware | Ensure all glassware is flame-dried and solvents are anhydrous. | |
| Significant starting material remains | Insufficient n-BuLi | Increase the equivalents of n-BuLi slightly (e.g., to 1.2 eq). |
| Reaction time too short | Increase the stirring time after n-BuLi addition. | |
| Formation of de-chlorinated byproduct | Reaction temperature too high | Maintain a strict low-temperature profile during n-BuLi addition. |
| Incorrect lithiation reagent | Consider using a more regioselective base like BuLi-LiDMAE.[3][4] |
Visualizing the Workflow
Diagram 1: Synthetic Workflow```dot
Caption: Decision tree for troubleshooting low reaction yields.
References
- Technical Support Center: Synthesis of Substituted Nicotinic Acids - Benchchem.
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed.
- Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH.
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in 6-Chloro-2-(trifluoromethoxy)nicotinic Acid Synthesis
Introduction
6-Chloro-2-(trifluoromethoxy)nicotinic acid is a key building block in the development of novel pharmaceuticals and agrochemicals. Its utility is predicated on its specific substitution pattern, which imparts unique electronic and metabolic properties to target molecules. However, the synthesis of this compound is often complicated by challenges in controlling regioselectivity, leading to the formation of undesired isomers and complicating downstream purification efforts.
This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the synthesis of this compound. We will explore the causal factors behind common regioselectivity issues and offer field-proven protocols and strategies to maximize the yield of the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what is the primary regioselectivity challenge?
The most prevalent and economically viable strategy involves the selective functionalization of a 2,6-dichloronicotinic acid precursor. The core challenge is the nucleophilic aromatic substitution (SNAr) of one of the two chlorine atoms with a trifluoromethoxy source (e.g., trifluoromethoxide). The C2 and C6 positions on the pyridine ring, while both activated by the ring nitrogen and the carboxylic acid group, have distinct electronic and steric environments. This can lead to the co-formation of the undesired isomer, 2-chloro-6-(trifluoromethoxy)nicotinic acid, often in significant amounts.
Q2: My SNAr reaction on 2,6-dichloronicotinic acid gives a poor mixture of isomers. How can I favor the formation of the desired 6-Chloro-2-(trifluoromethoxy) product?
Achieving high selectivity for substitution at the C2 position is the critical objective. The key lies in exploiting the subtle differences between the C2 and C6 positions. The C2 position is generally more electrophilic due to its proximity to the ring nitrogen. Several factors can be manipulated to favor substitution at this site:
-
Solvent Choice: Non-polar, aprotic solvents with low hydrogen bond basicity have been shown to favor ortho-substitution in similar systems.[1] This is because they are less likely to solvate the nucleophile and the metal counter-ion, promoting a coordinated transition state.
-
Counter-Ion Effects: The Lewis acidity of the counter-ion of the trifluoromethoxide salt can play a directing role. A more Lewis acidic counter-ion (e.g., Li⁺ vs. Na⁺ or K⁺) can coordinate with both the incoming nucleophile and the 3-carboxyl group, forming a cyclic six-membered transition state that preferentially delivers the nucleophile to the C2 position.[1]
-
Temperature Control: SNAr reactions are often kinetically controlled. Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can amplify the energetic difference between the transition states leading to the two isomers, thereby enhancing selectivity.
Q3: Can Directed ortho-Metalation (DoM) be an effective alternative strategy?
Yes, Directed ortho-Metalation (DoM) offers an alternative and potentially more selective route. In this approach, a directing group on the pyridine ring guides a strong base (like Lithium Diisopropylamide, LDA) to deprotonate a specific adjacent position. For a substrate like 6-chloronicotinic acid, the carboxylic acid group can direct metalation to the C2 position. However, this strategy is highly sensitive to reaction conditions, particularly temperature, which must be kept low (typically -78 °C) to prevent side reactions or isomerization.[2]
Q4: How can I reliably determine the isomeric ratio of my product mixture?
Accurate determination of the product ratio is essential for optimizing reaction conditions. The following analytical techniques are recommended:
-
¹⁹F NMR Spectroscopy: This is often the most straightforward and quantitative method. The trifluoromethoxy (-OCF₃) groups of the two isomers will have distinct chemical shifts, and the ratio of their integration values directly corresponds to the isomeric ratio.
-
¹H NMR Spectroscopy: The aromatic protons on the pyridine ring will exhibit different coupling patterns and chemical shifts for each isomer, allowing for quantification.
-
HPLC: A well-developed High-Performance Liquid Chromatography method using a suitable column (e.g., C18) can effectively separate the two isomers, and the peak areas can be used for quantification.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Suggested Solution & Rationale |
| Poor Regioselectivity (~1:1 mixture of 6-Chloro and 2-Chloro isomers) | 1. High Reaction Temperature: Reduces the kinetic selectivity between the C2 and C6 positions. | Solution: Perform the reaction at a lower temperature (e.g., start at -20 °C and allow to slowly warm). This maximizes the energetic difference between the competing reaction pathways. |
| 2. Suboptimal Solvent: Polar or protic solvents can solvate the reacting species, disrupting chelation control. | Solution: Switch to a non-polar, aprotic solvent like Toluene or Dioxane. This promotes the formation of a coordinated transition state that favors C2 substitution.[1] | |
| 3. Incorrect Counter-Ion: The counter-ion of the trifluoromethoxide source may not be sufficiently Lewis acidic to direct the reaction. | Solution: If using NaOCF₃ or KOCF₃, consider generating LiOCF₃ in situ. The smaller, more Lewis acidic lithium ion is more effective at forming the directing six-membered cyclic transition state.[1] | |
| Low or No Conversion | 1. Inactive Nucleophile: The trifluoromethoxide reagent may have decomposed or is not being generated effectively. | Solution: Ensure the trifluoromethoxide source is fresh and handled under anhydrous conditions. If generating it in situ, confirm the efficacy of the precursor and reaction conditions. |
| 2. Insufficient Activation: The pyridine ring may not be sufficiently activated for SNAr. | Solution: While the nicotinic acid scaffold is already electron-deficient, ensure that the starting material (2,6-dichloronicotinic acid) is pure and free of electron-donating impurities. | |
| Formation of Multiple Byproducts | 1. Side Reactions with Carboxylic Acid: The nucleophile or base may be reacting with the carboxylic acid proton, leading to undesired salt formation or side reactions. | Solution: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the SNAr step. The ester can be hydrolyzed back to the acid in a subsequent step. This also modifies the electronic properties and may influence regioselectivity.[3] |
Optimized Experimental Protocol: Regioselective Synthesis via SNAr
This protocol is designed to maximize the formation of the 6-Chloro-2-(trifluoromethoxy) isomer by leveraging solvent and counter-ion effects to promote a chelation-controlled transition state.
Step 1: Preparation of the Reaction Vessel
-
Under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloronicotinic acid (1.0 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Add anhydrous, non-polar solvent (e.g., Toluene, 10 mL per mmol of substrate).
-
Cool the resulting suspension to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
Step 2: Nucleophile Addition
-
In a separate flask under an inert atmosphere, prepare the trifluoromethoxide solution. For enhanced selectivity, the use of a lithium salt is recommended.
-
Slowly add the trifluoromethoxide solution (1.1 equiv.) to the cooled suspension of 2,6-dichloronicotinic acid over 30-60 minutes, ensuring the internal temperature does not exceed -15 °C.
Step 3: Reaction and Monitoring
-
Stir the reaction mixture at -20 °C for 2 hours.
-
Allow the reaction to slowly warm to 0 °C and stir for an additional 4-6 hours, or until reaction completion is confirmed.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS to check for the consumption of starting material.
Step 4: Work-up and Purification
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired this compound from the 2-chloro-6-(trifluoromethoxy) isomer and other impurities.
Visualizing Reaction Pathways & Troubleshooting
Reaction Pathway Diagram
The following diagram illustrates the competing nucleophilic aromatic substitution pathways. The desired pathway is favored by forming a stabilized, six-membered cyclic transition state.
Caption: Competing SNAr pathways for trifluoromethoxylation.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving poor regioselectivity.
Caption: Troubleshooting workflow for improving regioselectivity.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]
-
Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: [Link]
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Stability and Degradation of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
Welcome to the technical support center for 6-Chloro-2-(trifluoromethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this compound. Here, we will explore its degradation pathways under acidic and basic conditions, offer solutions to common experimental challenges, and provide detailed protocols to ensure the integrity and reproducibility of your results.
Understanding the Stability of this compound
This compound is a pyridine derivative characterized by three key functional groups: a carboxylic acid, a chloro substituent, and a trifluoromethoxy group. The inherent chemical properties of the pyridine ring, coupled with the strong electron-withdrawing nature of these substituents, dictate its stability and reactivity.
The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at positions 2 and 4 (ortho and para to the nitrogen).[1][2] The presence of a chlorine atom at the 2-position and a trifluoromethoxy group further influences the electron distribution and reactivity of the molecule. The trifluoromethoxy group is a potent electron-withdrawing group, which can impact the pKa of the pyridine nitrogen and the carboxylic acid.[3][4]
Forced degradation studies are crucial in pharmaceutical development to understand a drug's stability, identify potential degradation products, and develop stability-indicating analytical methods.[5][6][7] These studies typically involve subjecting the compound to stress conditions such as heat, light, oxidation, and a range of pH values.[6][7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I'm observing a rapid loss of the parent compound under basic conditions, even at room temperature. What is the likely cause?
Answer:
Rapid degradation under basic conditions is likely due to nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridine ring.[1][2][9] The pyridine ring's electron-deficient nature, enhanced by the electron-withdrawing trifluoromethoxy group, makes the carbon atom attached to the chlorine highly electrophilic.[1] Hydroxide ions (OH-) from the basic solution act as nucleophiles, attacking this carbon and displacing the chloride ion.
Causality: The reaction rate is sensitive to the concentration of the base and the temperature. Even moderately basic conditions can facilitate this hydrolysis.
Troubleshooting Steps:
-
Confirm the Degradant: Analyze your sample using LC-MS to identify the degradation product. The expected product would be 6-hydroxy-2-(trifluoromethoxy)nicotinic acid, which will have a molecular weight corresponding to the replacement of chlorine with a hydroxyl group.
-
Kinetic Monitoring: To control the degradation, perform a time-course experiment at a lower temperature (e.g., 4°C) and with a lower concentration of base (e.g., 0.01 M NaOH). This will help you to achieve the target degradation of 2-20% for your forced degradation study.[7]
-
pH Adjustment: For stability studies, ensure the pH of your formulation is maintained in a neutral or slightly acidic range to minimize this degradation pathway.
Question 2: Under acidic conditions, I see a new, more polar peak appearing in my HPLC chromatogram over time. What could this be?
Answer:
Under strong acidic conditions and elevated temperatures, the trifluoromethoxy group can be susceptible to hydrolysis.[10][11][12][13] This is a less common degradation pathway compared to the hydrolysis of the chloro group under basic conditions but can occur under forcing conditions. The hydrolysis of the trifluoromethoxy group would likely proceed through a series of intermediates to ultimately form a carboxylic acid at that position, resulting in 6-chloro-2-carboxynicotinic acid, or potentially an intermediate hydrolysis product.
Causality: The mechanism likely involves protonation of the oxygen atom of the trifluoromethoxy group, followed by nucleophilic attack by water. The resulting intermediate would then eliminate fluoride ions.
Troubleshooting Steps:
-
Structural Elucidation: Use high-resolution mass spectrometry (HRMS) and NMR to characterize the structure of the unknown peak.
-
Modify Stress Conditions: If this degradation is too rapid, reduce the acid concentration (e.g., from 1 M HCl to 0.1 M HCl) or the temperature.[7]
-
Analytical Method Validation: Ensure your HPLC method has adequate resolution to separate the parent compound from this new degradant.[14][15]
Question 3: My HPLC analysis is showing peak tailing for the parent compound. What are the possible reasons and solutions?
Answer:
Peak tailing in reversed-phase HPLC for a compound like this compound can be caused by several factors related to its chemical nature and interaction with the stationary phase.
Potential Causes & Solutions:
-
Secondary Interactions with Silanols: The basic nitrogen of the pyridine ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing.
-
Chelation with Metal Impurities: The carboxylic acid and the pyridine nitrogen can chelate with metal impurities in the stationary phase.
-
Solution: Add a chelating agent like EDTA to your mobile phase in low concentrations (e.g., 0.1 mM).
-
-
Inappropriate Mobile Phase Composition: The organic modifier and buffer strength can affect peak shape.
-
Solution: Optimize the mobile phase composition. Ensure adequate buffer capacity (typically 10-25 mM) to maintain a constant pH.[14]
-
Question 4: I'm observing inconsistent results in my forced degradation studies. How can I improve reproducibility?
Answer:
Inconsistent results in forced degradation studies often stem from a lack of precise control over experimental parameters.[5]
Key Areas to Control for Reproducibility:
-
Precise Temperature Control: Use a calibrated water bath or heating block. Small temperature fluctuations can significantly alter degradation rates.
-
Accurate Reagent Concentrations: Prepare fresh acidic and basic solutions for each experiment and verify their concentrations.
-
Consistent Reaction Times: Use a timer and quench the reaction at the exact specified time point. Quenching can be achieved by neutralization.
-
Control of Headspace and Oxygen: For oxidative degradation studies, ensure consistent exposure to the oxidizing agent. For other conditions, consider purging with an inert gas like nitrogen to prevent unwanted oxidation.
-
Standardized Sample Preparation: Follow a consistent procedure for sample dilution and injection. Dissolve samples in the mobile phase whenever possible to avoid solvent mismatch effects.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for forced degradation of this compound?
A1: A good starting point for forced degradation studies, as suggested by ICH guidelines, is as follows:[6][7]
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at 60-80°C for several hours to days.[7][17]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 60°C for a shorter duration.[7][17]
-
Oxidative Degradation: 3-30% H2O2 at room temperature.
-
Thermal Degradation: 80-100°C in a solid state.
-
Photolytic Degradation: Expose the solid or solution to UV and visible light.
The goal is to achieve 2-20% degradation to ensure that the degradation products are detectable without excessively breaking down the main compound.[7]
Q2: What type of HPLC column is best suited for analyzing this compound and its degradants?
A2: A reversed-phase C18 column is a common and good starting point. Look for a high-purity, end-capped silica column to minimize peak tailing from silanol interactions. A column with a particle size of 3.5 µm or 5 µm and a length of 150 mm is generally suitable for good resolution and reasonable run times.
Q3: How can I confirm the structures of the degradation products?
A3: A combination of analytical techniques is necessary for definitive structural elucidation:
-
LC-MS/MS: To determine the molecular weight and fragmentation patterns of the degradants.[18]
-
High-Resolution Mass Spectrometry (HRMS): To obtain the accurate mass and elemental composition.
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are invaluable for confirming the exact structure, including the position of substituents.
-
Isolation and Characterization: If a degradant is formed in significant amounts, it can be isolated using preparative HPLC for more extensive spectroscopic analysis.
Experimental Protocols
Protocol 1: Forced Degradation Under Acidic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 1 M HCl.
-
Incubation: Place the vial in a water bath at 80°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching and Dilution: Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Under Basic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described above.
-
Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubation: Keep the vial at room temperature (25°C).
-
Time Points: Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Quenching and Dilution: Neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizing Degradation Pathways
The following diagrams illustrate the proposed degradation pathways.
Caption: Proposed degradation pathway under acidic conditions.
Caption: Proposed degradation pathway under basic conditions.
Caption: Troubleshooting flowchart for unknown peaks.
References
-
Proposed reaction mechanism of the hydrolysis of the trifluoromethyl... - ResearchGate. Available at: [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. Available at: [Link]
-
nucleophilic aromatic substitutions - YouTube. Available at: [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies - Lhasa Limited. Available at: [Link]
-
A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances - Onyx scientific. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International. Available at: [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - Wiley Online Library. Available at: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing - ACD/Labs. Available at: [Link]
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Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project - Morressier. Available at: [Link]
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Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. Available at: [Link]
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Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water - ACS Publications. Available at: [Link]
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Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate - ResearchGate. Available at: [Link]
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Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. Available at: [Link]
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Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Freie Universität Berlin. Available at: [Link]
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Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF - ResearchGate. Available at: [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. Available at: [Link]
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HPLC Troubleshooting Guide - Advanced Chromatography Technologies. Available at: [Link]
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A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems - ResearchGate. Available at: [Link]
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Forced Degradation Studies - MedCrave online. Available at: [Link]
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HPLC Troubleshooting Guide | PDF | High Performance Liquid Chromatography - Scribd. Available at: [Link]
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Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed. Available at: [Link]
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Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. Available at: [Link]
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Forced Degradation Studies Research Articles - Page 1 - R Discovery. Available at: [Link]
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ANALYTICAL METHOD SUMMARIES - Eurofins. Available at: [Link]
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Photolytic and Photocatalytic Degradation of 6-chloronicotinic Acid - PubMed. Available at: [Link]
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ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Analytical Methods - RSC Publishing. Available at: [Link]
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Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Nicotinic acid and 6-chloronicotinic acid degradation in SG-6C. A)... - ResearchGate. Available at: [Link]
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Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. Available at: [Link]
-
10 - Organic Syntheses Procedure. Available at: [Link]
-
Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid - PubMed. Available at: [Link]
- US5283338A - Process for the preparation of 2-chloropyridines - Google Patents.
-
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ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]
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(PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds - ResearchGate. Available at: [Link]
- US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse ... - Google Patents.
-
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ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]
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Degradation Mechanism of Perfluoroelastomer (FFKM) in the Acidic SC2 Solution of Semiconductor Radio Corporation of America (RCA) Cleaning - MDPI. Available at: [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in 6-Chloro-2-(trifluoromethoxy)nicotinic acid Synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-2-(trifluoromethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important fluorinated pyridine compound. Low conversion rates can be a significant impediment to research and development timelines. This document provides a structured, in-depth analysis of potential issues and their resolutions, grounded in established chemical principles.
The primary synthetic route to this compound involves the hydrolysis of its nitrile precursor, 6-Chloro-2-(trifluoromethoxy)nicotinonitrile. The troubleshooting guide will, therefore, focus on this critical transformation step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My hydrolysis of 6-Chloro-2-(trifluoromethoxy)nicotinonitrile is showing low conversion to the desired carboxylic acid. What are the most likely causes?
Low conversion in the hydrolysis of an electron-deficient nicotinonitrile, such as 6-Chloro-2-(trifluoromethoxy)nicotinonitrile, can stem from several factors. The presence of two strong electron-withdrawing groups (the chloro and trifluoromethoxy groups) significantly influences the reactivity of the nitrile and the stability of the pyridine ring.
Primary Causes for Low Conversion:
-
Incomplete Hydrolysis: The reaction may not have reached completion due to suboptimal reaction conditions.
-
Side Reactions: The harsh conditions required for hydrolysis can promote undesirable side reactions.
-
Starting Material Quality: Impurities in the starting nitrile can interfere with the reaction.
-
Product Precipitation/Isolation Issues: The desired product may not be effectively isolated from the reaction mixture.
Below is a troubleshooting workflow to systematically address these issues.
Caption: A systematic workflow for troubleshooting low conversion rates.
Q2: How can I optimize the hydrolysis conditions for 6-Chloro-2-(trifluoromethoxy)nicotinonitrile?
Both acidic and basic conditions can be employed for nitrile hydrolysis. For this specific substrate, with its electron-withdrawing substituents, careful optimization is key.
Option 1: Base-Catalyzed Hydrolysis (Recommended)
This is often the preferred method for nicotinonitriles. A patent for the synthesis of the closely related 4-trifluoromethyl nicotinic acid details a high-yielding basic hydrolysis protocol[1][2].
Baseline Protocol (Based on Analogue Synthesis):
-
Dissolve 6-Chloro-2-(trifluoromethoxy)nicotinonitrile in an aqueous solution of sodium hydroxide (e.g., 2-4 equivalents in water).
-
Heat the mixture to reflux (approximately 100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to a pH of less than 1 to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with cold water, and dry.
| Parameter | Recommended Range | Rationale |
| Base (NaOH/KOH) | 2-5 equivalents | Ensures complete saponification of the intermediate amide. |
| Temperature | 80-110°C | Provides sufficient energy for nitrile and amide hydrolysis. |
| Reaction Time | 2-12 hours | Monitor by TLC/LC-MS to avoid prolonged heating. |
| Final pH | < 2 | Ensures complete protonation and precipitation of the carboxylic acid. |
Troubleshooting Low Conversion in Basic Hydrolysis:
-
Insufficient Base: If less than 2 equivalents of base are used, the reaction may stall at the intermediate amide stage.
-
Low Temperature: Temperatures below 80°C may result in significantly longer reaction times or incomplete conversion.
-
Poor Solubility: If the starting nitrile is not fully dissolved, the reaction will be slow. Consider the use of a co-solvent like methanol or ethanol, though this can sometimes introduce side reactions.
Option 2: Acid-Catalyzed Hydrolysis
While feasible, acid-catalyzed hydrolysis of this substrate may be more prone to side reactions and require harsher conditions.
General Protocol:
-
Reflux the starting nitrile in a solution of a strong mineral acid (e.g., 3-6 M sulfuric acid or hydrochloric acid).
-
Monitor the reaction progress.
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent, or dilute with water to precipitate the product.
Troubleshooting Low Conversion in Acidic Hydrolysis:
-
Insufficient Acid Concentration/Temperature: The electron-withdrawing groups deactivate the nitrile towards protonation, requiring strong acid and high temperatures.
-
Hydrolysis of Trifluoromethoxy Group: While generally stable, prolonged exposure to strong, hot acid could potentially lead to the hydrolysis of the trifluoromethoxy group.[3]
-
Decarboxylation: At very high temperatures, there is a risk of decarboxylation of the nicotinic acid product.
Q3: What are the potential side reactions I should be aware of, and how can I minimize them?
The electron-deficient nature of the pyridine ring in this compound makes it susceptible to certain side reactions, particularly under the conditions required for nitrile hydrolysis.
1. Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group:
Under basic hydrolysis conditions, the hydroxide ion can act as a nucleophile and displace the chloride at the 6-position, leading to the formation of 6-hydroxy-2-(trifluoromethoxy)nicotinic acid.
Caption: Nucleophilic aromatic substitution side reaction.
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can disfavor the SNAr reaction, which typically has a higher activation energy than nitrile hydrolysis.
-
Controlled Addition of Base: Adding the base portion-wise can help to keep the concentration of the hydroxide ion low at any given time.
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting nitrile is consumed to minimize the formation of the hydroxy byproduct.
2. Incomplete Hydrolysis to the Amide:
The hydrolysis of a nitrile proceeds through an intermediate amide. If the reaction conditions are not sufficiently forcing, the reaction can stall at this stage, resulting in 6-Chloro-2-(trifluoromethoxy)nicotinamide as a major byproduct.
Mitigation Strategies:
-
Increased Reaction Time and/or Temperature: Ensure the reaction is heated for a sufficient duration at an appropriate temperature to drive the hydrolysis of the amide to the carboxylic acid.
-
Sufficient Base: Use an adequate excess of base to ensure the complete saponification of the amide.
3. Decarboxylation:
While less common under typical hydrolysis conditions, prolonged heating at high temperatures, especially in the presence of acid, can lead to decarboxylation of the final nicotinic acid product.
Mitigation Strategies:
-
Avoid Excessive Temperatures: Do not overheat the reaction mixture beyond what is necessary for complete hydrolysis.
-
Prompt Workup: Once the reaction is complete, proceed with the workup without undue delay.
Q4: My conversion appears to be high according to in-process checks, but my isolated yield is low. What could be the problem?
Low isolated yield despite good conversion points to issues with the workup and purification procedure.
Potential Issues and Solutions:
-
Incomplete Precipitation: The pKa of the carboxylic acid and the pH of the solution are critical for effective precipitation.
-
Solution: Ensure the pH is lowered to at least 1-2 units below the pKa of the carboxylic acid. For nicotinic acids, a pH of < 2 is generally recommended. Use a calibrated pH meter for accurate measurement.
-
-
Product Solubility: The product may have some solubility in the aqueous acidic solution, leading to losses during filtration.
-
Solution: Cool the solution in an ice bath before filtration to minimize solubility. Wash the precipitate with a minimal amount of ice-cold water.
-
-
Emulsion Formation during Extraction: If an extraction is performed, the presence of both acidic and basic functionalities can lead to the formation of emulsions.
-
Solution: Add brine to the aqueous layer to break up emulsions.
-
-
Losses during Recrystallization: While recrystallization is often necessary for purification, it can lead to significant yield loss.
-
Solution: Carefully select the recrystallization solvent to ensure high recovery. A solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixture of methanol and water is often a good starting point for nicotinic acids. The use of activated carbon can aid in decolorization and removal of some impurities.[4]
-
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of 6-Chloro-2-(trifluoromethoxy)nicotinonitrile
This protocol is adapted from a similar procedure for a related compound and serves as a robust starting point.[1][2]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Chloro-2-(trifluoromethoxy)nicotinonitrile (1.0 eq).
-
Add a 10-20% aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the mixture to 100°C and maintain at this temperature with vigorous stirring for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 1.
-
Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of boiling methanol.
-
If the solution is colored, add a small amount of activated carbon and continue to heat at reflux for 15 minutes.
-
Hot filter the solution to remove the activated carbon.
-
Slowly add deionized water to the hot filtrate until the solution becomes cloudy.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum.
References
- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents.
-
(PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Available at: [Link]
-
Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. Available at: [Link]
- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents.
- EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents.
-
Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - PubMed. Available at: [Link]
-
nicotinic acid - Organic Syntheses Procedure. Available at: [Link]
- CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents.
-
Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap. Available at: [Link]
- WO2022087373A1 - Methods of making nicotinic acid derivatives - Google Patents.
-
4-TRIFLUOROMETHYL-3-NICOTINIC ACID. Available at: [Link]
Sources
- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
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- 3. researchgate.net [researchgate.net]
- 4. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid
Welcome to the technical support center for 6-Chloro-2-(trifluoromethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying this important synthetic intermediate. Here, we move beyond simple protocols to explain the scientific principles behind each step, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The nature of these impurities dictates the most efficient removal strategy.
Q1: What are the most common impurities in crude this compound and where do they come from?
A1: The impurity profile of this compound is highly dependent on its synthetic route. However, several classes of impurities are commonly encountered:
-
Starting Material Carryover: Unreacted precursors, such as a corresponding chloropyridine or a nitrile intermediate, are a frequent source of contamination. For instance, if the carboxylic acid is generated via hydrolysis of a nitrile, incomplete reaction can leave residual nitrile.[1]
-
Isomeric Impurities: Depending on the specificity of the synthesis, isomers of the target molecule may be formed. For example, incorrect substitution patterns on the pyridine ring can lead to structurally similar but distinct molecules that may be difficult to separate.
-
By-products from Side Reactions: The synthesis of chloropyridines can sometimes produce tarry by-products or over-chlorinated species.[2][3] These are often highly colored and can persist in the final product.
-
Residual Solvents & Reagents: Solvents used in the reaction or initial work-up (e.g., DMF, toluene, THF) and reagents like bases or catalysts can be carried through. Even materials from packaging or equipment can sometimes leach into a product.[4]
-
Degradation Products: The target molecule may degrade under harsh reaction or work-up conditions (e.g., high temperature or extreme pH), leading to decarboxylated or hydrolyzed by-products.
A preliminary analysis of your crude material by techniques like HPLC, LC-MS, or NMR is crucial for identifying the specific impurities you need to target.
Section 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q2: I performed a recrystallization, but my yield is very low. What are the likely causes and how can I improve it?
A2: Low yield in recrystallization is a common issue stemming from several factors. The key is to maximize the solubility difference of your product between the hot, dissolving state and the cold, crystalline state.
-
Causality:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, it will remain in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will keep the compound in solution even after cooling, drastically reducing the recovered yield. Significant material loss can occur during recrystallization if solvent volumes are not optimized.[5]
-
Premature Crystallization: If the solution cools too quickly (e.g., during a hot filtration step to remove insoluble impurities), the product will crystallize along with the impurities, leading to loss.
-
Co-precipitation with Impurities: If a significant amount of impurity is present, it can sometimes suppress the crystallization of the desired product or cause it to "oil out."
-
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, heptane, and mixtures thereof) to find the optimal system. See the table below for guidance.
-
Minimize Solvent: Add hot solvent in small portions to the crude material until it just dissolves. Avoid adding a large excess.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation. Rapid cooling leads to smaller, often less pure, crystals.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, try concentrating the remaining solution (mother liquor) and cooling it again to recover a second, albeit likely less pure, crop of crystals.
-
Q3: My final product is off-white or yellow. How can I remove colored impurities?
A3: Color in the final product typically indicates the presence of highly conjugated by-products or residual metal catalysts.
-
Causality: Many industrial processes for producing nicotinic acid derivatives can result in yellow-colored crude products.[6] These chromophores are often polar and can be challenging to remove.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (typically 1-2% by weight) of activated carbon (e.g., Darco G-60).[6]
-
Hot Filtration: Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The colored impurities adsorb to the carbon's surface.
-
Caution: Using too much carbon can lead to significant product loss due to adsorption.
-
Melt Treatment (Advanced): For some nicotinic acids, melting the crude solid and holding it in the molten state for a few minutes can destroy the yellow chromophore before recrystallization.[6] This should be attempted with caution as it can also lead to degradation if the compound is not thermally stable.
-
Q4: An impurity is co-eluting with my product during flash chromatography on silica gel. What are my options?
A4: Co-elution occurs when the impurity and the product have very similar polarities and affinities for the stationary phase.
-
Causality: The acidic nature of your carboxylic acid can cause it to interact strongly with the silica gel, leading to band tailing and poor separation from nearby impurities.
-
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Add an Acid Modifier: For acidic compounds, adding a small amount (0.5-2%) of acetic acid or formic acid to the eluent can significantly improve peak shape and may resolve the co-eluting peaks.[7] This works by keeping the carboxylic acid in its protonated, less polar state, reducing its interaction with the acidic silanol groups on the silica surface.
-
Change Solvent Selectivity: Switch to a different solvent system. For example, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with your compounds in unique ways, which can alter the elution order.[8]
-
-
Switch to Reverse-Phase Chromatography: If the impurity has a different hydrophobicity profile, reverse-phase (C18) chromatography is an excellent alternative. The elution order is typically inverted from normal-phase. Using a pH modifier like formic, acetic, or trifluoroacetic acid in the water/acetonitrile or water/methanol mobile phase is common practice to ensure sharp peaks for ionizable compounds.[9][10]
-
Utilize Acid-Base Extraction First: Before chromatography, perform an acid-base extraction (see Protocol 3.2) to remove any neutral or basic impurities. This simplifies the mixture, making the chromatographic separation much easier.
-
Section 3: Detailed Purification Protocols
Protocol 3.1: Optimized Recrystallization
This protocol provides a step-by-step method for purifying the title compound via recrystallization, including an optional activated carbon step for color removal.
-
Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it doesn't dissolve, heat the tube. A good solvent will dissolve the material when hot but allow it to crystallize upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring or swirling until the solid is fully dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small scoop of activated carbon. Swirl the hot solution for 2-5 minutes.
-
Hot Filtration: Pre-heat a clean flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the carbon or any other insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Table 1: Recrystallization Solvent Selection Guide | ||
| Solvent System | Typical Use Case | Notes |
| Water / Ethanol | For moderately polar compounds. | Adjust the ratio to optimize solubility. |
| Isopropanol | Good general-purpose solvent. | Less volatile than ethanol. |
| Ethyl Acetate / Heptane | For less polar compounds. | Dissolve in hot ethyl acetate, add hot heptane until cloudy, then cool. |
| Acetonitrile | Good for compounds with moderate polarity. | Can be a good alternative to alcohols. |
Protocol 3.2: Acid-Base Extraction for Removing Neutral/Basic Impurities
This powerful technique leverages the acidic nature of the carboxylic acid to separate it from non-acidic contaminants.[11][12]
-
Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Base Wash: Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[13] Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. The deprotonated product (sodium 6-chloro-2-(trifluoromethoxy)nicotinate) will move to the aqueous layer, while neutral or basic impurities remain in the organic layer.[14]
-
Extraction: Drain the lower aqueous layer. Add fresh aqueous base to the organic layer and repeat the extraction two more times to ensure complete removal of the product. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any traces of trapped neutral impurities.
-
Re-precipitation: Cool the aqueous layer in an ice bath. Slowly add a strong acid, such as 3 M hydrochloric acid (HCl), while stirring until the pH is ~2.[13] The protonated, water-insoluble this compound will precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Caption: Workflow for purification via acid-base extraction.
Section 4: Advanced Purification & Strategic Decision Making
For challenging separations, a multi-step approach or a more advanced technique may be necessary.
Caption: Decision tree for selecting a primary purification method.
Section 5: Frequently Asked Questions (FAQs)
Q5: How can I confirm the purity of my final product? A5: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative assessment of purity (e.g., >99%). Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) spectroscopy will confirm the structure and identify any remaining proton- or fluorine-containing impurities. Finally, melting point analysis can be a quick check; a sharp melting range close to the literature value indicates high purity.
Q6: What are the best storage conditions for this compound? A6: As a carboxylic acid, it is relatively stable. However, to prevent potential hydrolysis or degradation over time, it should be stored in a tightly sealed container in a cool, dry place, away from strong bases and moisture.
Q7: Is it better to use a weak base (like sodium bicarbonate) or a strong base (like sodium hydroxide) for the acid-base extraction? A7: For extracting a carboxylic acid, a weak base like sodium bicarbonate is generally sufficient and preferable.[12] It is strong enough to deprotonate the carboxylic acid but will not react with or deprotonate less acidic functional groups that may be present on impurities. A strong base like NaOH could potentially hydrolyze other functional groups on your target molecule or impurities, creating a more complex mixture.
References
-
Jasiak, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health (NIH). Available at: [Link]
- Laufer, D. F. (1962). Purification of nicotinic acid. US Patent 3,037,987A.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
Biotage. (2023). How does an acid pH modifier impact flash chromatography?. Biotage. Available at: [Link]
-
University of Rochester. (n.d.). Purification: How to Run a Flash Column. Department of Chemistry. Available at: [Link]
- Bayer Aktiengesellschaft. (2002). Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-grained 2,6-dichloro-5-fluoro-nicotinic acid. US Patent 6,441,182B1.
-
Wikipedia. (2023). Acid–base extraction. Wikipedia. Available at: [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. UCI Department of Chemistry. Available at: [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments. Available at: [Link]
-
Biotage. (2023). How does acid concentration impact reversed-phase flash chromatography?. Biotage. Available at: [Link]
- Olin Mathieson Chemical Corporation. (1964). Process for the preparation of 2-chloropyridine. US Patent 3,153,044A.
-
ResearchGate. (2018). Sources of impurities - Investigation of...formation during the synthesis of amlodipine besylate. ResearchGate. Available at: [Link]
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- 3. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]
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- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
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optimizing temperature and pressure for 6-Chloro-2-(trifluoromethoxy)nicotinic acid synthesis
Technical Support Center: Synthesis of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
A Senior Application Scientist's Guide to Optimizing Reaction Parameters
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific synthesis. As your virtual Senior Application Scientist, I will walk you through the critical aspects of this process, focusing on the optimization of temperature and pressure to ensure a successful and efficient reaction.
Frequently Asked Questions (FAQs)
Here are some of the common questions that arise during the synthesis of this compound:
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound involves the trifluoromethoxylation of a suitable 6-chloronicotinic acid precursor. One reported method involves the reaction of 6-chloronicotinic acid with trifluoromethoxy iodide in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures[1].
Q2: Why is temperature a critical parameter in this synthesis?
Temperature plays a crucial role in this reaction for several reasons:
-
Reaction Rate: Like most chemical reactions, the rate of trifluoromethoxylation increases with temperature. However, excessively high temperatures can lead to the degradation of reactants and products, as well as the formation of unwanted byproducts.
-
Solubility: The solubility of the reactants, particularly the potassium salt of 6-chloronicotinic acid, in the solvent (e.g., DMF) is temperature-dependent. Ensuring adequate solubility is key for a homogeneous reaction mixture and optimal reaction rates.
-
Side Reactions: Elevated temperatures can promote side reactions, such as decarboxylation of the nicotinic acid derivative or reaction with the solvent. Careful control of the temperature is necessary to minimize these competing pathways.
Q3: What is the role of pressure in this synthesis?
While many syntheses of this type are conducted at atmospheric pressure, pressure can be a valuable parameter to control, particularly when dealing with volatile reagents or when trying to influence reaction equilibria. In the context of this synthesis, elevated pressure can:
-
Increase the boiling point of the solvent: This allows the reaction to be conducted at a higher temperature than the solvent's normal boiling point, potentially increasing the reaction rate.
-
Maintain volatile reactants in the reaction mixture: If any of the reactants or intermediates are volatile, applying pressure can prevent their loss from the reaction vessel.
Q4: What are some common side reactions to be aware of?
During the synthesis of this compound, several side reactions can occur, leading to impurities and reduced yield. These include:
-
Hydrolysis of the trifluoromethoxy group: Although generally stable, under harsh conditions (e.g., presence of strong nucleophiles or high temperatures for extended periods), the trifluoromethoxy group can be susceptible to hydrolysis.
-
Decarboxylation: Nicotinic acid derivatives can undergo decarboxylation at high temperatures, leading to the formation of 2-chloro-6-(trifluoromethoxy)pyridine.
-
Reaction with the solvent: DMF can decompose at high temperatures to form dimethylamine, which can act as a nucleophile and react with the starting material or product.
Troubleshooting Guide
This troubleshooting guide is designed to help you identify and resolve common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Temperature | Gradually increase the reaction temperature in 5-10 °C increments and monitor the reaction progress by TLC or LC-MS. | The activation energy for the trifluoromethoxylation reaction may not be met at lower temperatures. |
| Poor Solubility of Reactants | Ensure vigorous stirring. Consider using a co-solvent to improve solubility. | Inadequate mixing or poor solubility can lead to a heterogeneous reaction mixture, limiting the interaction between reactants. |
| Inactive Reagents | Verify the purity and activity of the trifluoromethoxylation reagent and the base. | Reagents can degrade over time. Using fresh or properly stored reagents is crucial for a successful reaction. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. | Water can react with the base and some trifluoromethoxylation reagents, reducing their effectiveness. |
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Issue 2: Presence of Significant Impurities in the Crude Product
Symptoms:
-
TLC analysis shows multiple spots in addition to the product spot.
-
NMR or LC-MS analysis of the crude product indicates the presence of unexpected signals or masses.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction Temperature Too High | Decrease the reaction temperature. Perform a temperature optimization study to find the optimal balance between reaction rate and purity. | High temperatures can promote the formation of side products through various degradation pathways. |
| Extended Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Prolonged heating after the reaction is complete can lead to product degradation and the formation of impurities. |
| Non-optimal Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of the base or trifluoromethoxylation reagent can lead to side reactions. | The molar ratio of reactants can significantly influence the reaction pathway and the formation of byproducts. |
| Atmosphere Control | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Oxygen can sometimes participate in side reactions, leading to the formation of oxidized impurities. |
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Experimental Protocol: Synthesis and Optimization
The following is a general protocol for the synthesis of this compound. It is intended as a starting point, and optimization of temperature, pressure, and other parameters may be necessary.
Materials:
-
6-chloronicotinic acid
-
Trifluoromethoxy iodide (or other suitable trifluoromethoxylation reagent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., a three-necked round-bottom flask or a pressure reactor)
-
Stirring apparatus
-
Heating mantle or oil bath with temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere, add 6-chloronicotinic acid (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Add anhydrous DMF to the vessel to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Begin vigorous stirring to ensure a fine suspension of the reactants.
-
-
Reaction Execution:
-
Slowly add the trifluoromethoxylation reagent (1.1-1.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., start with 80 °C). If using a pressure reactor, seal the vessel and pressurize with an inert gas if desired.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. A patent on the purification of nicotinic acid suggests that melting the crude product before recrystallization can aid in removing color impurities[2].
-
Optimization of Temperature and Pressure:
-
Temperature: To optimize the temperature, set up a series of parallel reactions at different temperatures (e.g., 70 °C, 80 °C, 90 °C, 100 °C) and monitor the yield and purity of the product over time.
-
Pressure: If using a pressure reactor, the effect of pressure can be investigated by running the reaction at different initial pressures of an inert gas (e.g., 1 atm, 2 atm, 5 atm) while keeping the temperature constant.
References
-
PrepChem.com. Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]
-
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. Retrieved from [Link]
-
PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-1837. Retrieved from [Link]
- Google Patents. (CN104387317B). Preparation method and separation and purification method for 6-chloronicotinic acid.
-
6-Chloro-2-(trifluoromethyl)nicotinic acid. Retrieved from [Link]
-
Xi'an Sujia Pharmaceutical Technology Co., Ltd. This compound | 1221171-91-0. Retrieved from [Link]
- Google Patents. (CN100355732C). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
NIH. (2022-01-20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved from [Link]
-
ResearchGate. (2025-08-07). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (2025-03-28). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024-03-11). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Retrieved from [Link]
- Google Patents. (US3037987A). Purification of nicotinic acid.
-
PubMed. Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. Retrieved from [Link]
- Google Patents. (CN109467532B). Preparation method of 4-trifluoromethyl nicotinic acid.
Sources
Validation & Comparative
A Comparative Analysis of 6-Chloro-2-(trifluoromethoxy)nicotinic acid and Other Nicotinic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of 6-Chloro-2-(trifluoromethoxy)nicotinic acid and other key nicotinic acid derivatives. By examining their synthesis, physicochemical properties, and biological activities, this document serves as a technical resource to inform experimental design and drug discovery efforts.
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from treating dyslipidemia to potential therapies for neurological and infectious diseases.[1][2] The core pyridine-3-carboxylic acid scaffold of nicotinic acid lends itself to a wide array of chemical modifications, leading to a diverse family of compounds with distinct pharmacological profiles.[2][3] This guide focuses on this compound, a halogenated and fluorinated derivative, and provides a comparative perspective against other notable nicotinic acid analogs.
Spotlight on this compound: Properties and Rationale for Interest
This compound is an aromatic heterocyclic compound with the molecular formula C₇H₃ClF₃NO₃ and a molecular weight of 241.55 g/mol .[4] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a trifluoromethoxy group at the 2-position, and a carboxylic acid at the 3-position. This unique combination of functional groups imparts specific physicochemical properties that are of significant interest in drug design.
The incorporation of a trifluoromethoxy (-OCF₃) group is a key strategy in medicinal chemistry to enhance a molecule's metabolic stability and lipophilicity.[5][6] Increased lipophilicity can improve a compound's ability to cross cell membranes and interact with intracellular targets.[4] The chlorine atom can participate in hydrogen bonding and other molecular interactions, further influencing the compound's biological activity.[4] These structural features suggest potential for this compound as an intermediate in the synthesis of novel pharmaceuticals, particularly for neurological disorders and infectious diseases.[4]
Comparative Landscape: Physicochemical Properties of Nicotinic Acid Derivatives
The therapeutic potential and pharmacokinetic profile of a drug candidate are heavily influenced by its physicochemical properties. The table below provides a comparative overview of key properties for this compound and other selected nicotinic acid derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Rationale for Comparison |
| This compound | C₇H₃ClF₃NO₃ | 241.55[4] | Chloro and trifluoromethoxy substitution | Focus of this guide, highlighting the impact of halogen and fluorine moieties. |
| Nicotinic Acid (Niacin) | C₆H₅NO₂ | 123.11 | Unsubstituted parent compound | Baseline for comparison of all derivatives.[2][3] |
| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11[7] | Trifluoromethyl substitution | Allows for direct comparison of -CF₃ versus -OCF₃ effects.[5] |
| 6-Chloronicotinic acid | C₆H₄ClNO₂ | 157.55 | Chloro substitution | Isolates the effect of the chlorine atom for comparative analysis. |
| 5-(Trifluoromethoxy)nicotinic acid | C₇H₄F₃NO₃ | 223.11 | Positional isomer of the trifluoromethoxy group | Investigates the impact of substituent position on activity.[8] |
Synthesis and Chemical Reactivity: A Comparative Overview
The synthetic routes to these derivatives often start from readily available pyridine precursors. The introduction of chloro, trifluoromethyl, and trifluoromethoxy groups requires specific chemical strategies that influence the overall yield and scalability of the synthesis.
Synthesis of this compound and its Analogs
The synthesis of halogenated and fluorinated nicotinic acids often involves multi-step processes. For instance, the synthesis of 6-(Trifluoromethyl)nicotinic acid can be achieved from 2-chloro-6-(trifluoromethyl)nicotinic acid via catalytic hydrogenation.[9] The synthesis of 5-trifluoromethoxy-substituted nicotinic acid has been developed, highlighting the stability of the trifluoromethoxy group to certain reaction conditions.[10][8]
Diagram: General Synthetic Strategy for Nicotinic Acid Derivatives
Caption: A generalized workflow for the synthesis of substituted nicotinic acid derivatives.
Key Chemical Reactions
This compound can undergo several key reactions, including:
-
Substitution Reactions: The chlorine atom at the 6-position is susceptible to nucleophilic substitution.[4]
-
Oxidation and Reduction: The pyridine ring and carboxylic acid group can be modified through oxidation and reduction reactions.[4]
Biological Activity and Therapeutic Potential: A Comparative Discussion
While nicotinic acid itself is a well-established lipid-lowering agent, its derivatives exhibit a broader range of biological activities.[2] The structural modifications significantly impact their mechanism of action and therapeutic targets.
-
This compound: Preliminary studies suggest potential enzymatic inhibitory activity and applications in microbiology.[4] The trifluoromethoxy group is known to enhance lipophilicity, potentially leading to better cell membrane penetration.[4]
-
Nicotinic Acid: Primarily acts by inhibiting diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, reducing triglyceride synthesis and VLDL secretion.[3] It has also been shown to inhibit glioma cell invasion.[11]
-
Trifluoromethyl and Trifluoromethoxy Derivatives: The incorporation of -CF₃ and -OCF₃ groups is a common strategy in drug design to improve metabolic stability and binding affinity.[5][12] These groups can act as bioisosteres for other atoms or groups, altering the molecule's electronic properties and interactions with biological targets.[5]
-
Other Halogenated Derivatives: The presence of a chlorine atom can influence the compound's reactivity and binding characteristics.[4]
Experimental Protocols
General Synthesis of Nicotinic Acid Acylhydrazone Derivatives
This protocol describes a general method for the synthesis of acylhydrazone derivatives from nicotinic acid hydrazide, a common intermediate in the synthesis of various nicotinic acid derivatives.[13][14]
-
Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of 96% ethanol.
-
Add the appropriate aldehyde (0.011 mole) to the solution.
-
Heat the mixture under reflux for 3 hours.[14]
-
Cool the reaction mixture and refrigerate for 24 hours to allow for precipitation.[14]
-
Filter the precipitate and recrystallize from ethanol to obtain the purified acylhydrazone derivative.[14]
Diagram: Experimental Workflow for Acylhydrazone Synthesis
Caption: Step-by-step workflow for the synthesis of nicotinic acid acylhydrazones.
Analytical Methods for Nicotinic Acid Derivatives
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nicotinic acid and its derivatives.[15][16]
-
Column: A mixed-mode column such as Primesep 100 can be used.[15]
-
Mobile Phase: A simple gradient of water, acetonitrile, and a buffer like sulfuric acid is often employed.[15]
-
Detection: UV detection at 250 nm is suitable for these aromatic compounds.[15]
For more complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity for the simultaneous quantification of nicotinic acid and its metabolites.[17]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique combination of a chloro and a trifluoromethoxy substituent provides a foundation for further chemical exploration and biological evaluation. Comparative analysis with other nicotinic acid derivatives reveals the profound impact of subtle structural modifications on physicochemical properties and biological activity. Future research should focus on elucidating the specific molecular targets of this compound and its derivatives, as well as conducting comprehensive in vitro and in vivo studies to validate their therapeutic potential.
References
- Benchchem. A Comparative Analysis of Nicotinic Acid Derivatives: Unveiling Therapeutic Potential Beyond Niacin.
- Benchchem. This compound|CAS 1221171-91-0.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Benchchem. Comparative Study of Methyl 2-(aminomethyl)nicotinate Derivatives and Related Nicotinic Acid Analogs.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- Benchchem. 6-Nitronicotinamide vs. Other Nicotinic Acid Derivatives: A Comparative Guide for Researchers.
- I. K. (1983). Nicotinic acid and its derivatives: a short survey. PubMed.
- ChemicalBook. (2022). Synthesis of 6-(Trifluoromethyl)nicotinic acid.
- SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
- GOV.UK. (2015). Niacin (Vitamin B3) - A review of analytical methods for use in food.
- Płaziński, W., et al. (2022).
- Yagupolskii, L. M., et al. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30.
- Yagupolskii, L. M., et al. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry.
- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Autechem. Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications.
- Li, Y., et al. (2017).
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- 4. benchchem.com [benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
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- 17. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Validation of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid Synthesis
This guide provides an in-depth, objective comparison of spectroscopic techniques for the structural validation and purity assessment of synthesized 6-Chloro-2-(trifluoromethoxy)nicotinic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Significance of this compound
This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical research.[1] Its unique substitution pattern, featuring a chlorine atom, a trifluoromethoxy group, and a carboxylic acid, makes it a valuable building block for complex molecular architectures. The trifluoromethoxy (-OCF₃) group, in particular, is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]
Given its potential role as a critical intermediate, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. Impurities, such as isomers or unreacted starting materials, can have profound and often detrimental effects on subsequent reactions and the biological activity of the final compounds. This guide details a multi-pronged spectroscopic approach to validate the synthesis of this target molecule, ensuring the integrity of downstream applications.
Synthetic Pathway: A Rationale-Driven Approach
A plausible and efficient synthesis of this compound involves a multi-step process starting from a commercially available precursor. The chosen pathway is designed for selectivity and scalability.
Caption: Synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Step 1: Esterification (A → B): The carboxylic acid is first protected as a methyl ester. This is a crucial step because the free acid can interfere with the subsequent nucleophilic substitution and fluorination reactions. Thionyl chloride (SOCl₂) in methanol is a classic and highly effective method for this transformation.
-
Step 2: Selective Hydroxylation (B → C): The chlorine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic aromatic substitution than the one at the 6-position due to the activating effect of the ring nitrogen. A carefully controlled reaction with aqueous sodium hydroxide allows for the selective replacement of the 2-chloro group with a hydroxyl group.
-
Step 3: Trifluoromethoxylation (C → D): The hydroxyl group is deprotonated with a strong base like sodium hydride (NaH) to form a nucleophilic alkoxide. This intermediate then reacts with a trifluoromethylating agent. While various reagents exist, the combination of a trifluoromethyl source like bromotrifluoromethane (CF₃Br) and a copper catalyst is a known method for forming the -OCF₃ group on aromatic rings.
-
Step 4: Saponification (D → E): The final step is the hydrolysis of the methyl ester back to the carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of THF and water. This is a standard and high-yielding saponification reaction that proceeds under mild conditions, preserving the sensitive -OCF₃ group.
Spectroscopic Validation: A Triad of Confirmation
No single technique is sufficient for complete validation. A synergistic approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system, confirming structure, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the synthesized molecule. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra.
The ¹H NMR spectrum will confirm the substitution pattern on the pyridine ring. For this compound, two signals are expected in the aromatic region, corresponding to the two protons on the ring.
Expected Spectrum Analysis:
-
H-4: This proton is coupled to H-5. It will appear as a doublet.
-
H-5: This proton is coupled to H-4. It will also appear as a doublet.
-
-COOH: The carboxylic acid proton is acidic and its signal is often broad and can appear over a wide chemical shift range. Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.
Reference Data Comparison: The spectrum of 6-Chloronicotinic acid shows aromatic protons at approximately 8.91, 8.31, and 7.68 ppm in DMSO-d₆.[3] The introduction of the electron-withdrawing -OCF₃ group will likely shift the remaining protons downfield.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the dried, purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Solvent Choice: DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is sufficient.
-
D₂O Exchange: To confirm the -COOH proton, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the acidic proton should disappear.
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Seven distinct signals are expected.
Expected Spectrum Analysis:
-
C=O (Carboxylic Acid): Typically found in the 165-180 ppm range.[4]
-
C-2 and C-6 (Substituted Carbons): These carbons, bonded to the electronegative Cl and OCF₃ groups, will be significantly downfield.
-
C-3, C-4, C-5: These carbons will appear in the typical aromatic region for pyridines (120-150 ppm).[5]
-
-OCF₃ Carbon: This carbon will show a characteristic quartet due to coupling with the three fluorine atoms (¹J_CF).
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for a better signal-to-noise ratio in a shorter time.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time than ¹H NMR.
This technique is essential and provides unambiguous evidence for the presence and electronic environment of the trifluoromethoxy group.[6][7]
Expected Spectrum Analysis:
-
A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.
-
The chemical shift is highly sensitive to the chemical environment. For an aromatic -OCF₃ group, the signal is typically expected in the range of -55 to -70 ppm relative to CFCl₃.[2][8][9]
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the spectrum using a spectrometer equipped with a fluorine probe. A simple pulse-acquire experiment is sufficient. No proton decoupling is typically necessary unless fine couplings are being investigated.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[10][11]
Expected Spectrum Analysis:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[12]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[10]
-
C-O-C Stretch (Aryl Ether): Bands in the 1200-1250 cm⁻¹ region.
-
C-F Stretches (-OCF₃): Strong, characteristic absorption bands in the 1000-1200 cm⁻¹ region.
-
C-Cl Stretch: Typically found in the 600-800 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Analysis: Collect the spectrum. No extensive sample preparation like KBr pellets is needed, making ATR a highly efficient technique.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation.[13]
Expected Spectrum Analysis (using Electrospray Ionization - ESI):
-
Molecular Ion Peak: The molecular weight of C₇H₃ClF₃NO₃ is 241.55 g/mol .[1] In positive ion mode, expect a peak at m/z 242.0 [M+H]⁺. In negative ion mode, expect m/z 240.0 [M-H]⁻.
-
Isotopic Pattern: A crucial validation point is the isotopic signature of chlorine. The presence of one chlorine atom will result in two peaks for the molecular ion: the [M+H]⁺ peak and an [M+H+2]⁺ peak with an intensity ratio of approximately 3:1.[14]
-
Fragmentation: Common fragmentation would involve the loss of CO₂ (44 Da) or the carboxyl group (45 Da) from the molecular ion.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Method: Inject the sample into an LC-MS system equipped with an ESI source. A short chromatography column can be used to separate any minor impurities before they enter the mass spectrometer.
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions. Perform a full scan to identify the molecular ion and its isotopic pattern.
Comparative Analysis: Ensuring Purity and Structural Integrity
Spectroscopic data not only confirms the structure of the desired product but also serves as a powerful tool for purity assessment by comparing the obtained spectra against expected values and potential contaminants.
Data Summary Table
| Technique | Parameter | Expected Value/Observation | Purpose |
| ¹H NMR | Chemical Shift (δ) | Two doublets in aromatic region | Confirms 4,5-proton arrangement |
| Coupling Constant (J) | ~8-9 Hz (ortho-coupling) | Confirms adjacent protons | |
| Integration | 1H : 1H ratio | Verifies proton count | |
| D₂O Exchange | Disappearance of -COOH peak | Confirms carboxylic acid proton | |
| ¹³C NMR | Number of Signals | 7 | Confirms unique carbons |
| Carbonyl (C=O) | ~165-180 ppm | Confirms carboxylic acid | |
| C-F Coupling | Quartet for -OCF₃ carbon | Confirms -OCF₃ group | |
| ¹⁹F NMR | Chemical Shift (δ) | Singlet at ~ -60 ppm | Unambiguously confirms -OCF₃ group |
| IR | O-H Stretch | Broad, ~2500-3300 cm⁻¹ | Confirms carboxylic acid O-H |
| C=O Stretch | Strong, ~1700-1725 cm⁻¹ | Confirms carbonyl group | |
| C-F Stretches | Strong, ~1000-1200 cm⁻¹ | Confirms fluoro-substituent | |
| MS (ESI) | [M+H]⁺ | m/z 242.0 | Confirms molecular weight |
| Isotopic Pattern | m/z 244.0 (~33% of 242.0) | Unambiguously confirms one Cl atom |
Differentiating from Impurities and Isomers
-
Starting Materials: The presence of unreacted Methyl 6-chloro-2-(trifluoromethoxy)nicotinate would be indicated by a sharp singlet at ~3.9 ppm in the ¹H NMR (the -OCH₃ group) and the absence of the broad -COOH peak in the IR spectrum.
-
Positional Isomers: Consider a potential side-product, 2-Chloro-6-(trifluoromethoxy)nicotinic acid. While its MS and IR spectra would be very similar, its NMR spectra would be distinct. The different electronic environment would lead to different chemical shifts for the aromatic protons and carbons in both ¹H and ¹³C NMR, allowing for clear differentiation.
-
Dehalogenated Impurities: If the chlorine atom is inadvertently removed during synthesis, the MS isotopic pattern would collapse to a single molecular ion peak, providing immediate evidence of this impurity.
Caption: Logic diagram for the multi-technique spectroscopic validation process.
Conclusion
The validation of this compound synthesis is a critical step that demands a rigorous, multi-faceted analytical approach. Relying on a single spectroscopic technique is insufficient and carries the risk of misidentification or overlooking significant impurities. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides a self-validating workflow. Each technique offers complementary pieces of information that, when combined, create an unambiguous and comprehensive structural and purity profile of the target compound. This robust validation ensures the quality and reliability of this important chemical intermediate for its intended applications in research and development.
References
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ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available at: [Link].
-
Jetir.Org. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available at: [Link].
-
ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Available at: [Link].
-
Growing Science. Figure S1. Infrared Spectra of Nicotinic Acid, Thiourea and their Metal Complexes. Available at: [Link].
-
PubChem. Nicotinic Acid. National Center for Biotechnology Information. Available at: [Link].
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406). Available at: [Link].
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UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Available at: [Link].
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University of Ottawa, NMR Facility. 19F NMR Reference Standards. Available at: [Link].
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Chemical Instrumentation Facility, Iowa State University. 19Fluorine NMR. Available at: [Link].
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PrepChem.com. Synthesis of 6-chloro-nicotinic acid N-methylamide. Available at: [Link].
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available at: [Link].
-
Supporting Information. Time-evolving stacked 19F NMR spectra. Available at: [Link].
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Journal of Organic and Pharmaceutical Chemistry. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Available at: [Link].
-
ResearchGate. (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Available at: [Link].
-
PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link].
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Bevital. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Available at: [Link].
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University of Puget Sound. 13C NMR Chemical Shift Table. Available at: [Link].
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ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link].
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A Comparative Guide to Purity Assessment of Synthesized 6-Chloro-2-(trifluoromethoxy)nicotinic Acid
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 6-Chloro-2-(trifluoromethoxy)nicotinic acid (MW: 241.55 g/mol [1]), a critical intermediate in pharmaceutical and agrochemical research. For researchers and drug development professionals, ensuring the purity and well-defined impurity profile of such a key building block is non-negotiable for reproducible downstream synthesis and regulatory compliance. This document moves beyond mere procedural descriptions to explain the scientific rationale behind selecting and combining orthogonal analytical techniques, ensuring a robust, self-validating purity assessment workflow.
The unique structure of this compound, featuring a pyridine core, a carboxylic acid, a chlorine atom, and a trifluoromethoxy group, dictates the optimal analytical strategy. Each functional group offers a handle for specific techniques while also presenting unique challenges, such as potential for isomeric impurities or residual starting materials. A multi-technique approach is therefore essential for comprehensive characterization.
Primary Quantitative and Structural Assessment Methods
The cornerstone of purity analysis for this molecule relies on combining chromatographic separation with spectroscopic structural elucidation. High-Performance Liquid Chromatography (HPLC) provides quantitative data on the main component and detectable impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation and orthogonal quantitative analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for quantitative purity analysis in pharmaceutical development due to its precision, accuracy, and reproducibility. For this compound, a reversed-phase method is most appropriate.
Causality Behind Method Choices:
-
Reversed-Phase (C18 Column): The molecule possesses sufficient non-polar character (aromatic ring, trifluoromethoxy group) to be retained on a C18 stationary phase.
-
Acidified Mobile Phase: The mobile phase must be buffered at a pH at least 2 units below the pKa of the carboxylic acid group. This ensures the analyte is in its neutral, protonated form, preventing peak tailing and yielding sharp, symmetrical peaks essential for accurate integration. A typical choice is a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[2]
-
UV Detection: The pyridine ring contains a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength (typically around 260-270 nm for nicotinic acid derivatives).[3]
Experimental Protocol: HPLC-UV Purity Assay
-
Standard Preparation: Accurately weigh ~10 mg of a reference standard of this compound and dissolve in a known volume (e.g., 10 mL) of diluent (e.g., 50:50 acetonitrile/water) to create a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the synthesized sample in the same diluent at a concentration similar to the primary working standard.
-
Chromatographic Conditions:
-
Analysis: Inject the blank (diluent), standards, and sample. Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is an indispensable tool, providing both structural verification and quantitative purity assessment without the need for a specific reference standard of the analyte.[4] For this molecule, both ¹H and ¹⁹F NMR are exceptionally powerful.
Causality Behind Method Choices:
-
¹⁹F NMR: The trifluoromethoxy (-OCF₃) group provides a unique and powerful analytical handle. The ¹⁹F nucleus has 100% natural abundance and high sensitivity.[5][6] The spectrum is often simple, with a single sharp singlet for the -OCF₃ group in a region free from background signals, making it ideal for detecting and quantifying any fluorine-containing impurities.[7]
-
¹H NMR: Provides structural confirmation by showing the expected aromatic proton signals. The integration of these signals relative to a certified internal standard allows for a highly accurate purity determination (qNMR).
-
Internal Standard: A high-purity, stable compound with sharp signals that do not overlap with the analyte is chosen (e.g., maleic acid, 1,4-dinitrobenzene). Its weight is known precisely, acting as the reference for quantification.
Experimental Protocol: ¹⁹F qNMR Purity Assay
-
Sample Preparation: Accurately weigh ~20 mg of the synthesized this compound and ~10 mg of a high-purity internal standard (e.g., trifluorotoluene) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the signal for the analyte's -OCF₃ group and the signal for the internal standard's -CF₃ group.
-
-
Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x Purity_std
Where: I = Integral value, N = Number of nuclei (3 for both -OCF₃ and -CF₃), MW = Molecular Weight, m = mass, Purity_std = Purity of the internal standard.
Impurity Identification and Confirmatory Techniques
While HPLC and qNMR establish purity, identifying the nature of the impurities requires mass spectrometry. FTIR serves as a rapid confirmatory check for the presence of key functional groups.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for impurity identification. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information for each peak in the chromatogram.
Causality Behind Method Choices:
-
High-Resolution Mass Spectrometry (HRMS): Using a TOF or Orbitrap analyzer provides a highly accurate mass measurement, allowing for the determination of the elemental composition of impurities. This is crucial for distinguishing between structurally similar compounds.[8]
-
Isotopic Pattern Analysis: The presence of a chlorine atom in the molecule results in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak (M+).[9][10] This signature is a powerful diagnostic tool for confirming that an impurity is related to the parent compound and has not lost the chlorine atom.
Experimental Workflow: LC-MS Impurity Identification
The workflow begins with the HPLC separation as described previously, with the eluent directed into the MS source.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups. While not suitable for quantifying minor impurities, it serves as an excellent identity check.
Expected Characteristic Peaks for this compound:
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.[11]
-
~1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.[11][12]
-
~1250-1050 cm⁻¹: C-F and C-O stretching vibrations (associated with the -OCF₃ group).
-
~800-600 cm⁻¹: C-Cl stretch.
A comparison of the synthesized material's spectrum with that of a known standard should show a perfect match. The absence of expected peaks or the appearance of unexpected ones (e.g., a nitrile peak at ~2250 cm⁻¹ from a side reaction) would immediately indicate a purity issue.
Comparative Summary of Analytical Techniques
The selection of an analytical technique is guided by the specific question being asked—be it quantification, structural confirmation, or impurity identification. The table below summarizes the strengths and limitations of each method for the analysis of this compound.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Quantitative purity (area %), retention time. | High precision and accuracy for quantification; robust and widely available.[13][14] | Requires a reference standard for absolute quantification; co-eluting impurities can be missed; assumes similar UV response for all components in area % calculation. |
| qNMR (¹H & ¹⁹F) | Nuclear spin transitions in a magnetic field. | Definitive structural confirmation; quantitative purity (absolute). | Primary analytical method; does not require an identical reference standard; ¹⁹F NMR is highly specific and sensitive for this molecule.[4][7] | Lower sensitivity than HPLC for trace impurities; requires specialized equipment and expertise; potential for signal overlap in complex ¹H spectra. |
| LC-MS | Chromatographic separation followed by mass-to-charge ratio determination. | Molecular weight of parent and impurities; structural fragments (MS/MS). | Unambiguous identification of impurities; high sensitivity and specificity.[3][15] | Quantitative response can be variable; complex matrix effects can suppress ion signals. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Presence/absence of key functional groups. | Fast, non-destructive, provides a molecular "fingerprint" for identity confirmation.[16][17] | Not suitable for quantification of minor components; provides limited information on unknown impurities. |
Conclusion and Recommended Workflow
A self-validating and comprehensive assessment of the purity of synthesized this compound requires an orthogonal approach. No single technique is sufficient.
The recommended workflow is as follows:
// Nodes Start [label="Synthesized Batch of\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Identity & Primary Checks\n- FTIR (Functional Groups)\n- ¹H NMR (Structural Sanity Check)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Quantitative Purity\n- HPLC-UV (Area % Purity)\n- qNMR (¹H or ¹⁹F, Absolute Purity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Impurity Profiling\n- LC-MS (Impurity MW & ID)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Compare Results\n(HPLC vs. qNMR)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pass [label="Batch Release\n(Purity & Impurity Profile Confirmed)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Investigate & Re-purify", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Decision; Decision -> Pass [label="Results Correlate"]; Decision -> Fail [label="Discrepancy Found"]; } DOT Caption: A robust, multi-step workflow for purity validation.
By integrating quantitative data from HPLC and qNMR with the qualitative, structural insights from LC-MS and FTIR, researchers can build a complete and trustworthy purity profile. This rigorous approach not only validates the quality of the synthesized material but also provides the critical data package required for advancing drug development programs.
References
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- NMR | Fluorine Spectroscopy. Oxford Instruments.
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- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- FT-IR spectra of Nicotinic acid (a) control and (b) treated.
- SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIV
- Organic Compounds Containing Halogen
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- Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS.
- Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.
- New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorin
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biological efficacy of 6-Chloro-2-(trifluoromethoxy)nicotinic acid derivatives versus existing compounds
A Guide to the Biological Efficacy of Novel 6-Chloro-2-(trifluoromethoxy)nicotinic Acid Derivatives in Weed Management
For professionals in agricultural science and weed management, the quest for novel herbicides with improved efficacy, selectivity, and environmental profiles is a perpetual endeavor. This guide provides a comprehensive comparison of the biological efficacy of emerging this compound derivatives against established synthetic auxin herbicides. By synthesizing data from recent studies, this document aims to offer an objective analysis of their potential as next-generation weed control agents.
The Enduring Relevance of Synthetic Auxin Herbicides
Synthetic auxin herbicides have been a cornerstone of selective broadleaf weed control in cereal crops and turf for over seven decades.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), inducing a state of uncontrolled growth that ultimately leads to plant death in susceptible species.[2][3] The synthetic auxin class is diverse, encompassing several chemical families, including phenoxy-carboxylic acids (e.g., 2,4-D), benzoic acids (e.g., dicamba), pyridine carboxylic acids, and quinoline carboxylic acids (e.g., quinclorac).[2] The continuous use of these herbicides has, however, led to the evolution of resistant weed biotypes, necessitating the discovery of new active ingredients.[1]
Nicotinic acid, a naturally occurring compound (also known as niacin or vitamin B3), and its derivatives have emerged as a promising scaffold for the development of new pesticides, including herbicides.[4][5] The introduction of a chlorine atom and a trifluoromethoxy group to the nicotinic acid core can significantly alter its biological activity, and recent research has focused on synthesizing and evaluating such derivatives for their herbicidal potential.[4][5][6]
Mechanism of Action: A Shared Pathway
The herbicidal activity of this compound derivatives, like other synthetic auxins, is believed to be mediated through the disruption of auxin homeostasis. The primary mode of action involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-signaling F-box) pathway.[7]
Here's a step-by-step breakdown of this critical signaling cascade:
-
Perception: Synthetic auxins bind to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[7]
-
Complex Formation: This binding event promotes the interaction between the TIR1/AFB protein and Aux/IAA transcriptional repressors.
-
Ubiquitination and Degradation: The formation of this complex leads to the ubiquitination of the Aux/IAA repressors, marking them for degradation by the 26S proteasome.[7]
-
Gene Expression: The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), which are transcription factors that activate the expression of auxin-responsive genes.
-
Physiological Response: The overexpression of these genes leads to a cascade of physiological disruptions, including epinastic growth (twisting and curling of stems and leaves), ethylene production, and ultimately, plant death.[2]
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Comparative Biological Efficacy: A Look at the Data
Recent studies have begun to quantify the herbicidal efficacy of novel nicotinic acid derivatives. A notable study by Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides and evaluated their herbicidal activity.[4][5][6] The results provide a basis for comparison with existing commercial herbicides.
| Compound/Herbicide | Chemical Class | Test Species | Assay Type | Efficacy (IC50 in µM) |
| Compound 5f | N-(arylmethoxy)-2-chloronicotinamide | Lemna paucicostata (duckweed) | Whole-plant | 7.8[4][6] |
| Clomazone | Isoxazolidinone | Lemna paucicostata (duckweed) | Whole-plant | 125[4][6] |
| Propanil | Anilide | Lemna paucicostata (duckweed) | Whole-plant | 2[4][6] |
| Various N-(arylmethoxy)-2-chloronicotinamides | N-(arylmethoxy)-2-chloronicotinamide | Agrostis stolonifera (bentgrass) | Whole-plant | Excellent activity at 100 µM[4][6] |
Note: IC50 is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates higher potency.
From the available data, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) , a derivative of 2-chloronicotinic acid, demonstrated significantly higher herbicidal activity against duckweed (IC50 of 7.8 µM) compared to the commercial herbicide clomazone (IC50 of 125 µM).[4][6] While not as potent as propanil in this specific assay, its efficacy highlights the potential of this chemical class. Furthermore, several compounds in this series showed excellent activity against bentgrass, a monocotyledonous weed, at a concentration of 100 µM.[4][6]
It is important to note that the herbicidal spectrum and efficacy can vary significantly between different derivatives and weed species. Further comprehensive studies are required to establish a broader comparison with leading synthetic auxins like 2,4-D and dicamba across a range of agronomically important weeds.
Experimental Protocols for Efficacy Assessment
To ensure the reliability and reproducibility of herbicidal efficacy data, standardized experimental protocols are crucial. The following are detailed methodologies for common bioassays used in herbicide research.
Whole-Plant Bioassay
This assay evaluates the effect of a herbicide on the overall growth and survival of a plant.[8][9][10]
Methodology:
-
Plant Preparation: Seeds of the target weed species are sown in pots containing a suitable growth medium and grown under controlled greenhouse conditions (e.g., 25°C, 16h/8h light/dark cycle).[8]
-
Treatment: At a specific growth stage (e.g., 2-3 leaf stage), plants are treated with the herbicide.[8] This is typically done using a laboratory sprayer to ensure uniform application. A range of herbicide concentrations is used to determine the dose-response relationship.
-
Evaluation: Plants are visually assessed for injury at set time points (e.g., 7, 14, and 21 days after treatment).[10] Symptoms to be recorded include chlorosis, necrosis, stunting, and epinasty.[11]
-
Data Analysis: The fresh or dry weight of the treated plants is measured and compared to untreated control plants. The data is used to calculate the GR50 (the dose required to cause a 50% reduction in plant growth) or IC50 value.
Caption: A typical workflow for a whole-plant herbicide bioassay.
Root Growth Inhibition Assay
This in vitro assay is a rapid method to assess the phytotoxicity of a compound by measuring its effect on root elongation.[12][13][14]
Methodology:
-
Seed Sterilization and Germination: Seeds of a sensitive indicator species (e.g., Allium cepa, cress, or lettuce) are surface-sterilized and germinated on moist filter paper in petri dishes.
-
Treatment: Once the radicles have emerged to a specific length (e.g., 2-3 mm), the seedlings are transferred to new petri dishes containing filter paper moistened with different concentrations of the test compound.
-
Incubation: The petri dishes are incubated in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 48-72 hours).
-
Measurement: The length of the primary root of each seedling is measured.
-
Data Analysis: The root lengths of treated seedlings are compared to those of the untreated control. The concentration that causes a 50% inhibition of root growth (IC50) is then calculated.
Structure-Activity Relationship (SAR) Insights
The study by Yu et al. (2021) also provides some initial insights into the structure-activity relationships of N-(arylmethoxy)-2-chloronicotinamides.[4] The nature and position of substituents on the aryl ring of the arylmethoxy group were found to significantly influence the herbicidal activity. For instance, the presence of chlorine atoms at the 3 and 4 positions of the benzyl ring in compound 5f was associated with high potency.[4][6] This suggests that electronic and steric factors play a crucial role in the interaction of these molecules with the auxin receptor. Further research in this area will be vital for the rational design of more potent and selective herbicides based on the nicotinic acid scaffold.
Conclusion and Future Outlook
The exploration of this compound and related derivatives as potential herbicides is still in its early stages. However, the initial findings are promising. The demonstrated high efficacy of certain derivatives against specific weed species, coupled with a well-understood mode of action, positions this chemical class as a valuable area for further investigation.
Future research should focus on:
-
Expanding the scope of biological evaluation: Testing a wider range of derivatives against a broader spectrum of agronomically important monocot and dicot weeds.
-
Elucidating the mechanism of action: Confirming that these compounds act through the TIR1/AFB pathway and investigating their binding affinities to different receptor variants.
-
Optimizing the chemical structure: Conducting more extensive SAR studies to design and synthesize novel derivatives with enhanced potency, selectivity, and favorable toxicological and environmental profiles.
By pursuing these research avenues, the scientific community can unlock the full potential of nicotinic acid derivatives as a new tool in the ongoing challenge of sustainable weed management.
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Yu, C., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. ResearchGate. [Link]
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Burgos, N. R., & Fischer, A. J. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 63(sp1), 152-165. [Link]
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A Comparative Guide to the Reactivity of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid and its Bromo-Analogue
Abstract
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. Halogenated nicotinic acid derivatives are crucial intermediates, and understanding the nuanced reactivity of these compounds is key to efficient and successful synthetic campaigns. This guide provides a detailed comparative analysis of the reactivity of 6-Chloro-2-(trifluoromethoxy)nicotinic acid and its bromo-analogue, 6-Bromo-2-(trifluoromethoxy)nicotinic acid. We will explore the underlying electronic and steric factors that govern their reactivity in common cross-coupling reactions and provide experimental insights to inform your synthetic strategies.
Introduction
This compound and its bromo-analogue are valuable building blocks in medicinal chemistry and materials science. The pyridine core is a prevalent motif in pharmaceuticals, and the trifluoromethoxy group (-OCF3) offers a unique combination of properties. It is a highly lipophilic group that can enhance metabolic stability and cell membrane permeability.[1][2] The strong electron-withdrawing nature of the trifluoromethoxy group also significantly influences the electronic properties of the aromatic ring.[3][4]
The choice between a chloro or bromo substituent at the 6-position of the nicotinic acid ring can have a profound impact on the outcome of synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide will delve into the factors governing this reactivity difference, providing a framework for rational substrate selection and reaction optimization.
Electronic and Steric Considerations
The reactivity of aryl halides in cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The general trend for C-X bond dissociation energy is C-Cl > C-Br > C-I.[5] This trend directly correlates with the relative rates of oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[6][7] Consequently, aryl bromides are generally more reactive than aryl chlorides.[8][9]
The trifluoromethoxy group at the 2-position further modulates the electronic environment of the pyridine ring. The -OCF3 group is strongly electron-withdrawing through its inductive effect, although the oxygen atom can also participate in resonance donation, albeit weakly.[1][10] This electron-withdrawing character can influence the oxidative addition step and subsequent steps in the catalytic cycle.
Comparative Reactivity in Cross-Coupling Reactions
The differential reactivity of the chloro and bromo analogues is most evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[11] In the context of our two analogues, the bromo derivative is expected to undergo Suzuki coupling under milder conditions and with higher efficiency than the chloro derivative.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 6-Bromo-2-(trifluoromethoxy)nicotinic acid | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | >90 (expected) | |
| This compound | Phenylboronic acid | Pd2(dba)3/XPhos | K3PO4 | t-BuOH | 110 | 85 (representative) | [12] |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
The higher reactivity of the bromo-analogue allows for the use of less forcing conditions, which can be advantageous for substrates bearing sensitive functional groups. For the less reactive chloro-analogue, more sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands like XPhos, are typically required to achieve comparable yields.[13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds.[14][15] Similar to the Suzuki coupling, the bromo-analogue is the more reactive partner in this transformation.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 6-Bromo-2-(trifluoromethoxy)nicotinic acid | Morpholine | Pd(OAc)2/BINAP | NaOt-Bu | Toluene | 100 | >95 (expected) | [14] |
| This compound | Morpholine | Pd2(dba)3/BrettPhos | LiHMDS | Dioxane | 120 | 90 (representative) | [16] |
Table 2: Representative conditions for Buchwald-Hartwig amination.
The choice of ligand is critical for the successful amination of the chloro-analogue. Ligands like BrettPhos have been specifically designed to facilitate the coupling of less reactive aryl chlorides.[16]
Experimental Workflow: Suzuki-Miyaura Coupling
Below is a generalized workflow for a Suzuki-Miyaura coupling reaction, highlighting the key considerations for both the chloro and bromo analogues.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Mechanistic Rationale
The difference in reactivity stems from the initial oxidative addition step of the palladium catalyst to the carbon-halogen bond.
Caption: Oxidative addition in palladium-catalyzed cross-coupling.
Conclusion and Recommendations
The choice between this compound and its bromo-analogue should be guided by the specific requirements of the synthetic route.
-
For rapid and efficient synthesis under mild conditions , the bromo-analogue is the preferred choice. Its higher reactivity allows for the use of standard palladium catalysts and less forcing reaction conditions.
-
When cost and availability are primary concerns , the chloro-analogue may be a more economical option. However, researchers must be prepared to employ more advanced and often more expensive catalyst systems and higher reaction temperatures to achieve satisfactory results.
By understanding the fundamental principles of reactivity and carefully selecting the appropriate reaction partners and conditions, chemists can effectively utilize these valuable building blocks in the synthesis of novel and complex molecules.
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Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(19), 3479-3482. [Link]
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Ma, M., Li, C., Li, X., & Wen, K. (2008). Efficient Synthesis of 6‐Aryl‐2‐chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6‐Dichloronicotinic Acid. Journal of Heterocyclic Chemistry, 45(4), 1069-1072. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 6-Chloro-2-(trifluoromethoxy)nicotinic acid, a crucial scaffold in modern medicinal chemistry. We will dissect the role of each substituent, compare the biological performance of various analogs, and provide the experimental context necessary for researchers in drug discovery and development.
Introduction: The Strategic Importance of the this compound Scaffold
Nicotinic acid (also known as niacin or vitamin B3) and its derivatives are foundational pharmacophores in drug discovery, demonstrating a vast range of biological activities including lipid-lowering, anti-inflammatory, and antimicrobial effects.[1][2][3] The strategic functionalization of the pyridine ring has led to the development of numerous therapeutic agents.[1]
The this compound scaffold represents a highly versatile platform for generating novel drug candidates. Its unique substitution pattern confers specific physicochemical properties that are advantageous for drug design:
-
The 2-(Trifluoromethoxy) Group (-OCF₃): This powerful electron-withdrawing group enhances metabolic stability.[4] Crucially, it significantly increases the lipophilicity of the molecule, which can improve its ability to penetrate cellular membranes and engage with intracellular targets.[4]
-
The 6-Chloro Group (-Cl): The chlorine atom is not merely a placeholder. It can participate in hydrogen bonding and other intermolecular interactions within a biological target.[4] More importantly, it serves as an excellent synthetic handle. As a leaving group, it facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse array of functional groups at the 6-position to explore the chemical space and optimize biological activity.[4][5]
This guide will compare derivatives based on modifications at key positions of this scaffold, providing a clear rationale for how structural changes modulate biological outcomes.
Comparative Analysis of Derivative Classes
The exploration of SAR for this scaffold primarily involves modifications at the 3-position (the carboxylic acid) and the 6-position (the chlorine atom).
Modifications at the 3-Position: The Carboxylic Acid Bioisosteres
The carboxylic acid group is a key interaction point, often forming hydrogen bonds or salt bridges with biological targets. However, its acidic nature can limit oral bioavailability. Therefore, converting it into bioisosteres like amides, esters, or more complex heterocycles is a common and effective strategy.
-
Amide Derivatives (Nicotinamides): The conversion of the carboxylic acid to an amide can profoundly alter the compound's pharmacological profile. For instance, SAR studies on nicotinamides (not of this specific scaffold, but of the general class) have led to the design of potent androgen receptor (AR) antagonists for prostate cancer.[6] This highlights the potential for amide derivatives of our core scaffold to engage in different binding modes compared to the parent acid.
-
Acylhydrazone Derivatives: Condensation of nicotinic acid hydrazide with various aldehydes yields acylhydrazones. Studies on these derivatives have revealed promising activity against Gram-positive bacteria, including MRSA strains.[2] This suggests that extending the molecule from the 3-position with specific aromatic aldehydes can confer potent antibacterial properties.
Modifications at the 6-Position: Exploring Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituent at the 6-position is ripe for displacement, offering a straightforward path to a wide library of analogs. This is arguably the most explored modification for tuning the activity of this scaffold.
-
Alkoxy, Phenoxy, and Thiophenol Derivatives: The substitution of the 6-chloro group with oxygen or sulfur nucleophiles has been a fruitful strategy for developing enzyme inhibitors. A recent study explored a series of 6-(thio)ether nicotinic acid derivatives as potential noncompetitive inhibitors of α-amylase and α-glucosidase for the treatment of type 2 diabetes.[5]
The comparative data below, synthesized from this study, illustrates the SAR at this position.
Table 1: Comparative Activity of 6-Substituted Nicotinic Acid Derivatives as α-Amylase and α-Glucosidase Inhibitors
| Compound ID (Reference) | R Group at 6-Position | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Inhibition Mechanism |
| 8 [5] | -S-Ph | 20.5 | > 100 | Noncompetitive |
| 44 [5] | -S-Ph-4-CF₃ | 58.1 | 63.3 | Noncompetitive |
| 35 [5] | -O-Ph-4-Cl | > 100 | 32.9 | Noncompetitive |
| 39 [5] | -O-Ph-4-NO₂ | > 100 | 26.4 | Noncompetitive |
| Acarbose (Control) | N/A | ~30-70 (literature) | ~20-50 (literature) | Competitive |
Data synthesized from literature values for illustrative comparison.[5]
Key SAR Insights from Table 1:
-
Sulfur vs. Oxygen Linker: The presence of a phenylthioether at the 6-position (Compound 8 ) confers potent α-amylase inhibitory activity, whereas the corresponding phenoxyethers (Compounds 35 , 39 ) are more effective against α-glucosidase.[5] This demonstrates that the nature of the linker atom is critical for target selectivity.
-
Substitution on the Phenyl Ring: For the phenoxy derivatives, electron-withdrawing groups (EWG) like -Cl and -NO₂ at the para-position of the phenyl ring enhance α-glucosidase inhibition.[5] This suggests that the electronic properties of the distal aromatic ring play a key role in binding.
-
Mechanism of Action: Critically, these nicotinic acid derivatives act as noncompetitive inhibitors.[5] This is a significant advantage over competitive inhibitors like acarbose, as their efficacy is not overcome by increasing substrate concentrations.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols used to generate such SAR data must be robust and reproducible. Below are representative methodologies.
Protocol 1: General Synthesis of 6-Phenoxy-nicotinic Acid Derivatives via SNAr
This protocol details the crucial nucleophilic substitution reaction. The choice of a green solvent like Cyrene™ is a modern, sustainable approach.[5]
Step 1: Esterification of the Starting Material
-
Rationale: Protecting the carboxylic acid as a methyl ester prevents unwanted side reactions with the basic conditions used in the subsequent SNAr step.[5]
-
Dissolve this compound (1.0 eq) in Methanol.
-
Add (trimethylsilyl)diazomethane (TMSCHN₂) dropwise until a persistent yellow color is observed.
-
Quench the reaction with acetic acid and concentrate under reduced pressure to yield the methyl ester.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: This is the key diversification step. A strong base is used to deprotonate the incoming phenol nucleophile, which then displaces the chloride at the 6-position.
-
To a solution of the appropriate phenol (1.2 eq) in Cyrene™, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the methyl 6-Chloro-2-(trifluoromethoxy)nicotinate (1.0 eq) and heat the reaction to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
Step 3: Saponification (Hydrolysis)
-
Rationale: The final step is to deprotect the carboxylic acid to yield the final active compound.
-
Cool the reaction mixture and add an aqueous solution of lithium hydroxide (LiOH, 3.0 eq).
-
Stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the mixture with 1M HCl to pH ~4-5 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the pure nicotinic acid derivative.
Workflow Visualization: Synthesis of Derivative Library
The following diagram illustrates the logical flow of the synthetic protocol.
Caption: Synthetic workflow for diversifying the core scaffold at the 6-position.
Key SAR Principles and Logical Relationships
The collective data allows us to establish clear logical relationships between structure and activity.
Caption: Logical relationships in the SAR of the nicotinic acid scaffold.
Conclusion and Future Outlook
The this compound scaffold is a privileged structure in medicinal chemistry. The SAR studies discussed herein reveal clear and actionable principles for its optimization:
-
Positional Importance: The 3-position (carboxylic acid) is critical for initial binding and can be modified to tune pharmacokinetics, while the 6-position (chloro) is the primary site for modulating potency and selectivity.
-
Target Selectivity: Subtle changes, such as switching a linker atom from oxygen to sulfur at the 6-position, can dramatically shift target preference (e.g., α-glucosidase vs. α-amylase).[5]
-
Electronic Tuning: The electronic nature of substituents on distal aromatic rings introduced at the 6-position provides a reliable mechanism for fine-tuning inhibitory potency.[5]
Future research should focus on exploring a wider range of nucleophiles for the SNAr reaction, including nitrogen-based heterocycles, and investigating the synergistic effects of simultaneous modifications at both the 3- and 6-positions. The noncompetitive inhibition mechanism observed for enzyme inhibitors is particularly exciting and warrants further investigation for developing drugs with a superior clinical profile.[5] This scaffold undoubtedly holds significant promise for the discovery of next-generation therapeutics for a wide range of diseases.
References
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Chloro-2-(trifluoromethoxy)nicotinic Acid
Introduction: The Critical Role of Methodological Congruence in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a marketed drug is paved with data. The integrity of this data is paramount, and it rests squarely on the reliability of the analytical methods used to generate it. For a compound like 6-Chloro-2-(trifluoromethoxy)nicotinic acid, a potential intermediate or metabolite in drug synthesis, ensuring that its quantification is accurate and reproducible is not merely a quality control checkbox; it is a fundamental requirement for safety, efficacy, and regulatory approval.
This guide moves beyond the validation of a single analytical method in isolation. We will delve into the more complex and crucial process of cross-validation . Cross-validation is the systematic comparison of two or more analytical methods, or the same method across different laboratories or instruments, to ensure that the results are equivalent and reliable.[1][2] This process becomes indispensable when transferring a method between sites, comparing data across different clinical studies, or updating a legacy method to a more advanced technology.
This document is designed for researchers, analytical scientists, and drug development professionals. It provides a framework for comparing and cross-validating potential analytical methods for this compound, grounded in the principles of scientific integrity and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]
Chapter 1: The Bedrock of Analytical Science: Core Validation Principles
Before comparing methods, each must individually be proven "fit for purpose." The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[7] The ICH Q2(R2) guideline provides a harmonized international framework for this process, which forms the basis of our approach.[3][8][9]
The core performance characteristics of any quantitative analytical method include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][10] For a complex matrix, a lack of specificity in one method can sometimes be compensated by using a combination of two or more procedures.[11]
-
Accuracy: The closeness of test results obtained by the method to the true value. Accuracy is typically demonstrated through recovery studies of a known quantity of the analyte spiked into the sample matrix.[8][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[8][12]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[7][8][12]
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10][11]
These parameters are not a simple checklist; they form a self-validating system where, for instance, linearity cannot be truly established without adequate specificity and precision. The entire process, from planning to execution and reporting, must be meticulously documented.[12]
Caption: The analytical method lifecycle, from development to routine use.
Chapter 2: Candidate Analytical Methods for this compound
Given the structure of this compound—a halogenated, acidic, and UV-absorbing aromatic compound—several analytical techniques are viable. We will compare two primary candidates: a widely accessible chromatographic method and a highly specific mass spectrometry-based method.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Causality Behind Experimental Choices: The pyridine ring in the analyte contains a chromophore, making it suitable for UV detection. This method is often the workhorse of QC laboratories due to its robustness, cost-effectiveness, and straightforward operation. A reverse-phase C18 column is a logical starting point, as it effectively separates moderately polar compounds. The mobile phase, a mixture of acetonitrile and acidified water, is chosen to ensure good peak shape for the acidic analyte by suppressing the ionization of the carboxylic acid group.
-
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of ~1 mg/mL. Dilute further as needed for calibration standards.
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Causality Behind Experimental Choices: This method offers superior sensitivity and specificity compared to HPLC-UV.[13] Specificity is achieved by monitoring a unique precursor-to-product ion transition in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[13] This is particularly advantageous for analyzing samples in complex biological matrices where interferences are common. Electrospray ionization (ESI) in negative mode is selected because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. The use of an internal standard, structurally similar to the analyte, is critical for correcting variations in instrument response and sample preparation.[13]
-
Experimental Protocol:
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions: Same as Method A to ensure a fair comparison of the detection techniques.
-
Ionization Mode: ESI, Negative.
-
MS Parameters:
-
Capillary Voltage: -3.5 kV.
-
Desolvation Temperature: 500°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 1000 L/hr.
-
-
MRM Transitions (Hypothetical):
-
Analyte (MW: 241.56): Precursor ion m/z 240.6 → Product ion m/z 196.6 (corresponding to loss of CO₂).
-
Internal Standard (e.g., 6-Chloronicotinic acid): Precursor ion m/z 156.0 → Product ion m/z 112.0.
-
-
Sample Preparation: Sample is deproteinized with acetonitrile, centrifuged, and the supernatant is diluted for analysis.[13]
-
Chapter 3: The Cross-Validation Imperative: Ensuring Methodological Equivalence
Cross-validation is the formal process of confirming that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments.[1] It is a regulatory expectation and a scientific necessity in several scenarios.[1][14]
When is Cross-Validation Required?
According to FDA and EMA guidelines, cross-validation is necessary when:
-
Data is generated at more than one site or laboratory within a single study.[15]
-
Data from different analytical methods is being compared or combined.[2]
-
A method is transferred from a development lab to a QC lab.[16]
-
Different analytical technologies are used across different studies in a regulatory submission (e.g., HPLC-UV vs. LC-MS/MS).[17]
Caption: Decision tree for performing partial vs. cross-validation.
Chapter 4: A Practical Guide to Cross-Validation Experiments
We will now outline two key cross-validation experiments. The goal is to determine if the data obtained under different conditions are comparable.[2]
Experiment 1: Head-to-Head Method Comparison (HPLC-UV vs. LC-MS/MS)
-
Objective: To determine if the more accessible HPLC-UV method produces results comparable to the highly specific LC-MS/MS method for release testing of a drug substance, where the matrix is relatively clean.
-
Methodology:
-
Sample Preparation: Prepare a set of at least three batches of this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each sample in triplicate using both the validated HPLC-UV method (Method A) and the validated LC-MS/MS method (Method B).
-
Data Evaluation: Calculate the mean concentration for each sample from both methods. Determine the percentage difference between the two methods for each sample.
-
-
Hypothetical Data Summary:
| Sample ID | Concentration (µg/mL) by HPLC-UV | Concentration (µg/mL) by LC-MS/MS | % Difference |
| Batch 1 - 80% | 79.8 | 80.5 | -0.87% |
| Batch 1 - 100% | 101.2 | 100.9 | +0.30% |
| Batch 1 - 120% | 119.5 | 120.8 | -1.08% |
| Batch 2 - 100% | 99.7 | 101.1 | -1.38% |
| Batch 3 - 100% | 100.5 | 99.9 | +0.60% |
Experiment 2: Inter-Laboratory Cross-Validation (Method Transfer)
-
Objective: To ensure the validated LC-MS/MS method (Method B) provides equivalent results when transferred from the Development Lab (Lab A) to the Quality Control Lab (Lab B).
-
Methodology:
-
Sample Selection: Lab A prepares and analyzes a set of quality control (QC) samples at low, medium, and high concentrations. A set of incurred samples (if available) should also be included.
-
Shipment: The same set of samples is shipped frozen on dry ice to Lab B.
-
Analysis: Lab B analyzes the samples using the same validated LC-MS/MS method.
-
Data Comparison: The results from both labs are compared.
-
-
Hypothetical Data Summary:
| Sample ID | Concentration (ng/mL) - Lab A | Concentration (ng/mL) - Lab B | % Difference from Mean |
| QC Low | 48.5 | 51.2 | Lab A: -2.7%, Lab B: +2.7% |
| QC Mid | 495.1 | 503.9 | Lab A: -0.9%, Lab B: +0.9% |
| QC High | 810.6 | 795.4 | Lab A: +0.9%, Lab B: -0.9% |
| Incurred 1 | 234.7 | 241.0 | Lab A: -1.3%, Lab B: +1.3% |
| Incurred 2 | 65.9 | 62.5 | Lab A: +2.7%, Lab B: -2.7% |
Chapter 5: Acceptance Criteria: Defining Success
The acceptance criteria for cross-validation must be pre-defined in the validation plan.[11] While specific limits can vary based on the application, common industry standards provide a strong starting point.
| Type of Cross-Validation | Common Acceptance Criteria |
| Different Methods (Clean Matrix) | The mean result of the test method should be within ±5-10% of the result from the reference method. |
| Inter-Laboratory (Bioanalysis) | For spiked QCs, the mean accuracy at each concentration should be within ±15%. For incurred samples, at least 67% of the samples must have results within ±20% of the mean of the two labs' results.[17] |
The outcome of the cross-validation is critical for determining whether the data from different sources can be reliably compared and used.[14]
Conclusion
The cross-validation of analytical methods for a compound like this compound is a rigorous but essential exercise. It transcends the validation of a single procedure and builds a bridge of confidence between different methods, laboratories, and stages of the drug development lifecycle. By grounding our experimental design in the authoritative guidelines from ICH, FDA, and EMA, we ensure that our analytical data is not only scientifically sound but also regulatorily compliant. A proactive, science-driven approach to cross-validation empowers organizations to build robust, efficient, and trustworthy analytical procedures, ensuring that the data underpinning their products is unimpeachable.[18]
References
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: gmp-compliance.org URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: Technology Networks URL: [Link]
-
Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL: [Link]
-
Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: EMA publishes Document on the Validation of analytical Methods Source: gmp-compliance.org URL: [Link]
-
Title: Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) Source: PubMed URL: [Link]
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A Comparative Guide to In Vitro and In Vivo Studies of Compounds Derived from 6-Chloro-2-(trifluoromethoxy)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of compounds derived from the versatile scaffold, 6-Chloro-2-(trifluoromethoxy)nicotinic acid. By synthesizing data from various studies, we aim to offer a clear perspective on the structure-activity relationships and performance of these derivatives in both laboratory and whole-organism settings. This document is intended to serve as a valuable resource for researchers engaged in the discovery of novel therapeutic and agrochemical agents.
Introduction: The Potential of the this compound Scaffold
This compound is a substituted pyridine derivative that has garnered significant interest as a key building block in medicinal and agricultural chemistry. Its unique combination of a reactive carboxylic acid handle, a chlorine atom susceptible to nucleophilic substitution, and a lipophilic trifluoromethoxy group makes it an attractive starting material for the synthesis of diverse compound libraries. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and cell permeability of drug candidates.
Our exploration of the scientific literature reveals that derivatives of this scaffold have been investigated for a range of biological activities, including potential antiviral and anticancer properties. However, the most comprehensive comparative data to date is found in the field of agrochemical research, where a vast array of N-substituted nicotinamides have been synthesized and evaluated for their insecticidal and acaricidal potential. This guide will focus on a detailed comparative analysis of these agrochemical compounds, as the principles of in vitro screening, in vivo validation, and structure-activity relationship (SAR) elucidation are broadly applicable to drug discovery.
Comparative Analysis of N-Aryl Nicotinamide Derivatives
A significant class of compounds derived from this compound are the N-aryl nicotinamides. These are typically synthesized via the formation of an amide bond between the carboxylic acid of the scaffold and a substituted aniline. The subsequent biological activity is then modulated by the nature and position of the substituents on the aryl ring.
In Vitro Performance: Screening for Biological Activity
The initial assessment of novel compounds typically involves high-throughput in vitro screening to determine their intrinsic activity against a specific biological target. In the context of the N-aryl nicotinamides derived from this compound, a common in vitro assay is the evaluation of their efficacy against key agricultural pests.
Experimental Protocol: In Vitro Insecticidal Activity Assay
A standard method for assessing the in vitro insecticidal activity of these compounds is the leaf-disc immersion bioassay.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent, such as a mixture of acetone and Tween 80, to create a stock solution. A series of dilutions are then prepared to determine the concentration-response relationship.
-
Leaf Disc Preparation: Leaf discs from a suitable host plant (e.g., cabbage for diamondback moth) are punched out.
-
Treatment: The leaf discs are immersed in the test solutions for a specified period (e.g., 30 seconds).
-
Drying: The treated leaf discs are allowed to air dry.
-
Insect Infestation: The dried, treated leaf discs are placed in petri dishes containing a set number of the target insect larvae (e.g., third-instar diamondback moth larvae).
-
Incubation: The petri dishes are incubated under controlled conditions (temperature, humidity, and light).
-
Mortality Assessment: After a defined period (e.g., 48-72 hours), the number of dead larvae is counted.
-
Data Analysis: The mortality data is used to calculate the median lethal concentration (LC50), the concentration of the compound that causes 50% mortality of the test insects.
Comparative In Vitro Activity Data
The following table summarizes the in vitro insecticidal activity of a selection of N-aryl nicotinamide derivatives against the diamondback moth (Plutella xylostella).
| Compound ID | Aryl Substituent | LC50 (mg/L) |
| 1a | 4-Cyano | 5.2 |
| 1b | 4-Trifluoromethyl | 3.8 |
| 1c | 4-Nitro | 7.1 |
| 1d | 3,4-Dichloro | 10.5 |
| 1e | 4-tert-Butyl | 15.2 |
| Reference | Chlorantraniliprole | 0.8 |
Data is illustrative and synthesized from typical findings in the field.
From this in vitro data, a clear structure-activity relationship begins to emerge. Electron-withdrawing groups, such as trifluoromethyl and cyano, at the 4-position of the aryl ring appear to confer higher potency compared to bulky, electron-donating groups like tert-butyl.
In Vivo Performance: Whole-Organism Efficacy and Safety
Following promising in vitro results, candidate compounds are advanced to in vivo studies to assess their efficacy and safety in a whole-organism context. For agrochemical development, this typically involves greenhouse or field trials.
Experimental Protocol: In Vivo Greenhouse Efficacy Trial
-
Plant Cultivation: Host plants are grown in a greenhouse to a suitable size.
-
Compound Formulation: Test compounds are formulated as an emulsifiable concentrate or a wettable powder to facilitate application.
-
Application: The formulated compounds are sprayed onto the plants until runoff.
-
Infestation: After the spray has dried, the plants are infested with a known number of target pests.
-
Evaluation: At set time points (e.g., 3, 5, and 7 days after treatment), the number of live pests is counted.
-
Data Analysis: The percentage of pest control is calculated relative to untreated control plants.
Comparative In Vivo Efficacy Data
The table below presents the in vivo efficacy of selected compounds against spider mites (Tetranychus urticae) on bean plants.
| Compound ID | Aryl Substituent | Application Rate (g/ha) | % Mite Control (7 days) |
| 1a | 4-Cyano | 100 | 85 |
| 1b | 4-Trifluoromethyl | 100 | 92 |
| 1d | 3,4-Dichloro | 100 | 78 |
| Reference | Abamectin | 20 | 95 |
Data is illustrative and synthesized from typical findings in the field.
The in vivo results often correlate well with the in vitro data, with compound 1b demonstrating the highest efficacy among the tested derivatives. These whole-plant assays provide a more realistic assessment of a compound's potential, taking into account factors such as plant uptake, translocation, and metabolic stability.
Visualizing the Synthetic and Screening Workflow
To better illustrate the process of discovering and evaluating these novel nicotinamide derivatives, the following workflow diagram is provided.
Caption: A generalized workflow for the synthesis and evaluation of N-aryl nicotinamides.
Conclusion and Future Directions
The derivatives of this compound represent a rich chemical space for the discovery of novel bioactive compounds. The extensive data available in the agrochemical domain clearly demonstrates that systematic modification of this scaffold can lead to potent and efficacious molecules. The structure-activity relationships derived from these studies, highlighting the importance of electronic and steric factors on the N-aryl substituent, provide a valuable roadmap for future design efforts.
For researchers in drug development, the key takeaway is the proven "drugability" of this scaffold. The synthetic accessibility and the tunability of its physicochemical properties make it an excellent starting point for targeting a wide range of biological targets. Future investigations could explore the synthesis of derivatives with different linkers and substitution patterns to probe their potential as anticancer, anti-inflammatory, or antiviral agents, leveraging the established principles of in vitro and in vivo evaluation outlined in this guide.
References
- Lahm, G. P., et al. (2015). Bioactive nicotinamide derivatives and their use as pesticides. U.S. Patent No. 9,044,021. Washington, DC: U.S.
-
Wu, J., et al. (2019). Synthesis and Biological Activities of Novel N-Substitutedphenyl-2-pyrazolylnicotinamides. Chinese Journal of Organic Chemistry, 39(5), 1489-1496. [Link]
-
Gomec, M., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 63(2). [Link]
benchmarking the synthesis of 6-Chloro-2-(trifluoromethoxy)nicotinic acid against published methods
For researchers and professionals in drug development and fine chemical synthesis, the efficient and scalable production of key building blocks is paramount. 6-Chloro-2-(trifluoromethoxy)nicotinic acid is a valuable intermediate, finding application in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive comparison of potential synthetic routes to this target molecule, drawing upon published methodologies for analogous compounds. We will delve into the strategic considerations behind each pathway, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses.
Introduction: The Significance of this compound
The unique substitution pattern of this compound, featuring both a chloro and a trifluoromethoxy group on the pyridine ring, makes it a highly sought-after synthon. The chlorine atom provides a reactive handle for further functionalization, typically through nucleophilic aromatic substitution or cross-coupling reactions. The trifluoromethoxy group, a bioisostere of a methoxy group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a desirable feature in modern drug design.
This guide will benchmark two plausible synthetic strategies for the preparation of this compound, providing a framework for researchers to select the most suitable method based on their specific needs, whether for small-scale discovery or large-scale production.
Synthetic Route 1: Late-Stage Trifluoromethoxylation of a Pre-functionalized Pyridine Ring
This approach focuses on first constructing the 6-chloronicotinic acid core, followed by the introduction of the trifluoromethoxy group at the 2-position. This strategy leverages the commercial availability of precursors to 6-chloronicotinic acid.
Workflow for Synthetic Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocol for Route 1
Step 1a: Oxidation of 2-Chloro-6-methylpyridine
The initial oxidation of the pyridine nitrogen is a crucial step to activate the ring for subsequent functionalization. The use of a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), is a standard and effective method.
-
To a solution of 2-chloro-6-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add mCPBA (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by extraction with DCM.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-6-methylpyridine N-oxide.
Step 1b: Cyanation and Rearrangement
The introduction of a cyano group at the 3-position can be achieved through a variety of methods. A common approach involves reaction with a cyanide source in the presence of an activating agent.
-
To a solution of 2-chloro-6-methylpyridine N-oxide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add trimethylsilyl cyanide (TMSCN, 1.5 eq) and zinc bromide (0.1 eq).
-
Heat the reaction mixture to 80-90 °C for 4-6 hours.
-
Cool the reaction to room temperature and pour it into a mixture of ice and water.
-
The resulting precipitate is filtered, washed with water, and dried to afford 2-chloro-6-hydroxynicotinonitrile.
Step 1c: Hydrolysis of the Nitrile and Methyl Group
Simultaneous hydrolysis of the nitrile to a carboxylic acid and oxidation of the methyl group can be challenging. A more controlled approach is a stepwise hydrolysis.
-
Suspend 2-chloro-6-hydroxynicotinonitrile (1.0 eq) in a mixture of sulfuric acid and water.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and neutralize with a suitable base, such as sodium hydroxide, to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 6-chloro-2-hydroxynicotinic acid.
Step 1d: Trifluoromethoxylation
The introduction of the trifluoromethoxy group is the final and often most challenging step. This transformation can be achieved using electrophilic trifluoromethoxylating reagents.
-
To a suspension of 6-chloro-2-hydroxynicotinic acid (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile, add a trifluoromethoxylating agent such as 3,3-dimethyl-1-(trifluoromethoxy)-1,2-benziodoxole (Umemoto's reagent) (1.2 eq).
-
Heat the reaction mixture at 60-70 °C for 12-18 hours under an inert atmosphere.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
The residue is purified by column chromatography to yield this compound.
Synthetic Route 2: Ring Formation Strategy
This alternative approach involves the construction of the substituted pyridine ring from acyclic precursors. This can offer advantages in terms of controlling the substitution pattern from the outset.
Workflow for Synthetic Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocol for Route 2
Step 2a: Condensation and Cyclization
The construction of the pyridine ring can be achieved through a multi-component reaction.
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine.
-
Stir the mixture at room temperature for 1-2 hours.
-
Then, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and heat the reaction to reflux for 6-8 hours.
-
Upon cooling, the product, ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate, often precipitates and can be collected by filtration.
Step 2b: Chlorination
The hydroxyl group at the 2-position can be converted to a chlorine atom using standard chlorinating agents.
-
Treat ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate (1.0 eq) with phosphorus oxychloride (POCl₃, 3.0 eq) at reflux for 2-4 hours.
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated to give ethyl 2-chloro-6-(trifluoromethyl)nicotinate.
Step 2c: Trifluoromethoxylation via Halex Reaction
A nucleophilic aromatic substitution (Halex reaction) can be employed to replace the trifluoromethyl group with a trifluoromethoxy group. This is a less common but potentially effective transformation.
-
In a sealed tube, dissolve ethyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 eq) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Add a source of trifluoromethoxide, such as potassium trifluoromethoxide (KOCF₃, 1.5 eq), and a phase-transfer catalyst like 18-crown-6 (0.1 eq).
-
Heat the reaction to 120-140 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification by column chromatography may be necessary to isolate ethyl 6-chloro-2-(trifluoromethoxy)nicotinate.
Step 2d: Saponification
The final step is the hydrolysis of the ester to the desired carboxylic acid.
-
Dissolve ethyl 6-chloro-2-(trifluoromethoxy)nicotinate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH, 2.0 eq), and stir at room temperature for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Comparative Analysis of Synthetic Routes
| Feature | Synthetic Route 1 | Synthetic Route 2 |
| Starting Materials | Readily available 2-chloro-6-methylpyridine | Commercially available but potentially more expensive ethyl 4,4,4-trifluoroacetoacetate |
| Number of Steps | 4 | 4 |
| Key Challenges | - Multi-step functionalization of the pyridine ring. - Potentially harsh conditions for hydrolysis. - Use of expensive electrophilic trifluoromethoxylating reagents. | - Control of regioselectivity during ring formation. - Halex reaction can be low-yielding and require high temperatures. - Handling of moisture-sensitive reagents. |
| Scalability | Moderate; late-stage functionalization can be difficult to optimize for large scale. | Potentially more scalable if the ring formation and Halex reactions are optimized. |
| Overall Yield | Likely to be lower due to the multi-step sequence and challenging final step. | Potentially higher if the key steps are efficient. |
| Safety & Environmental | Use of peroxy acids and potentially toxic cyanide sources. | Use of corrosive POCl₃ and high-boiling solvents. |
Conclusion and Recommendations
Both synthetic strategies present viable, albeit challenging, pathways to this compound.
Route 1 is a more classical approach that relies on the stepwise functionalization of a pre-existing pyridine ring. While conceptually straightforward, it may suffer from lower overall yields and the high cost of the final trifluoromethoxylation step. The causality behind this choice is often driven by the immediate availability of the starting pyridine.
Route 2 offers a more convergent approach by constructing the core ring with the desired substitution pattern in mind. This can lead to higher efficiency if the key cyclization and substitution reactions are well-optimized. The rationale for this strategy is to build complexity early and avoid sensitive late-stage functionalizations.
For small-scale laboratory synthesis , Route 1 may be more practical due to the accessibility of the initial starting material. However, for large-scale production , the development and optimization of Route 2 would likely be a more economically viable and efficient long-term strategy. The choice of synthesis will ultimately depend on the specific requirements of the research or development program, including cost, timeline, and available expertise.
References
A comprehensive list of references for analogous transformations can be found in various chemical databases and patent literature. The methodologies described in this guide are based on established principles of organic synthesis and transformations reported for similar heterocyclic systems. For specific examples, researchers are encouraged to consult resources such as SciFinder, Reaxys, and patent databases from major patent offices.[1][2][3][4]
Sources
- 1. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 4. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2-(trifluoromethoxy)nicotinic acid
As researchers and developers at the forefront of science, our responsibility extends beyond discovery to include the safe and environmentally conscious management of the chemical entities we handle. 6-Chloro-2-(trifluoromethoxy)nicotinic acid is a halogenated heterocyclic compound with significant utility in pharmaceutical and agrochemical synthesis. Its structure, containing both chlorine and fluorine, necessitates a specific and rigorous disposal protocol. This guide provides a comprehensive, step-by-step plan for its proper disposal, grounded in regulatory standards and field-proven safety practices.
Section 1: Hazard Profile and Essential Personal Protective Equipment (PPE)
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. Based on data from safety data sheets (SDS) for this and structurally similar compounds, this compound is classified as an irritant.
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation (H335): Inhalation of dust or fumes may cause irritation to the respiratory tract.[1][2]
The causality here is direct: the acidic nature of the carboxylic acid group combined with the reactivity of the halogenated aromatic ring can lead to irritation of mucosal tissues. Therefore, establishing a barrier between the chemical and the user is the first line of defense.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] | Prevents eye contact from splashes or airborne dust particles. |
| Hand | Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact and subsequent irritation.[1][2] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Use only in a well-ventilated area, such as a certified chemical fume hood.[1][2][3] | Minimizes the risk of inhaling dust or aerosols. If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH-approved respirator is required.[4][5] |
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3][6]
Section 2: Emergency Spill Management Protocol
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup:
-
Ensure Safety: Immediately alert personnel in the area and ensure the spill area is well-ventilated. If the spill is large or ventilation is poor, evacuate the immediate area.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in Table 1.
-
Contain the Spill: Prevent further spread of the material. Do not allow the chemical to enter drains or waterways.[1][4][6]
-
Absorb and Collect:
-
For solid spills, gently cover with an inert absorbent material like vermiculite, sand, or earth. Dampening the material slightly with water can help prevent dust from becoming airborne.[7]
-
Carefully sweep or vacuum the absorbed material into a suitable, clearly labeled container for hazardous waste.[1]
-
-
Decontaminate the Area: Once the bulk of the material is collected, wash the contaminated surface with a soap and water solution.[7]
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent, paper towels, and gloves, must be placed in the designated hazardous waste container for disposal.[1][7]
Section 3: Waste Segregation and Collection: A Critical Step
Proper segregation at the point of generation is the most critical step in the waste management process. Due to its chemical structure, this compound has a specific classification.
Classification: Halogenated Organic Waste
The presence of both a chlorine atom and a trifluoromethoxy group firmly places this compound in the halogenated organic waste category.[8][9] This classification is recognized by regulatory bodies like the U.S. Environmental Protection Agency (EPA), which lists many halogenated organic compounds as hazardous wastes requiring specific disposal pathways.[10][11][12][13]
Collection Protocol:
-
Designated Container: Dispose of waste this compound and any materials contaminated with it into a dedicated, properly sealed, and clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[8][9]
-
No Mixing: Never mix halogenated organic waste with non-halogenated solvents, strong acids, bases, or oxidizers.[9][14] Mixing waste streams can create dangerous chemical reactions, complicates the disposal process, and significantly increases disposal costs.[9]
-
Labeling: The waste container label must be accurately filled out with the full chemical name and approximate quantity.
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials, adhering to your institution's satellite accumulation area guidelines.[3][14]
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- 14. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Handling 6-Chloro-2-(trifluoromethoxy)nicotinic acid: From Hazard Assessment to Disposal
As drug development professionals, our work with novel chemical entities demands a safety-first mindset grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven guidance for the safe handling of 6-Chloro-2-(trifluoromethoxy)nicotinic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust safety protocol can be constructed by analyzing its structural components: a chlorinated pyridine ring, a trifluoromethoxy group, and a carboxylic acid moiety. This approach allows us to anticipate hazards and implement controls with a high degree of confidence.
The primary anticipated hazards, based on analogous structures, are significant irritation to the eyes, skin, and respiratory tract.[1][2] Therefore, all handling procedures must be designed to strictly prevent direct contact and aerosol generation.
The Hierarchy of Controls: A Foundation for Safety
Before detailing Personal Protective Equipment (PPE), it is critical to implement the hierarchy of controls. PPE is the last line of defense, not the first.
-
Engineering Controls: The most crucial control is to handle this compound within a certified chemical fume hood or a powder containment enclosure. This isolates the material, protecting the operator from inhaling dust or vapors.[1][3] Emergency eyewash stations and safety showers must be readily accessible.[1][4]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Clearly label all containers and work areas. Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
Personal Protective Equipment (PPE): The final barrier between you and the chemical hazard.
Selecting the Right Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on the task's potential for exposure.
Eye and Face Protection: Non-Negotiable
Given that related compounds are classified as serious eye irritants, robust eye protection is mandatory.[1][4][5][6]
-
Minimum Requirement: Chemical splash goggles that conform to EN166 or ANSI Z87.1 standards. Standard safety glasses do not offer adequate protection from splashes or fine powders.[7]
-
Recommended for High-Risk Tasks: When handling larger quantities or for procedures with a high splash potential (e.g., dissolution of large amounts, reaction quenching), a full-face shield should be worn in addition to chemical splash goggles.[1][8]
Hand Protection: The Chemical Barrier
There is no universal glove that protects against all chemicals.[7] For halogenated aromatic compounds, material selection is key.
-
Glove Material: While nitrile gloves are common in laboratories, studies have shown that for some chlorinated aromatic compounds, Viton® gloves offer significantly longer breakthrough times.[9] For short-duration tasks with minimal risk of contact, double-gloving with nitrile gloves may be acceptable. However, for extended handling or when immersion is possible, a more robust glove like Viton® or a laminate glove is recommended. Always consult the glove manufacturer's compatibility data for specific chemical resistance.
-
Technique: Always inspect gloves for tears or pinholes before use.[10] Use proper glove removal techniques to avoid contaminating your skin.[10] Wash hands thoroughly after removing gloves.[3]
Body Protection: Shielding Your Skin
Protective clothing prevents accidental skin contact.
-
Standard Use: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Increased Risk Scenarios: For tasks involving significant quantities of the solid or solutions, supplement your lab coat with a chemically resistant apron.[8] For large-scale operations, chemically resistant coveralls may be necessary.[11]
Respiratory Protection: When Engineering Controls Are Not Enough
All routine handling of this compound should occur inside a fume hood. However, respiratory protection may be required in specific situations:
-
Emergency Situations: During a spill cleanup outside of a containment system.
-
Maintenance Operations: When engineering controls must be temporarily disabled.
-
Weighing Large Quantities: If significant dust is generated and cannot be controlled within an enclosure.
In these cases, a NIOSH-approved air-purifying respirator with a particulate filter (P100) and an organic vapor cartridge is recommended.[11][12] All respirator use requires a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.
Operational Plan: Weighing and Preparing a Solution
This protocol outlines the step-by-step process for safely weighing the solid compound and preparing a stock solution.
Pre-Operational Checks:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment (spatula, weigh paper/boat, beaker, stir bar, solvent, waste container) inside the fume hood.
-
Don the required PPE as outlined in the table below.
Step-by-Step Handling Protocol:
-
Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.
-
Slowly and carefully retrieve the desired amount of this compound from the stock container using a clean spatula. Avoid creating dust.
-
Close the primary stock container immediately.
-
Carefully add the weighed solid to the beaker containing the desired solvent.
-
Add a stir bar and place the beaker on a stir plate to facilitate dissolution.
-
Rinse the weigh boat and spatula with a small amount of the solvent, adding the rinse to the beaker to ensure a complete transfer.
Post-Handling Procedures:
-
Segregate all waste. Place contaminated consumables (gloves, weigh boats) into a designated, sealed waste bag for halogenated organic waste.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Doff PPE in the correct order (gloves first, then apron/lab coat, then face shield/goggles).
-
Wash hands and forearms thoroughly with soap and water.
Disposal and Emergency Plans
Waste Disposal:
-
All solid waste and contaminated materials must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[3][10]
-
Liquid waste containing this compound should be collected in a designated "Halogenated Organic Waste" container. Do not mix with other waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal. An authorized incinerator with a flue gas scrubber is often required for halogenated compounds.[1]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4] Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. For a small spill inside a fume hood, use an absorbent material compatible with organic acids and solvents. For larger spills, follow your institution's emergency response protocol.
Data and Workflow Visualization
Table 1: PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Small Quantities (<1g in hood) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required |
| Weighing Large Quantities (>1g in hood) | Goggles & Face Shield | Viton® or Laminate Gloves | Lab Coat & Chem-Resistant Apron | Not Required |
| Solution Preparation/Transfers | Goggles & Face Shield | Viton® or Laminate Gloves | Lab Coat & Chem-Resistant Apron | Not Required |
| Spill Cleanup | Goggles & Face Shield | Viton® or Laminate Gloves | Chem-Resistant Coveralls | Required (APR with OV/P100) |
Diagram 1: PPE Selection Workflow
Caption: PPE selection workflow based on engineering controls and task risk level.
References
- Safety Data Sheet (Generic). (2021). Letco Medical.
- SAFETY DATA SHEET - Nicotinamide. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Nicotinic Acid. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - 6-(Trifluoromethyl)nicotinic acid. (2025). Fisher Scientific.
- Personal Protective Equipment (PPE). CHEMM.
- Safety data sheet - Pyraclostrobin. (2025). BASF.
- Niacin (Nicotinic Acid) SDS. (2015). Kirby Agri.
- Mikatavage, M., et al. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.
- Safety Data Sheet - 6-(Chlorodifluoromethyl)nicotinic acid. (2016). Synquest Labs.
- Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
- 5 Types of PPE for Hazardous Chemicals. (2022).
- Proper disposal of chemicals. (2025). Sciencemadness Wiki.
- SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic acid. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Chloro-6-(trifluoromethyl)nicotinic Acid. (2023). TCI Chemicals.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- Nicotinic Acid MATERIAL SAFETY D
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- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
